molecular formula C29H34N4O5S B13691943 Tosylate-DPA-714

Tosylate-DPA-714

Cat. No.: B13691943
M. Wt: 550.7 g/mol
InChI Key: QINFOCVXSSWPLV-UHFFFAOYSA-N
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Description

Tosylate-DPA-714 is a useful research compound. Its molecular formula is C29H34N4O5S and its molecular weight is 550.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H34N4O5S

Molecular Weight

550.7 g/mol

IUPAC Name

2-[4-[3-[2-(diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C29H34N4O5S/c1-6-32(7-2)27(34)19-26-28(31-33-22(5)18-21(4)30-29(26)33)23-10-12-24(13-11-23)37-16-17-38-39(35,36)25-14-8-20(3)9-15-25/h8-15,18H,6-7,16-17,19H2,1-5H3

InChI Key

QINFOCVXSSWPLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCOS(=O)(=O)C4=CC=C(C=C4)C)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Tosylate-DPA-714: Properties, Synthesis, and Application in Translocator Protein Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of Tosylate-DPA-714, a critical precursor for the radiolabeling of the high-affinity translocator protein (TSPO) ligand, DPA-714. This document details experimental protocols for its synthesis and its application in the generation of [¹⁸F]DPA-714 for positron emission tomography (PET) imaging of neuroinflammation and related pathologies.

Core Chemical Properties and Structure

This compound, systematically named N,N-Diethyl-2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, serves as a pivotal intermediate in the synthesis of the PET radiotracer [¹⁸F]DPA-714.[1] Its parent compound, DPA-714, is a selective and high-affinity ligand for the 18 kDa translocator protein (TSPO), a biomarker for activated microglia and neuroinflammation.[2][3]

The chemical structures of this compound and DPA-714 are presented below:

Figure 1: Chemical Structure of this compound

Figure 2: Chemical Structure of DPA-714

Quantitative Data Summary

The key physicochemical properties of this compound and its parent compound, DPA-714, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N,N-Diethyl-2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide[1]
Molecular Formula C₂₉H₃₄N₄O₅S[1]
Molecular Weight 550.67 g/mol [1]
CAS Number 958233-17-5[1]
Melting Point 128-132 °C[4]
Solubility Soluble in DMSOInferred from experimental protocols
pKa Not publicly available

Table 2: Physicochemical Properties of DPA-714

PropertyValueReference
IUPAC Name N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide[2]
Molecular Formula C₂₂H₂₇FN₄O₂[2]
Molecular Weight 398.482 g/mol [2]
CAS Number 958233-07-3[2]
Melting Point 160-163 °C[5]
Binding Affinity (Ki) 7.0 ± 0.4 nM for TSPO[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of [¹⁸F]DPA-714.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, beginning with the synthesis of the DPA-714 precursor followed by tosylation. A representative synthetic scheme is outlined below.

Synthesis_of_Tosylate_DPA_714 cluster_step1 Step 1: Synthesis of Hydroxy Precursor start N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethyl- pyrazolo[1,5-a]pyrimidin-3-yl)acetamide reagents1 Toluene-4-sulfonic acid 2-hydroxy-ethyl ester, DIAD, Triphenylphosphine start->reagents1 Mitsunobu Reaction conditions1 Dry DMF, Room Temperature, 20 h reagents1->conditions1 product1 This compound conditions1->product1

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Preparation of Toluene-4-sulfonic acid 2-hydroxy-ethyl ester: This reagent is prepared by the sulfonylation of 1,2-ethanediol in the presence of fresh silver oxide and a catalytic amount of potassium iodide.

  • Mitsunobu Coupling: To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (compound 1) in dry N,N-dimethylformamide (DMF), add toluene-4-sulfonic acid 2-hydroxy-ethyl ester, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 20 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then purified by column chromatography to yield the final product, this compound.

Radiosynthesis of [¹⁸F]DPA-714

[¹⁸F]DPA-714 is synthesized via a nucleophilic substitution reaction using this compound as the precursor.

Radiosynthesis_of_F18_DPA_714 cluster_radiolabeling Radiolabeling Workflow precursor This compound reagents [¹⁸F]Fluoride, Kryptofix-222 (K222), Potassium Carbonate precursor->reagents Nucleophilic Substitution conditions Acetonitrile, 85°C, 10 min reagents->conditions product [¹⁸F]DPA-714 conditions->product purification Semipreparative HPLC product->purification

Caption: Radiosynthesis workflow for [¹⁸F]DPA-714.

Detailed Protocol:

  • [¹⁸F]Fluoride Production: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution and Drying: The [¹⁸F]fluoride is eluted with a solution of Kryptofix-222 and potassium carbonate in acetonitrile/water. The solvent is then removed by azeotropic distillation with acetonitrile.

  • Labeling Reaction: A solution of this compound in acetonitrile is added to the dried [¹⁸F]fluoride-Kryptofix complex. The reaction mixture is heated at 85°C for 10 minutes.

  • Purification: The crude reaction mixture is purified by semipreparative reversed-phase high-performance liquid chromatography (HPLC) to yield high-purity [¹⁸F]DPA-714.

Signaling Pathway and Mechanism of Action

DPA-714 exerts its biological effects through its interaction with the translocator protein (TSPO). TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia, which are key cellular players in neuroinflammatory processes.

TSPO_Signaling_Pathway cluster_cellular Cellular Response to Neuroinflammation Neuroinflammation Neuroinflammation Microglia Microglia Neuroinflammation->Microglia activates ActivatedMicroglia Activated Microglia Microglia->ActivatedMicroglia TSPO TSPO Upregulation ActivatedMicroglia->TSPO PET PET Signal TSPO->PET generates DPA714 DPA-714 DPA714->TSPO binds to

Caption: DPA-714 interaction with the TSPO signaling pathway.

The binding of [¹⁸F]DPA-714 to TSPO allows for the non-invasive visualization and quantification of neuroinflammation using PET imaging. This makes it a valuable tool for studying disease progression and the efficacy of anti-inflammatory therapies in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and glioma.[5]

In Vitro and In Vivo Experimental Workflows

The characterization of this compound and DPA-714 involves a series of in vitro and in vivo experiments to ascertain their properties and efficacy as a PET tracer.

In Vitro Assays

In_Vitro_Workflow cluster_invitro In Vitro Characterization BindingAssay Competitive Binding Assay (e.g., with [³H]PK11195) DetermineKi Determine Ki for TSPO BindingAssay->DetermineKi SteroidogenesisAssay Steroidogenesis Assay (e.g., pregnenolone synthesis) AssessActivity Assess Functional Activity SteroidogenesisAssay->AssessActivity

Caption: Workflow for in vitro characterization of DPA-714.

  • Competitive Binding Assays: These assays are performed to determine the binding affinity (Ki) of DPA-714 for TSPO. This is typically done by competing the binding of a known radiolabeled TSPO ligand (e.g., [³H]PK11195) with increasing concentrations of DPA-714 in tissue homogenates rich in TSPO (e.g., kidney membranes).[5]

  • Steroidogenesis Assays: The functional activity of DPA-714 as a TSPO ligand can be assessed by measuring its ability to stimulate steroidogenesis (e.g., pregnenolone synthesis) in cell lines that express TSPO, such as C6 glioma cells.[3]

In Vivo PET Imaging

In_Vivo_PET_Workflow cluster_invivo In Vivo PET Imaging Workflow AnimalModel Animal Model of Disease (e.g., neuroinflammation, glioma) Injection Intravenous Injection of [¹⁸F]DPA-714 AnimalModel->Injection PETScan Dynamic PET Scan Injection->PETScan Blocking Blocking Study (co-injection with unlabeled PK11195 or DPA-714) Injection->Blocking Analysis Image Reconstruction and Kinetic Modeling PETScan->Analysis Outcome Quantification of TSPO Density and Distribution Analysis->Outcome Blocking->PETScan

Caption: Workflow for in vivo PET imaging with [¹⁸F]DPA-714.

  • Animal Models: In vivo studies are conducted in relevant animal models of disease, such as rodent models of neuroinflammation (e.g., induced by quinolinic acid) or glioma.[5]

  • PET Imaging: Following intravenous injection of [¹⁸F]DPA-714, dynamic PET scans are acquired to measure the uptake and distribution of the radiotracer in the brain and other organs.

  • Kinetic Modeling: The resulting PET data is analyzed using kinetic modeling to quantify TSPO density.

  • Blocking Studies: To confirm the specificity of [¹⁸F]DPA-714 binding to TSPO, blocking studies are performed by co-administering an excess of an unlabeled TSPO ligand, such as PK11195 or DPA-714 itself. A significant reduction in the PET signal in the presence of the blocking agent confirms specific binding.[3]

Conclusion

This compound is an essential precursor for the synthesis of the potent TSPO PET radiotracer, [¹⁸F]DPA-714. The well-defined synthesis and radiolabeling protocols, coupled with the high affinity and specificity of DPA-714 for TSPO, make it an invaluable tool for the non-invasive study of neuroinflammation in both preclinical and clinical research. This guide provides a comprehensive resource for researchers and professionals working in the fields of neuroscience, oncology, and radiopharmaceutical development.

References

Tosylate-DPA-714 synthesis from DPA-713

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Tosylate-DPA-714 from DPA-713

Introduction

DPA-714, or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a second-generation, high-affinity ligand for the 18 kDa Translocator Protein (TSPO).[1] TSPO is a valuable biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia during various pathological conditions in the central nervous system.[2][3] The positron-emitting fluorine-18 labeled version, [¹⁸F]DPA-714, is a critical radiotracer for visualizing and quantifying neuroinflammation in vivo using Positron Emission Tomography (PET).[3][4]

The synthesis of [¹⁸F]DPA-714 is typically achieved through a nucleophilic substitution reaction.[5][6] This requires a suitable precursor molecule containing a good leaving group that can be easily displaced by the [¹⁸F]fluoride ion. The tosylate derivative of DPA-714, hereafter referred to as this compound, serves as this essential precursor.[5][7] This guide provides a detailed technical overview of the chemical synthesis of this compound, starting from the related compound DPA-713 (N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide).[8][9]

Overall Synthetic Pathway

The conversion of DPA-713 to this compound is not a single-step reaction but a two-step process. First, the methoxy group of DPA-713 is demethylated to yield a phenol intermediate. This intermediate is then reacted to introduce the 2-(tosyloxy)ethoxy side chain, yielding the final product.

G DPA713 DPA-713 (Methoxyphenyl derivative) Phenol Phenol Intermediate (N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7- dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) DPA713->Phenol  Step 1: O-Demethylation  Reagent: Boron Tribromide (BBr3)  Solvent: Dichloromethane (DCM) Tosylate This compound (Final Precursor) Phenol->Tosylate  Step 2: Ethoxy-Tosylation  Reagents: NaH, 1-fluoro-2-tosyloxyethane  or similar alkylating agent  Solvent: Tetrahydrofuran (THF) G cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification & Formulation F18 Cyclotron-produced [18F]Fluoride QMA Trap on QMA Cartridge F18->QMA Elute Elute with Base (e.g., K2CO3/K222, TEAB) QMA->Elute Dry Azeotropic Drying Elute->Dry Precursor Add this compound in Solvent (MeCN or DMSO) Dry->Precursor Heat Heat Reaction (85-165 °C, 5-10 min) Precursor->Heat HPLC Semi-preparative HPLC Purification Heat->HPLC Formulate SPE Formulation HPLC->Formulate QC Quality Control Formulate->QC Final [18F]DPA-714 (Final Product) QC->Final

References

The Role of Tosylate-DPA-714 in Radiopharmacy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tosylate-DPA-714 and its pivotal role in radiopharmacy, primarily as a precursor for the synthesis of the positron emission tomography (PET) radioligand [¹⁸F]DPA-714. This radiotracer is a high-affinity ligand for the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation and various pathologies. This document details the quantitative data, experimental protocols, and underlying signaling pathways relevant to the application of [¹⁸F]DPA-714 in research and clinical settings.

Introduction to DPA-714 and its Tosylate Precursor

DPA-714, or N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide, is a selective and high-affinity ligand for the translocator protein (TSPO).[1] The tosylate analogue of DPA-714 serves as a crucial precursor for the radiofluorination process, enabling the production of [¹⁸F]DPA-714 for PET imaging.[2][3][4] The upregulation of TSPO in activated microglia and other pathological conditions makes [¹⁸F]DPA-714 a valuable tool for visualizing neuroinflammation in a range of central nervous system disorders, including neurodegenerative diseases, traumatic brain injury, and gliomas, as well as in peripheral inflammatory conditions.[3][5][6][7]

Quantitative Data

The following tables summarize key quantitative data for DPA-714 and [¹⁸F]DPA-714, providing a comparative basis for researchers.

Table 1: In Vitro Binding Affinity and Lipophilicity

CompoundBinding Affinity (Kᵢ, nM) for TSPOReceptor SourceRadioligand for AssayLog D (pH 7.4)
DPA-7147.0 ± 0.4Rat kidney membranes[³H]PK11195Not explicitly stated for DPA-714, but related compounds are evaluated.
PK111959.3 ± 0.5Rat kidney membranes[³H]PK11195Not explicitly stated for DPA-714, but related compounds are evaluated.

Data sourced from James et al. (2008).[2][8]

Table 2: Radiosynthesis and Product Characteristics of [¹⁸F]DPA-714

ParameterValueReference
PrecursorThis compound[2][3]
Radiochemical Yield (non-decay-corrected)16%[2][3]
Radiochemical Yield (decay-corrected)55-71% (optimized)[9]
Specific Activity270 GBq/µmol[2][3]
Molar Activity (optimized)117-350 GBq/µmol[9]
Radiochemical Purity>99%[10]

Table 3: In Vivo Performance of [¹⁸F]DPA-714 in a Rat Model of Neuroinflammation

ParameterFinding
Uptake in Lesioned Striatum vs. Contralateral8-fold higher
Inhibition by PK11195Uptake in the ipsilateral striatum was reduced to the level of the contralateral striatum.
Inhibition by unlabeled DPA-714Uptake in the ipsilateral striatum was reduced to the level of the contralateral striatum.

Data from a unilateral quinolinic acid lesion rat model, sourced from James et al. (2008).[3]

Experimental Protocols

Detailed methodologies for key experiments involving DPA-714 and [¹⁸F]DPA-714 are provided below.

Radiosynthesis of [¹⁸F]DPA-714 from this compound

This protocol describes a typical nucleophilic substitution reaction for the synthesis of [¹⁸F]DPA-714.

Objective: To produce [¹⁸F]DPA-714 by radiofluorination of its tosylate precursor.

Materials:

  • This compound precursor

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃) or Tetraethylammonium bicarbonate

  • Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)

  • Automated synthesis module (e.g., GE TRACERlab, Trasis AllinOne)

  • Semi-preparative HPLC system for purification

  • Sterile water for injection

  • Ethanol

Methodology:

  • [¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum at an elevated temperature to remove water. This step is typically repeated with anhydrous acetonitrile.

  • Radiolabeling Reaction: The this compound precursor (typically 2-5 mg) dissolved in a suitable solvent (e.g., DMSO or MeCN) is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. The reaction mixture is heated at a high temperature (e.g., 100-165°C) for a short duration (e.g., 5-10 minutes).[9]

  • Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column to separate [¹⁸F]DPA-714 from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing [¹⁸F]DPA-714 is diluted with sterile water and passed through a sterile filter into a sterile vial. Ethanol is often added to the final formulation.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility.

In Vitro TSPO Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of DPA-714 for TSPO.

Objective: To determine the inhibition constant (Kᵢ) of DPA-714 for TSPO.

Materials:

  • Rat kidney tissue homogenate (as a source of TSPO)

  • [³H]PK11195 (radioligand)

  • Unlabeled DPA-714 (test compound)

  • Unlabeled PK11195 (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation counter and vials

  • Filtration apparatus

Methodology:

  • Membrane Preparation: Rat kidneys are homogenized in buffer and centrifuged to obtain a membrane pellet rich in TSPO. The pellet is resuspended in fresh buffer.

  • Assay Setup: A series of tubes are prepared containing:

    • Total binding: Tissue homogenate and [³H]PK11195.

    • Non-specific binding: Tissue homogenate, [³H]PK11195, and a high concentration of unlabeled PK11195.

    • Competitive binding: Tissue homogenate, [³H]PK11195, and varying concentrations of unlabeled DPA-714.

  • Incubation: The tubes are incubated at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of DPA-714 that inhibits 50% of specific [³H]PK11195 binding) is determined from the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[2][8]

In Vivo PET Imaging Protocol in a Rodent Model of Neuroinflammation

This protocol provides a general workflow for conducting a [¹⁸F]DPA-714 PET scan in a rat model.

Objective: To visualize and quantify TSPO expression in the brain of a neuroinflammation model.

Model: Rat with unilateral quinolinic acid-induced striatal lesion.[3]

Materials:

  • [¹⁸F]DPA-714

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • Catheter for intravenous injection

  • (Optional) PK11195 or unlabeled DPA-714 for blocking studies.

Methodology:

  • Animal Preparation: The rat is anesthetized, and a tail vein catheter is inserted for radiotracer injection. The animal is positioned in the PET scanner.

  • Radiotracer Administration: A bolus of [¹⁸F]DPA-714 (e.g., 15-20 MBq) is injected intravenously.[11]

  • PET Data Acquisition: A dynamic PET scan is acquired for a duration of 60-90 minutes immediately following injection.[12][13]

  • Blocking/Displacement Studies (Optional):

    • Pre-saturation: A blocking agent (e.g., PK11195) is administered before the radiotracer to assess binding specificity.[2]

    • Displacement: An unlabeled compound (e.g., DPA-714) is injected during the scan to assess the reversibility of binding.[2]

  • Image Reconstruction and Analysis: The PET data is reconstructed, and regions of interest (ROIs) are drawn on the images (e.g., lesioned striatum, contralateral striatum) to generate time-activity curves. Kinetic modeling can be applied to quantify binding parameters such as the binding potential (BP).[14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound and its application in radiopharmacy.

Radiosynthesis_Workflow Cyclotron Cyclotron Production of [¹⁸F]Fluoride Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K222/K₂CO₃ Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Substitution (Heating) Drying->Reaction Precursor This compound Precursor Precursor->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation Purification->Formulation QC Quality Control Formulation->QC FinalProduct [¹⁸F]DPA-714 QC->FinalProduct

Caption: Workflow for the radiosynthesis of [¹⁸F]DPA-714.

TSPO_Signaling_Pathway DPA714 [¹⁸F]DPA-714 TSPO TSPO (Outer Mitochondrial Membrane) DPA714->TSPO Binds to Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Facilitates ROS Modulation of Reactive Oxygen Species (ROS) TSPO->ROS Influences Apoptosis Apoptosis Regulation TSPO->Apoptosis Participates in Inflammation Inflammatory Response (e.g., via NF-κB, NLRP3 inflammasome) TSPO->Inflammation Modulates PET PET Signal TSPO->PET Generates Cholesterol Cholesterol Cholesterol->TSPO Transport Pregnenolone Pregnenolone Steroidogenesis->Pregnenolone

Caption: Simplified signaling pathways involving TSPO.

InVivo_PET_Workflow AnimalModel Animal Model of Disease (e.g., Neuroinflammation) Anesthesia Anesthesia & Positioning AnimalModel->Anesthesia Injection IV Injection of [¹⁸F]DPA-714 Anesthesia->Injection PETScan Dynamic PET Scan Injection->PETScan Reconstruction Image Reconstruction PETScan->Reconstruction Blocking Blocking/Displacement (Optional) Blocking->PETScan Analysis ROI Analysis & Kinetic Modeling Reconstruction->Analysis Quantification Quantification of TSPO Binding Analysis->Quantification

Caption: Experimental workflow for in vivo [¹⁸F]DPA-714 PET imaging.

Conclusion

This compound is an indispensable precursor in radiopharmacy for the production of [¹⁸F]DPA-714, a potent and specific radioligand for imaging TSPO with PET. The high affinity of [¹⁸F]DPA-714 for TSPO, combined with favorable in vivo properties, has established it as a leading radiotracer for the non-invasive assessment of neuroinflammation and other pathologies characterized by TSPO upregulation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and molecular imaging, facilitating the standardized and effective use of this important radiopharmaceutical. Further research, particularly in human subjects, will continue to delineate the full clinical utility of [¹⁸F]DPA-714.[10][13]

References

A Technical Guide to the Synthesis of [18F]DPA-714 Using a Tosylate Precursor for PET Imaging of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of [18F]DPA-714, a prominent radiotracer for the 18-kDa translocator protein (TSPO), utilizing its tosylate precursor. [18F]DPA-714 serves as a valuable tool for in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). This document details the underlying biological pathways, comprehensive experimental protocols for radiosynthesis, and key quantitative data from various automated synthesis platforms.

Introduction: The Role of TSPO in Neuroinflammation

The translocator protein (TSPO), a transmembrane protein primarily located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation.[1][2] While its expression is low in the healthy central nervous system (CNS), it is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes.[3][4] This upregulation makes TSPO an attractive target for molecular imaging to diagnose and monitor neurological disorders associated with inflammation.[5][6]

DPA-714 is a potent and selective ligand for TSPO.[7] When labeled with the positron-emitting radionuclide fluorine-18 ([18F]), it becomes [18F]DPA-714, enabling non-invasive in vivo visualization of TSPO expression.[8] The binding of [18F]DPA-714 to TSPO allows for the assessment of microglial activation and neuroinflammatory responses in real-time.[3] While the precise signaling mechanisms of TSPO are still under investigation, it is known to be involved in several cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial function, and modulation of oxidative stress.[3][9]

Proposed Signaling Pathways of TSPO

The following diagram illustrates the proposed signaling pathways involving the translocator protein (TSPO). It highlights its role in mitochondrial processes and inflammatory responses.

TSPO_Signaling_Pathway Proposed TSPO Signaling Pathway cluster_mito Outer Mitochondrial Membrane cluster_downstream Downstream Effects TSPO TSPO VDAC VDAC TSPO->VDAC Interacts with ROS ROS Modulation TSPO->ROS MAPK MAPK Pathway TSPO->MAPK NLRP3 NLRP3 Inflammasome TSPO->NLRP3 Cholesterol Cholesterol Transport VDAC->Cholesterol Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis Cytokines Cytokine Release MAPK->Cytokines NLRP3->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation DPA714 DPA-714 DPA714->TSPO Binds to

Caption: Proposed signaling pathways of the translocator protein (TSPO).

Radiosynthesis of [18F]DPA-714 from Tosylate-DPA-714

The synthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic aliphatic substitution reaction.[10] This process involves the displacement of a tosylate leaving group from the precursor, this compound, with [18F]fluoride. The reaction is often automated on various commercially available synthesis modules to ensure reproducibility and compliance with Good Manufacturing Practices (GMP).[5][8][11][12]

General Experimental Workflow

The following diagram outlines the general workflow for the automated synthesis of [18F]DPA-714.

Synthesis_Workflow [18F]DPA-714 Automated Synthesis Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis Module cluster_purification Purification & Formulation F18_Prod [18F]Fluoride Production (Cyclotron) F18_Trap [18F]Fluoride Trapping (QMA Cartridge) F18_Prod->F18_Trap Precursor_Prep Precursor Solution (this compound in Solvent) Radiolabeling Radiolabeling Reaction (Addition of Precursor, Heating) Precursor_Prep->Radiolabeling F18_Elution [18F]Fluoride Elution (e.g., TEAB) F18_Trap->F18_Elution Drying Azeotropic Drying F18_Elution->Drying Drying->Radiolabeling Quenching Reaction Quenching Radiolabeling->Quenching HPLC Semi-preparative HPLC Quenching->HPLC SPE Solid Phase Extraction (e.g., C18 Cartridge) HPLC->SPE Formulation Final Formulation (Sterile Saline) SPE->Formulation QC Quality Control Formulation->QC Final_Product [18F]DPA-714 Final Product QC->Final_Product

Caption: General workflow for the automated synthesis of [18F]DPA-714.

Detailed Experimental Protocols

This section provides a synthesis of detailed experimental protocols based on published literature for the automated synthesis of [18F]DPA-714.

Materials:

  • This compound precursor

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • [18F]Fluoride

  • Elution solution (e.g., Tetraethylammonium bicarbonate (TEAB) or Kryptofix 2.2.2/K2CO3)

  • Quenching solution (e.g., 20% Ethanol in water)

  • HPLC mobile phase (e.g., 60% 0.1M ammonium acetate, pH 10 / 40% acetonitrile)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol for formulation

Automated Synthesis Procedure (Example using Trasis AllinOne): [8]

  • [18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on a quaternary methyl ammonium (QMA) cartridge. The trapped [18F]fluoride is then eluted into the reactor vessel using a solution of tetraethylammonium bicarbonate (TEAB) in acetonitrile/water.[8]

  • Azeotropic Drying: The [18F]fluoride solution is dried via azeotropic distillation under a stream of nitrogen with the addition of anhydrous acetonitrile.

  • Radiolabeling Reaction: A solution of the this compound precursor (typically 4 mg) in anhydrous acetonitrile (1 mL) is added to the dried [18F]fluoride.[8] The reaction mixture is heated at a specific temperature (e.g., 90-100°C) for a set duration (e.g., 10 minutes).[8]

  • Quenching: After the reaction is complete, the mixture is cooled and quenched, for instance with 20% ethanol in water (1.5 mL).[8]

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [18F]DPA-714 is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove the HPLC solvents. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.

Quality Control:

The final product undergoes rigorous quality control testing to ensure its suitability for clinical use. This includes:

  • Radiochemical Purity and Identity: Determined by analytical HPLC.

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy.

  • Residual Solvents: Measured by gas chromatography.

  • pH: Measured using a pH meter or pH strips.

  • Sterility and Endotoxin Levels: Determined by standard microbiological methods.

Quantitative Data and Performance

The efficiency of [18F]DPA-714 synthesis can vary depending on the automated synthesis platform and specific reaction conditions. The following tables summarize key quantitative data from various published methods.

Table 1: Radiosynthesis Parameters for [18F]DPA-714

ParameterTrasis AllinOne[8]IBA Synthera®[11]Zymate-XP[10]
Precursor (this compound) 4 mg2 ± 0.2 mg4.5–5.0 mg
Solvent AcetonitrileDimethyl sulfoxideDimethyl sulfoxide
Reaction Temperature 90-100°C165°C165°C
Reaction Time 10 min5 min5 min
Phase Transfer Catalyst TEABTBA HCO3Kryptofix® 222

Table 2: Synthesis Outcomes for [18F]DPA-714

OutcomeTrasis AllinOne[8]IBA Synthera®[11]Zymate-XP[10]
Radiochemical Yield (RCY, decay-corrected) 55-71%24.6 ± 3.8% (EOS)15–20% (non-decay-corrected)
Molar Activity (at EOS) 117-350 GBq/µmol> 18.5 TBq/mmol37 to 111 GBq/µmol
Total Synthesis Time ~50 min~65 min85–90 min
Radiochemical Purity >95%>99.9%>95%

Conclusion

The synthesis of [18F]DPA-714 from its tosylate precursor is a well-established and robust method, with several automated platforms offering reliable and GMP-compliant production.[5][8][11] The high radiochemical yields and purities achieved make [18F]DPA-714 a readily accessible radiotracer for clinical and preclinical research. As our understanding of the role of TSPO in neuroinflammation and other pathologies continues to grow, [18F]DPA-714 will remain a critical tool for in vivo imaging, aiding in the diagnosis, monitoring, and development of novel therapeutics for a range of neurological disorders.

References

Mechanism of Action of DPA-714: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of DPA-714 as a TSPO Ligand for Researchers, Scientists, and Drug Development Professionals.

DPA-714 is a second-generation, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial membrane protein. Its favorable pharmacokinetic profile and high signal-to-noise ratio have established it as a critical tool in the study of neuroinflammation and other pathologies characterized by elevated TSPO expression. This guide elucidates the core mechanism of action of DPA-714, providing detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and experimental applications.

Binding Characteristics and Affinity

DPA-714, a pyrazolopyrimidine derivative, exhibits high and specific binding to TSPO. Its affinity has been characterized in various in vitro and in vivo models, consistently demonstrating superiority over first-generation ligands such as PK11195.

Quantitative Binding Affinity Data
LigandKi (nM)Receptor SourceRadioligandReference
DPA-714 7.0 ± 0.4Rat kidney membranes[3H]PK11195[1][2]
DPA-714 7Not SpecifiedNot Specified[3]
PK111959.3 ± 0.5Rat kidney membranes[3H]PK11195[1]
DPA-7134.7 ± 0.2Rat kidney membranes[3H]PK11195[1]

Ki: Dissociation constant, a measure of binding affinity (lower values indicate higher affinity).

DPA-714 displays negligible affinity for the central benzodiazepine receptor (CBR), underscoring its selectivity for TSPO.[1] A single nucleotide polymorphism (rs6971) in the human TSPO gene influences the binding affinity of DPA-714, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[4] This genetic variation is a critical consideration in clinical research.

Core Mechanism of Action

The primary mechanism of action of DPA-714 revolves around its binding to TSPO, which is predominantly located on the outer mitochondrial membrane of various cell types, with notably low expression in the healthy brain.[5] Under pathological conditions, particularly neuroinflammation, TSPO expression is dramatically upregulated, primarily in activated microglia and, to some extent, in reactive astrocytes.[1][6][7]

Signaling and Cellular Effects

Binding of DPA-714 to TSPO initiates a cascade of downstream effects. TSPO is a key component of a mitochondrial protein complex that facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone.

DPA-714 acts as an agonist at the TSPO receptor, stimulating steroidogenesis. In vitro studies have shown that DPA-714 can increase pregnenolone synthesis by up to 80% above baseline levels in rat C6 glioma cells, demonstrating greater potency than PK11195.[1][2] These neurosteroids have pleiotropic effects, including modulation of neurotransmitter receptors and anti-inflammatory and neuroprotective actions.

The upregulation of TSPO in activated microglia makes [18F]-labeled DPA-714 a sensitive biomarker for positron emission tomography (PET) imaging of neuroinflammation.[8][9][10] Increased uptake of [18F]DPA-714 in specific brain regions correlates with the density of activated microglia, providing a quantitative measure of the inflammatory response in neurodegenerative diseases, stroke, epilepsy, and other CNS disorders.[7][8][11]

Signaling Pathway of DPA-714 Action

DPA714_Signaling DPA714 DPA-714 TSPO TSPO (Outer Mitochondrial Membrane) DPA714->TSPO Binds to InnerMito Inner Mitochondrial Membrane TSPO->InnerMito Facilitates Cholesterol Translocation Cholesterol Cholesterol Cholesterol->InnerMito P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Precursor for Downstream Neuroprotection & Anti-inflammatory Effects Neurosteroids->Downstream Mediate

Caption: DPA-714 binds to TSPO, promoting cholesterol translocation and subsequent neurosteroid synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving DPA-714.

[18F]DPA-714 Radiosynthesis

The radiosynthesis of [18F]DPA-714 is typically achieved through a nucleophilic substitution reaction.

  • 18F-Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Fluoride Activation: The [18F]Fluoride is trapped on an anion exchange resin and eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate. The complex is then dried by azeotropic distillation with acetonitrile.

  • Radiolabeling: The tosylate precursor of DPA-714 (tosyloxy-DPA-714) is dissolved in a suitable solvent like anhydrous acetonitrile and added to the dried [18F]KF/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined time (e.g., 10 minutes).[12]

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected [18F]DPA-714 fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.[12]

In Vitro TSPO Binding Assay

This protocol is used to determine the binding affinity (Ki) of DPA-714.

  • Tissue Preparation: Rat kidney tissue is homogenized in a buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane pellet. The pellet is washed and resuspended to a final protein concentration.

  • Competition Assay: A constant concentration of a radioligand (e.g., [3H]PK11195) is incubated with the membrane preparation in the presence of increasing concentrations of the competing ligand (DPA-714).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of DPA-714 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging in Animal Models

This workflow outlines a typical PET imaging study using [18F]DPA-714 in a rat model of neuroinflammation.

  • Animal Model: Neuroinflammation is induced in rats, for example, by unilateral intrastriatal injection of quinolinic acid.[1][2]

  • Radiotracer Injection: The animal is anesthetized and [18F]DPA-714 is administered intravenously as a bolus.[4]

  • Dynamic PET Scan: A dynamic PET scan is acquired for a duration of 60-90 minutes immediately following injection.[4][5]

  • Image Reconstruction: The acquired data is reconstructed into a series of images over time.

  • Image Analysis: Regions of interest (ROIs) are drawn on the images, for example, over the inflamed lesion and a contralateral control region. Time-activity curves (TACs) are generated for each ROI.

  • Quantification: The uptake of the radiotracer is quantified. This can be expressed as the standardized uptake value (SUV) or through more complex kinetic modeling to determine the binding potential (BP) or volume of distribution (VT).[4][8]

  • Blocking Studies: To confirm the specificity of the signal, a separate cohort of animals can be pre-treated with a high dose of unlabeled DPA-714 or PK11195 before the radiotracer injection. A significant reduction in [18F]DPA-714 uptake in the target region confirms specific binding to TSPO.[1][13]

Workflow for In Vivo PET Imaging

PET_Workflow AnimalModel 1. Induce Neuroinflammation (e.g., Quinolinic Acid Injection) Anesthesia 2. Anesthetize Animal AnimalModel->Anesthesia Injection 3. Inject [18F]DPA-714 (i.v.) Anesthesia->Injection PETScan 4. Dynamic PET Scan (60-90 min) Injection->PETScan Reconstruction 5. Image Reconstruction PETScan->Reconstruction Analysis 6. Image Analysis (ROI) Reconstruction->Analysis Quantification 7. Quantify Uptake (SUV, BP, VT) Analysis->Quantification TSPO_Upregulation cluster_healthy Healthy Brain cluster_inflamed Inflamed Brain Neuron_H Neuron Microglia_R Resting Microglia (Low TSPO) Microglia_A Activated Microglia (High TSPO) Microglia_R->Microglia_A Activation Astrocyte_R Resting Astrocyte (Low TSPO) Astrocyte_A Reactive Astrocyte (High TSPO) Astrocyte_R->Astrocyte_A Activation Neuron_I Injured Neuron Injury Pathological Insult (e.g., Ischemia, Aβ plaques) Injury->Microglia_A Injury->Astrocyte_A DPA714 [18F]DPA-714 DPA714->Microglia_A Binds DPA714->Astrocyte_A Binds

References

Understanding the Binding Affinity of DPA-714 to the Translocator Protein (TSPO): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPA-714 is a synthetic, high-affinity ligand for the 18 kDa translocator protein (TSPO), an outer mitochondrial membrane protein.[1][2][3] Upregulated TSPO expression is a well-established biomarker for neuroinflammation and is implicated in a variety of neuropathological and oncological conditions.[1][4][5] Consequently, radiolabeled DPA-714, particularly [¹⁸F]DPA-714, has emerged as a promising positron emission tomography (PET) tracer for in vivo imaging of TSPO.[2][3][4][5] This technical guide provides an in-depth overview of the binding affinity of DPA-714 to TSPO, detailing the quantitative binding parameters, the experimental methodologies used for their determination, and the key signaling pathways associated with TSPO.

Quantitative Binding Affinity of DPA-714 to TSPO

The binding affinity of a ligand to its target is a critical parameter in drug development and molecular imaging. For DPA-714, its high affinity for TSPO is a key characteristic that enables its use as a specific imaging agent. The affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd).

ParameterValueSpeciesTissue SourceRadioligandReference
Ki 7.0 ± 0.4 nMRatKidney Membranes[³H]PK11195[3]
Kd 7.0 nMNot SpecifiedNot SpecifiedNot Specified[2][6]

Table 1: Quantitative Binding Affinity Data for DPA-714. This table summarizes the reported binding affinity values of DPA-714 for the translocator protein (TSPO).

Experimental Protocols for Determining Binding Affinity

The binding characteristics of DPA-714 to TSPO have been elucidated through a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Competition Binding Assay

A standard method to determine the binding affinity (Ki) of a non-radiolabeled compound is through a competitive binding assay using a known radioligand.

Objective: To determine the concentration of DPA-714 that inhibits 50% of the specific binding of a radiolabeled TSPO ligand ([³H]PK11195), from which the Ki value is calculated.

Methodology:

  • Membrane Preparation: Homogenized rat kidney tissue, known to have high TSPO expression, is centrifuged to isolate a membrane fraction.[3]

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [³H]PK11195 and varying concentrations of unlabeled DPA-714.[3]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of DPA-714 that displaces 50% of the specific [³H]PK11195 binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Kidney Rat Kidney Tissue Homogenate Homogenization Kidney->Homogenate Membranes Membrane Isolation (Centrifugation) Homogenate->Membranes Incubation Incubation with [³H]PK11195 & DPA-714 Membranes->Incubation Filtration Separation of Bound/ Free Radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki G cluster_prep Preparation cluster_imaging PET Imaging cluster_validation Specificity Validation cluster_analysis Data Analysis Synthesis [¹⁸F]DPA-714 Radiosynthesis Injection IV Injection of [¹⁸F]DPA-714 Synthesis->Injection Model Animal Model (e.g., Neuroinflammation) Model->Injection Scan Dynamic PET Scan Injection->Scan TAC Time-Activity Curves Scan->TAC Block Blocking Study (unlabeled ligand pre-injection) Block->Injection Displace Displacement Study (unlabeled ligand post-injection) Displace->Scan ModelFit Kinetic Modeling TAC->ModelFit G DPA714 DPA-714 TSPO TSPO DPA714->TSPO Binds to Cholesterol Cholesterol TSPO->Cholesterol Facilitates Translocation mPTP mPTP (VDAC, ANT) TSPO->mPTP Interacts with Cytokines Cytokine Release TSPO->Cytokines Modulates NFkB NF-κB Pathway TSPO->NFkB Influences Neurosteroids Neurosteroid Synthesis Cholesterol->Neurosteroids MitoPotential Mitochondrial Membrane Potential mPTP->MitoPotential ROS ROS Production mPTP->ROS Apoptosis Apoptosis mPTP->Apoptosis Microglia Activated Microglia/ Astrocytes Microglia->TSPO Upregulates GeneExp Nuclear Gene Expression NFkB->GeneExp

References

In Vitro Characterization and Validation of DPA-714: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization and validation of DPA-714, a selective ligand for the Translocator Protein (TSPO). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for the evaluation of this and similar compounds. This document summarizes critical quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological and experimental processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for DPA-714's in vitro profile, focusing on its binding affinity, selectivity, and functional activity.

Table 1: Binding Affinity of DPA-714 for Translocator Protein (TSPO)

ParameterValueRadioligandTissue Source
Ki7.0 ± 0.4 nM[3H]PK11195Rat Kidney Membranes

Table 2: Selectivity Profile of DPA-714

ReceptorKi or % InhibitionRadioligandTissue Source
Central Benzodiazepine Receptor (CBR)Negligible Affinity[3H]Ro15-1788Rat Brain Tissue

Table 3: Functional Activity of DPA-714 in Steroidogenesis

AssayEndpointCell LineResult
SteroidogenesisPregnenolone SynthesisRat C6 Glioma Cells80% increase above baseline

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize DPA-714.

Radioligand Binding Assay for TSPO Affinity

This protocol details the determination of DPA-714's binding affinity for TSPO using a competitive radioligand binding assay with [3H]PK11195.

2.1.1. Materials

  • Tissue: Rat kidneys

  • Radioligand: [3H]PK11195

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Test Compound: DPA-714

  • Non-specific Binding Control: Unlabeled PK11195 (10 µM)

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.

2.1.2. Rat Kidney Membrane Preparation

  • Euthanize rats and immediately excise the kidneys.

  • Homogenize the kidneys in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store membrane preparations at -80°C until use.

2.1.3. Binding Assay Procedure

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of DPA-714 (or vehicle for total binding, or 10 µM unlabeled PK11195 for non-specific binding).

    • 50 µL of [3H]PK11195 (at a final concentration close to its Kd).

    • 150 µL of the prepared rat kidney membrane suspension (typically 50-100 µg of protein).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the DPA-714 concentration.

  • Determine the IC50 value (the concentration of DPA-714 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Steroidogenesis Assay

This protocol describes the assessment of DPA-714's functional activity by measuring its effect on pregnenolone synthesis in rat C6 glioma cells.[1]

2.2.1. Materials

  • Cell Line: Rat C6 glioma cells

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Test Compound: DPA-714

  • Positive Control: A known steroidogenesis inducer (e.g., a benzodiazepine).

  • Pregnenolone Measurement Kit: Radioimmunoassay (RIA) or ELISA kit for pregnenolone.

  • Equipment: Cell culture incubator, multi-well cell culture plates, plate reader (for ELISA) or gamma counter (for RIA).

2.2.2. Cell Culture and Treatment

  • Culture rat C6 glioma cells in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • On the day of the experiment, replace the culture medium with serum-free medium.

  • Add various concentrations of DPA-714 or control compounds to the wells.

  • Incubate the cells for a specified period (e.g., 2 hours) at 37°C.[1]

2.2.3. Pregnenolone Quantification

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the concentration of pregnenolone in the supernatant using a commercial RIA or ELISA kit, following the manufacturer's instructions.

  • Normalize the pregnenolone concentration to the amount of cellular protein in each well.

2.2.4. Data Analysis

  • Express the results as a percentage of the baseline pregnenolone production (vehicle-treated cells).

  • Plot the percentage of pregnenolone synthesis against the logarithm of the DPA-714 concentration to generate a dose-response curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of TSPO in the initial, rate-limiting step of steroidogenesis: the translocation of cholesterol into the mitochondria for its conversion to pregnenolone.

TSPO_Steroidogenesis_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane (OMM) cluster_imm Inner Mitochondrial Membrane (IMM) LDL LDL LDLR LDL Receptor LDL->LDLR Binds Lipid_Droplet Lipid Droplet (Cholesterol Esters) LDLR->Lipid_Droplet Internalization & Ester Hydrolysis Free_Cholesterol Free Cholesterol Lipid_Droplet->Free_Cholesterol StAR StAR Protein Free_Cholesterol->StAR Binds to TSPO TSPO StAR->TSPO Transports to Mito_Cholesterol Cholesterol TSPO->Mito_Cholesterol Translocates across OMM CYP11A1 CYP11A1 (P450scc) Pregnenolone Pregnenolone CYP11A1->Pregnenolone Converts Mito_Cholesterol->CYP11A1 Transported to IMM

Caption: TSPO's role in mitochondrial cholesterol transport for steroidogenesis.

Experimental Workflow

The diagram below outlines the logical workflow for the in vitro characterization and validation of a novel TSPO ligand like DPA-714.

DPA714_Validation_Workflow Start Start: Novel Compound (e.g., DPA-714) Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) for TSPO Binding_Assay->Determine_Ki High_Affinity High Affinity? Determine_Ki->High_Affinity Selectivity_Screen Secondary Screen: Selectivity Assays (e.g., CBR) High_Affinity->Selectivity_Screen Yes Stop_LowAffinity Stop: Low Affinity Compound High_Affinity->Stop_LowAffinity No Determine_Selectivity Determine Selectivity Profile Selectivity_Screen->Determine_Selectivity Selective Selective? Determine_Selectivity->Selective Functional_Assay Functional Assay: Steroidogenesis Assay Selective->Functional_Assay Yes Stop_NonSelective Stop: Non-Selective Compound Selective->Stop_NonSelective No Measure_Activity Measure Functional Activity (e.g., Pregnenolone Production) Functional_Assay->Measure_Activity Active Functionally Active? Measure_Activity->Active End End: Validated Lead Compound Active->End Yes Stop_Inactive Stop: Inactive Compound Active->Stop_Inactive No

Caption: Workflow for in vitro validation of a novel TSPO ligand.

References

A Comprehensive Technical Guide to Tosylate-DPA-714 and its Application in Translocator Protein (TSPO) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tosylate-DPA-714, a crucial precursor for the synthesis of the radiolabeled ligand [¹⁸F]DPA-714, which is widely utilized in Positron Emission Tomography (PET) imaging of the Translocator Protein (TSPO). This document covers the fundamental chemical properties, detailed experimental protocols, and key quantitative data to support researchers in the fields of neuroscience, oncology, and drug development.

Core Chemical and Physical Data

This compound serves as a precursor for the fluorine-18 radiolabeling of DPA-714.[1][2][3] DPA-714 is a selective and high-affinity ligand for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor.[4] The pertinent chemical and physical data for both this compound and its derivative DPA-714 are summarized below.

PropertyThis compoundDPA-714
Chemical Name N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide[1]N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide[4]
CAS Number 958233-17-5[1][2]958233-07-3[4]
Molecular Formula C₂₉H₃₄N₄O₅S[1]C₂₂H₂₇FN₄O₂[4]
Molecular Weight 550.67 g/mol [1]398.482 g/mol [4]
Appearance Off-white to light yellow solid[2]Pale yellow crystals[5]
Melting Point Not specified160°C–163°C[5]
Purity >95%[1]Not specified

Quantitative In Vitro and In Vivo Data

DPA-714 exhibits high affinity for TSPO. The following table summarizes key quantitative data from various studies.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 7.0 ± 0.4 nMRat kidney membranes[4][5]
[¹⁸F]DPA-714 Radiochemical Yield 16% (non–decay-corrected)Automated synthesis[5]
[¹⁸F]DPA-714 Specific Activity 270 GBq/µmolAutomated synthesis[5]
Pregnenolone Synthesis Stimulation 80% above baselineRat C6 glioma cells (at 40 µM)[5]
In Vivo Uptake in QA Lesioned Rat Striatum 8-fold higher in ipsilateral vs. contralateralRat model of neuroinflammation[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DPA-714 and its radiolabeled counterpart.

In Vitro TSPO Binding Assay

This protocol outlines the determination of the binding affinity of DPA-714 for TSPO using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of DPA-714 for TSPO.

Materials:

  • Rat kidney tissue (as a source of TSPO)

  • [³H]PK11195 (radioligand)

  • DPA-714 (test compound)

  • Phosphate buffer

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat kidney tissue in cold phosphate buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In assay tubes, combine the membrane preparation, [³H]PK11195 at a fixed concentration, and varying concentrations of DPA-714.

  • Incubation: Incubate the tubes at a specified temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of DPA-714 that inhibits 50% of the specific binding of [³H]PK11195 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Steroidogenesis Assay

This protocol describes the assessment of the functional activity of DPA-714 by measuring its ability to stimulate pregnenolone synthesis in rat C6 glioma cells.[5]

Objective: To evaluate the effect of DPA-714 on steroidogenesis.

Materials:

  • Rat C6 glioma cells

  • Cell culture medium and supplements

  • DPA-714

  • PK11195 (as a reference compound)

  • Radioimmunoassay (RIA) kit for pregnenolone

Procedure:

  • Cell Culture: Culture rat C6 glioma cells in appropriate medium until they reach a suitable confluency.

  • Treatment: Treat the cells with DPA-714 or PK11195 at a specified concentration (e.g., 40 µM) for a defined incubation period (e.g., 2 hours).[5] Include a vehicle control.

  • Sample Collection: At the end of the incubation, collect the cell culture medium.

  • Pregnenolone Quantification: Measure the concentration of pregnenolone in the collected medium using a specific radioimmunoassay.[5]

  • Data Analysis: Compare the amount of pregnenolone produced in the DPA-714-treated cells to the vehicle control and the reference compound-treated cells. Express the results as a percentage increase above baseline.

In Vivo [¹⁸F]DPA-714 PET Imaging in a Rat Model of Neuroinflammation

This protocol details the use of [¹⁸F]DPA-714 for PET imaging to visualize and quantify TSPO expression in a rat model of neuroinflammation induced by quinolinic acid (QA).[5]

Objective: To assess the in vivo binding of [¹⁸F]DPA-714 to TSPO in a rat model of neuroinflammation.

Materials:

  • Rats

  • Quinolinic acid (QA)

  • [¹⁸F]DPA-714

  • PET scanner

  • Anesthesia (e.g., isoflurane)

  • Unlabeled DPA-714 or PK11195 (for blocking studies)

Procedure:

  • Animal Model: Induce a unilateral lesion in the rat striatum by stereotactic injection of quinolinic acid.[5] Allow sufficient time for the inflammation to develop.

  • Radiotracer Injection: Anesthetize the rat and inject a bolus of [¹⁸F]DPA-714 intravenously.

  • PET Scan: Acquire dynamic or static PET images of the brain over a specified period.

  • Blocking Studies (for specificity): In a separate cohort of animals, pre-treat with an excess of unlabeled DPA-714 or PK11195 before the injection of [¹⁸F]DPA-714 to demonstrate the specificity of the radiotracer binding to TSPO.[5]

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the lesioned (ipsilateral) and non-lesioned (contralateral) striatum.

  • Quantification: Calculate the uptake of [¹⁸F]DPA-714 in the ROIs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a ratio of uptake in the ipsilateral versus the contralateral side.

Signaling Pathways and Experimental Workflows

TSPO Signaling in Steroidogenesis (Historical Model)

Historically, TSPO has been implicated in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. DPA-714, as a TSPO ligand, was thought to modulate this process. However, it is crucial to note that recent studies using TSPO knockout models have challenged the essential role of TSPO in steroidogenesis. The diagram below illustrates the classical understanding of this pathway.

TSPO_Steroidogenesis cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO P450scc P450scc (CYP11A1) TSPO->P450scc Cholesterol delivery Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion DPA714 DPA-714 DPA714->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transport

Caption: Classical model of TSPO-mediated steroidogenesis.

Experimental Workflow for [¹⁸F]DPA-714 PET Imaging

The following diagram outlines the general workflow for conducting a preclinical [¹⁸F]DPA-714 PET imaging study.

PET_Workflow cluster_Radiochemistry Radiochemistry cluster_Imaging In Vivo Imaging cluster_Analysis Data Analysis Precursor This compound Radiolabeling [¹⁸F]Fluoride Labeling Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Radiotracer [¹⁸F]DPA-714 QC->Radiotracer Injection IV Injection of [¹⁸F]DPA-714 Radiotracer->Injection AnimalModel Animal Model (e.g., Neuroinflammation) AnimalModel->Injection PETScan PET Scan Injection->PETScan Reconstruction Image Reconstruction PETScan->Reconstruction ROI ROI Analysis Reconstruction->ROI Quantification Quantification of Uptake ROI->Quantification

Caption: Workflow for a preclinical [¹⁸F]DPA-714 PET study.

References

Solubility and Stability of Tosylate-DPA-714: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tosylate-DPA-714, a key precursor for the synthesis of the widely used translocator protein (TSPO) PET imaging agent, [18F]DPA-714. Understanding the physicochemical properties of this precursor is critical for its efficient handling, storage, and use in radiolabeling procedures.

Introduction to this compound

This compound is the tosylated form of DPA-714, designed to facilitate the nucleophilic substitution reaction with [18F]fluoride to produce the radiotracer [18F]DPA-714.[1] This radiotracer is instrumental in imaging neuroinflammation and other pathologies characterized by the upregulation of TSPO.[1] The purity, solubility, and stability of the tosylate precursor directly impact the radiochemical yield, purity, and specific activity of the final [18F]DPA-714 product.

While extensive data is available for the final compound, DPA-714, and its radiolabeled counterpart, specific quantitative data on the solubility and stability of the this compound precursor is limited in publicly available literature. This guide consolidates the available information and provides generalized, robust experimental protocols for researchers to determine these critical parameters in their own laboratories.

Solubility Profile of this compound

The solubility of this compound is a crucial factor in its synthesis and in the subsequent radiolabeling reaction. While specific quantitative solubility data is not widely published, some literature indicates its "marginal solubility" can influence reaction conditions, sometimes requiring higher temperatures or larger solvent volumes to achieve desired reaction rates.[2]

For the final, non-tosylated compound, DPA-714, a solubility of 41.67 mg/mL in DMSO has been reported.[3] Another protocol for in vivo studies of DPA-714 describes a formulation in a mixture of DMSO, PEG300, Tween-80, and saline, yielding a clear solution of at least 2.08 mg/mL.[4] This information may provide some context but is not directly transferable to the tosylate precursor.

Quantitative Solubility Data

The following table summarizes the known qualitative solubility information for this compound and provides space for researchers to populate with their own experimentally determined quantitative data.

SolventQuantitative Solubility (mg/mL)Temperature (°C)Observations
Aqueous Buffers
pH 1.2Data not available37
pH 4.5Data not available37
pH 6.8Data not available37
Organic Solvents
AcetonitrileData not availableRoom Temp.Used as a reaction solvent for radiolabeling.[5]
Dimethylformamide (DMF)Data not availableRoom Temp.
Dimethyl Sulfoxide (DMSO)Data not availableRoom Temp.
EthanolData not availableRoom Temp.
Tetrahydrofuran (THF)Data not availableRoom Temp.
Experimental Protocol: Equilibrium Solubility Determination

This protocol is adapted from World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) and can be applied to this compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, pH buffers, acetonitrile, DMSO)

  • Vials with screw caps

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker set at 37 ± 1 °C (for aqueous solubility) or desired temperature.

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound.

  • Calibrated pH meter.

Methodology:

  • Preparation: Prepare the necessary aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and bring all solvents to the target temperature.[6]

  • Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator. Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is recommended to perform preliminary tests to determine the time required to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • pH Measurement: For aqueous buffers, verify the pH of the solution at the end of the experiment.[6]

  • Replicates: Perform a minimum of three replicate determinations for each solvent and condition.[6]

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvents (e.g., Buffers, Organic) add_to_vial Add API to Solvent in Vial prep_solvent->add_to_vial weigh_api Weigh Excess This compound weigh_api->add_to_vial equilibrate Equilibrate with Agitation (e.g., 24-48h at 37°C) add_to_vial->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge sample Sample & Dilute Supernatant centrifuge->sample ph_check Verify Final pH (Aqueous only) centrifuge->ph_check hplc Quantify via Validated HPLC sample->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile of this compound

The stability of this compound is critical for ensuring its integrity during storage and for preventing the formation of impurities that could interfere with the radiolabeling process. Tosylate salts are often chosen in drug development for their favorable stability properties.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify the likely degradation products and pathways of a substance. This information is used to develop stability-indicating analytical methods and to determine proper storage conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water and other solvents (e.g., acetonitrile)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV/MS system to separate and identify degradation products.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an HCl solution. Store at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Base Hydrolysis: Mix the stock solution with an NaOH solution. Store at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Mix the stock solution with an H₂O₂ solution. Store at room temperature.

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • Photostability: Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For acid/base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV/MS method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products. The mass spectrometry data is crucial for the structural elucidation of any new peaks.

Logical Workflow: Stability Assessment

G cluster_stress Forced Degradation Conditions cluster_results Outcomes start This compound Sample acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat, Solid) start->thermal photo Photostability (Light, Solid) start->photo analysis Analyze via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability- Indicating Method analysis->method storage Recommend Storage Conditions analysis->storage

Caption: Logical workflow for assessing the stability of this compound.

Mechanism of Action and Signaling Pathway of DPA-714

This compound is a precursor to DPA-714, which exerts its biological effects by binding with high affinity to the Translocator Protein (TSPO).[8] TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane. It is expressed at low levels in the healthy central nervous system (CNS) but is significantly upregulated in activated microglia during neuroinflammation.[6] This upregulation makes TSPO an excellent biomarker for imaging inflammatory processes in the brain.

The binding of a ligand like DPA-714 to TSPO is thought to initiate a cascade of downstream events, including the modulation of steroidogenesis (by facilitating cholesterol transport into the mitochondria), regulation of mitochondrial respiration, and influencing apoptosis and cellular proliferation.

TSPO Signaling Pathway

The following diagram illustrates the central role of TSPO in the mitochondrial membrane and its interaction with key proteins, leading to downstream cellular effects.

G cluster_membrane Outer Mitochondrial Membrane cluster_cellular Cellular Processes TSPO TSPO VDAC VDAC TSPO->VDAC Forms Complex Steroid Steroidogenesis TSPO->Steroid Apoptosis Apoptosis Modulation TSPO->Apoptosis Respiration Mitochondrial Respiration TSPO->Respiration Inflammation Inflammatory Response TSPO->Inflammation ANT ANT (Inner Membrane) VDAC->ANT Interacts with Ligand DPA-714 (Ligand) Ligand->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transport

Caption: DPA-714 binds to TSPO on the mitochondria, influencing key cellular pathways.

Conclusion

While specific, quantitative data on the solubility and stability of this compound are not extensively documented in peer-reviewed literature, its role as a critical precursor for [18F]DPA-714 synthesis is well-established. This guide provides researchers with a framework for understanding its key physicochemical properties and offers detailed, adaptable protocols for determining its solubility and stability profiles. A thorough characterization of this precursor is paramount to ensuring the consistent and high-quality production of [18F]DPA-714 for preclinical and clinical research.

References

A Technical Guide to the Discovery and Development of DPA-714 for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of DPA-714, a selective second-generation radioligand for the 18-kDa Translocator Protein (TSPO), a key biomarker for neuroinflammation. This document details the synthesis, in vitro and in vivo characterization, and the experimental protocols utilized in its evaluation as a premier PET imaging agent.

Introduction: The Need for a Specific Neuroinflammation Marker

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and epilepsy.[1][2][3][4] The ability to non-invasively detect and quantify neuroinflammatory processes in vivo is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of anti-inflammatory therapies.

The 18-kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is minimally expressed in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[2][5][6] This makes TSPO an ideal target for molecular imaging. While the first-generation TSPO radioligand, [¹¹C]PK11195, demonstrated the potential of this approach, its utility was hampered by high non-specific binding and a poor signal-to-noise ratio.[7][8] This led to the development of second-generation ligands like DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide), designed for improved imaging properties.[9][10]

Discovery and Radiosynthesis of [¹⁸F]DPA-714

DPA-714 belongs to the pyrazolopyrimidine acetamide class of compounds.[11] Its design was aimed at creating a TSPO-specific ligand with properties superior to existing agents. A key feature was the incorporation of a fluoroethoxy moiety, which allows for radiolabeling with the positron emitter Fluorine-18 (¹⁸F).[9] The longer half-life of ¹⁸F (109.8 minutes) compared to Carbon-11 (20.3 minutes) facilitates more complex imaging protocols and distribution to centers without an on-site cyclotron.[11][12]

The radiosynthesis of [¹⁸F]DPA-714 is typically achieved through a one-step nucleophilic aliphatic substitution.[9][11] The tosylate precursor of DPA-714 is reacted with [¹⁸F]fluoride to yield the final product. Optimized and automated synthesis methods have been developed to ensure high radiochemical yield and specific activity for clinical use.[13][14]

In Vitro Characterization: Affinity, Selectivity, and Function

The initial evaluation of DPA-714 involved a series of in vitro assays to determine its binding characteristics and functional activity.

Binding Affinity and Selectivity

Competitive binding assays were performed using rat kidney tissue membranes and [³H]PK11195 as the radioligand. DPA-714 demonstrated a high affinity for TSPO. To ensure selectivity, its binding to the central benzodiazepine receptor (CBR) was also assessed, showing negligible affinity.[9]

Table 1: In Vitro Binding Affinities of TSPO Ligands

Compound TSPO Affinity (Kᵢ, nM) CBR Affinity (Kᵢ, nM)
DPA-714 7.0 ± 0.4 >1000
DPA-713 4.7 ± 0.2 >1000
PK11195 9.3 ± 0.5 >1000

Data sourced from membrane binding assays using rat kidney tissue for TSPO and rat brain tissue for CBR.[9]

Functional Activity: Steroidogenesis Assay

TSPO is involved in the transport of cholesterol into mitochondria, a rate-limiting step in steroid synthesis. The functional activity of DPA-714 as a TSPO agonist was evaluated by measuring its ability to stimulate pregnenolone synthesis in rat C6 glioma cells. DPA-714 was shown to significantly increase pregnenolone synthesis, confirming its functional interaction with TSPO.[9]

Preclinical In Vivo Evaluation

Following promising in vitro results, [¹⁸F]DPA-714 was advanced to in vivo studies in various animal models to assess its biodistribution, specificity, and utility for imaging neuroinflammation.

Biodistribution and Kinetics

Biodistribution studies in healthy mice, rats, and baboons revealed that [¹⁸F]DPA-714 rapidly penetrates the brain.[9][15] High uptake was also observed in peripheral organs known to have high TSPO expression, such as the heart, lungs, spleen, and kidneys.[5][16] Preclinical PET studies demonstrated rapid uptake in the baboon brain with good retention.[9]

Metabolism studies in rats and baboons showed that [¹⁸F]DPA-714 is extensively metabolized, with identified metabolites including deethyl, hydroxyl, and carboxylic acid derivatives.[17] However, in the brain, the parent compound remains largely unmetabolized at later time points, which is a favorable characteristic for a neuroimaging agent.[14][16]

Table 2: Metabolism of [¹⁸F]DPA-714 at 90 min Post-Injection in Rats

Tissue Unchanged [¹⁸F]DPA-714 (%)
Plasma 11.1 ± 2.6
Brain 53.6 ± 1.6

Data from a comparative study with [¹⁸F]F-DPA.[14]

Imaging Neuroinflammation in Disease Models

[¹⁸F]DPA-714 has been successfully used to visualize and quantify neuroinflammation in a wide range of preclinical models:

  • Cerebral Ischemia: In rat models of focal cerebral ischemia, PET imaging showed a significant increase in [¹⁸F]DPA-714 uptake in the injured hemisphere, peaking around day 11 post-ischemia.[18][19] This uptake correlated with increased TSPO expression confirmed by immunohistochemistry in microglia and macrophages.[18]

  • Traumatic Brain Injury (TBI): Following controlled cortical impact in rats, PET imaging demonstrated elevated tracer uptake in the injured cortex.[1] Studies in mice have shown peaks of uptake at 7 and 21 days post-injury, reflecting both acute and chronic inflammatory responses.[20]

  • Epilepsy: In a rat model of epilepsy induced by kainic acid, high-resolution autoradiography showed that [¹⁸F]DPA-714 uptake corresponded well with areas of activated microglia.[4][10]

  • Alzheimer's Disease (AD): In APP/PS1 mouse models of AD, [¹⁸F]DPA-714 PET detected increased TSPO expression in the cortex and hippocampus, particularly in older mice, which correlated with microglial activation.[2]

  • Parkinson's Disease: In a rat model of progressive parkinsonism, in vivo [¹⁸F]DPA-714 PET detected microglial activation that preceded dopaminergic neurodegeneration.[3]

Specificity and Blocking Studies

The specificity of [¹⁸F]DPA-714 binding to TSPO in vivo has been robustly demonstrated. Pre-treatment or displacement with unlabeled DPA-714 or the prototypical TSPO ligand PK11195 effectively inhibited or washed out the radioligand signal in both healthy brain and in lesion areas in disease models.[2][9][21] This confirms that the imaging signal is specific to TSPO binding.

Human Studies: Translation to the Clinic

Initial studies in healthy human volunteers confirmed that [¹⁸F]DPA-714 is a promising radioligand with excellent in vivo stability, favorable biodistribution, and an acceptable effective radiation dose.[5] Maximum cerebral uptake occurs rapidly, followed by a washout phase.[5]

Table 3: Estimated Human Radiation Dosimetry for [¹⁸F]DPA-714

Parameter Value
Effective Dose 17.2 µSv/MBq

Data estimated from biodistribution in mice.[5]

Subsequent studies in patient populations have explored its utility:

  • Alzheimer's Disease: Initial studies aimed at developing a quantitative model for [¹⁸F]DPA-714 binding did not find a significant group difference between AD patients and healthy controls, highlighting the need to account for TSPO genotype, as binding affinity is influenced by a common polymorphism (rs6971).[22][23]

  • Epilepsy: [¹⁸F]DPA-714 PET has been used in the presurgical evaluation of patients with drug-resistant epilepsy to help localize seizure foci.[24]

  • Fibromyalgia: A study in fibromyalgia patients revealed increased [¹⁸F]DPA-714 binding in several brain regions compared to healthy controls, suggesting a neuroinflammatory component to the condition.[12]

Kinetic modeling studies in humans have shown that a reversible two-tissue compartment model best describes [¹⁸F]DPA-714 kinetics.[22][25]

Detailed Experimental Protocols

Radiosynthesis of [¹⁸F]DPA-714
  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Fluoride Trapping and Elution: Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K2.2.2 complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add the tosylate precursor of DPA-714 (N,N-diethyl-2-(2-(4-(2-toluenesulfonyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]DPA-714.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under vacuum, and formulate the final product in a sterile, pyrogen-free solution (e.g., saline with ethanol) for injection.

  • Quality Control: Perform quality control tests for radiochemical purity, chemical purity, specific activity, pH, and sterility.[9][11][15]

In Vitro TSPO Binding Assay
  • Tissue Preparation: Homogenize rat kidney tissue (a rich source of TSPO) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Membrane Resuspension: Resuspend the membrane pellet in a fresh buffer.

  • Incubation: In assay tubes, combine the membrane suspension, a radioligand ([³H]PK11195), and varying concentrations of the competing ligand (DPA-714). For non-specific binding determination, add a high concentration of an unlabeled ligand (e.g., PK11195).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[9]

Animal PET Imaging Protocol
  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).[7] Place a catheter in a tail vein for radiotracer injection.

  • Positioning: Position the animal in the PET scanner.

  • Radiotracer Injection: Administer a bolus injection of [¹⁸F]DPA-714 (e.g., 3.7-15 MBq, depending on the animal and scanner) via the tail vein catheter.[7][21]

  • Image Acquisition: Begin PET data acquisition simultaneously with the injection. Acquire dynamic scan data for 60-90 minutes.[21][26] For static imaging, a scan can be performed at a specific time post-injection (e.g., 60 minutes).[21]

  • (Optional) Blocking Study: For specificity assessment, administer a blocking agent (e.g., unlabeled PK11195 at 5 mg/kg or DPA-714 at 1 mg/kg) either before or during the scan to displace the radiotracer.[9][21]

  • Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis:

    • Co-register the PET images with an anatomical reference image (e.g., MRI or CT).

    • Define regions of interest (ROIs) on the anatomical image for the brain areas of interest (e.g., lesion site, contralateral healthy tissue, whole brain).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate quantitative measures such as Standardized Uptake Value (SUV), lesion-to-contralateral ratios, or perform kinetic modeling to estimate binding potential (BP) or volume of distribution (Vₜ).[3][27]

Visualizations

TSPO_Signaling_Pathway cluster_0 Neuroinflammatory Stimulus (e.g., Injury, Pathogen) cluster_1 Microglia / Astrocyte cluster_2 Mitochondrion cluster_3 Cellular Response Stimulus Resting_Microglia Resting Microglia Stimulus->Resting_Microglia Activated_Microglia Activated Microglia Resting_Microglia->Activated_Microglia Activation TSPO TSPO Upregulation (Outer Mitochondrial Membrane) Activated_Microglia->TSPO Leads to Cholesterol Cholesterol TSPO->Cholesterol Translocates P450scc P450scc (Inner Mitochondrial Membrane) Cholesterol->P450scc Transport Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Response Neurosteroid Production Modulation of Inflammation Apoptosis Regulation Pregnenolone->Response

Caption: TSPO signaling in activated microglia during neuroinflammation.

DPA714_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Translation Ligand_Design Ligand Design (Pyrazolopyrimidine) Synthesis Chemical Synthesis Ligand_Design->Synthesis Radiolabeling Radiolabeling with ¹⁸F Synthesis->Radiolabeling Binding_Assay Binding Affinity & Selectivity (Ki vs TSPO/CBR) Radiolabeling->Binding_Assay Functional_Assay Functional Assay (Steroidogenesis) Binding_Assay->Functional_Assay Biodistribution Biodistribution & Metabolism (Healthy Rodents/NHPs) Functional_Assay->Biodistribution PET_Models PET Imaging in Neuroinflammation Models Biodistribution->PET_Models Blocking Specificity Studies (Blocking with PK11195) PET_Models->Blocking Healthy_Volunteers Phase 1: Healthy Volunteers (Dosimetry, Kinetics) Blocking->Healthy_Volunteers Patient_Studies Phase 2: Patient Studies (AD, Epilepsy, etc.) Healthy_Volunteers->Patient_Studies

Caption: Experimental workflow for the development of [¹⁸F]DPA-714.

DPA714_Development_Pipeline Concept Concept Need for improved TSPO ligand Discovery Lead Identification Synthesis of DPA-714 Concept->Discovery Preclinical Preclinical Testing In Vitro: High Affinity & Selectivity In Vivo: Specific uptake in inflammation models Discovery->Preclinical IND IND-Enabling Studies Toxicology & GMP Synthesis Preclinical->IND Clinical Clinical Trials Phase 1: Safety & Dosimetry in Humans Phase 2/3: Efficacy in Patient Populations IND->Clinical Application Clinical Application Diagnostic tool for neuroinflammation Clinical->Application

Caption: Development pipeline of DPA-714 from concept to clinical application.

Conclusion

DPA-714, and its radiolabeled form [¹⁸F]DPA-714, represents a significant advancement in the field of molecular imaging for neuroinflammation. It exhibits high affinity and selectivity for TSPO, favorable in vivo kinetics, and has been validated in numerous preclinical models of neurological disease.[9][10] Human studies have confirmed its potential as a sensitive biomarker for detecting microglial activation.[5] While factors such as TSPO genetic polymorphism must be considered in quantitative analysis, [¹⁸F]DPA-714 stands as a powerful tool for researchers and clinicians to non-invasively study the inflammatory components of brain disorders, paving the way for improved diagnostics and the development of novel therapeutics.

References

Methodological & Application

Application Note and Protocol: Step-by-Step Synthesis of [18F]DPA-714 from Tosylate-DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [18F]DPA-714 is a potent and selective radioligand for the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2] Positron Emission Tomography (PET) imaging with [18F]DPA-714 allows for the in vivo visualization and quantification of neuroinflammatory processes, which are implicated in a variety of neurological disorders.[1][2] This document provides a detailed protocol for the radiosynthesis of [18F]DPA-714 via nucleophilic substitution on its tosylate precursor, Tosylate-DPA-714. The protocol is adaptable for both manual and automated synthesis platforms.

Experimental Protocols

The synthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic substitution reaction, followed by purification.[3] The process involves the reaction of cyclotron-produced [18F]fluoride with the tosylate precursor.[1][4] This protocol outlines the general steps, which can be adapted to various automated synthesis modules such as GE TRACERlab, IBA Synthera, or Trasis AllinOne.[1][4][5]

Materials and Reagents:

  • This compound precursor

  • [18F]Fluoride (produced via a cyclotron)

  • Phase Transfer Catalyst (e.g., Kryptofix 222 (K2.2.2) with Potassium Carbonate (K2CO3) or Tetrabutylammonium bicarbonate (TBAHCO3))[5]

  • Anhydrous Acetonitrile (CH3CN) or Dimethyl sulfoxide (DMSO)[1][3]

  • Water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems

Step 1: Trapping and Elution of [18F]Fluoride

  • Cyclotron-produced [18F]fluoride in [18O]water is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [18F]fluoride.

  • The trapped [18F]fluoride is then eluted from the cartridge into the reaction vessel using a solution of a phase transfer catalyst. A common eluent is a mixture of Kryptofix 222 and potassium carbonate in acetonitrile/water or tetraethylammonium bicarbonate (TEAB) in acetonitrile.[1]

Step 2: Azeotropic Drying of [18F]Fluoride

  • The eluted [18F]fluoride/[phase transfer catalyst] mixture is dried via azeotropic distillation.[1]

  • This is typically achieved by adding anhydrous acetonitrile to the reaction vessel and heating it under a stream of inert gas (e.g., nitrogen) and/or vacuum to remove the water.[4] This step is crucial as the presence of water can significantly reduce the efficiency of the nucleophilic substitution. This step is often repeated 2-3 times.[4]

Step 3: Radiofluorination Reaction

  • A solution of the this compound precursor (typically 4-6 mg) dissolved in an anhydrous solvent (e.g., acetonitrile or DMSO) is added to the dried [18F]fluoride/[phase transfer catalyst] complex.[1][4]

  • The reaction mixture is heated at a specific temperature for a set duration. Common reaction conditions range from 85°C to 165°C for 5 to 15 minutes.[3][4] For example, heating at 90-100°C for 10 minutes in acetonitrile is a frequently used parameter.[1][6]

Step 4: Quenching and Purification

  • After the reaction is complete, the mixture is cooled and then quenched by adding a suitable solvent, often the mobile phase used for HPLC purification or a mixture of ethanol and water.[1]

  • The crude reaction mixture is then purified using semi-preparative reversed-phase HPLC.[4][7] This step separates the desired [18F]DPA-714 from unreacted [18F]fluoride, the precursor, and other byproducts.[1]

Step 5: Formulation

  • The HPLC fraction containing the purified [18F]DPA-714 is collected.

  • This fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the product.

  • The cartridge is washed with water to remove any residual HPLC solvents.

  • The final [18F]DPA-714 product is eluted from the SPE cartridge with a small volume of ethanol, followed by sterile water or saline for injection.[4]

  • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Step 6: Quality Control

  • The final product is tested for radiochemical purity, chemical purity, and specific activity using analytical HPLC.[1]

  • Other quality control tests include visual inspection for clarity and particulates, pH measurement, and testing for residual solvents and bacterial endotoxins to ensure it meets pharmaceutical standards.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of [18F]DPA-714 from this compound, as reported in various studies.

ParameterReported ValuesSynthesis Platform/ConditionsReference
Radiochemical Yield (RCY) 15-20% (non-decay-corrected)Automated Zymate-XP system[3]
16% (non-decay-corrected)GE TRACERlab MXFDG[4]
24.6 ± 3.8%IBA Synthera[5][8]
55-71%Trasis AllinOne[1]
Specific Activity 37-111 GBq/µmolAutomated Zymate-XP system[3][9]
270 GBq/µmolGE TRACERlab MXFDG[4]
117-350 GBq/µmolTrasis AllinOne[1]
Synthesis Time ~40-50 minutesGE TRACERlab MXFDG[4][6]
65 minutesIBA Synthera[5][8]
85-90 minutesAutomated Zymate-XP system[3]
Precursor Amount 4-12 mgVarious[1][4]

Mandatory Visualization

G cluster_start Step 1: [18F]Fluoride Preparation cluster_drying Step 2: Drying cluster_synthesis Step 3: Radiosynthesis cluster_purification Step 4: Purification cluster_formulation Step 5: Formulation cluster_qc Step 6: Quality Control A Cyclotron Production of [18F]Fluoride B Trap [18F]Fluoride on QMA Cartridge A->B C Elute with Phase Transfer Catalyst B->C D Azeotropic Drying with Acetonitrile C->D E Add this compound Precursor D->E F Heat Reaction Mixture E->F G Quench Reaction F->G H Semi-Preparative HPLC Purification G->H I Collect HPLC Fraction H->I J SPE Trapping and Elution I->J K Sterile Filtration J->K L Analytical HPLC K->L M Final Product Testing L->M

Caption: Experimental workflow for the synthesis of [18F]DPA-714.

References

Application Notes and Protocols for the Automated Radiosynthesis of [18F]DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the automated radiosynthesis of [18F]DPA-714, a key radiotracer for imaging the translocator protein (TSPO) with Positron Emission Tomography (PET). The following sections outline the methodologies for various commercially available synthesizer modules, present key quantitative data in structured tables, and include visualizations of the experimental workflow.

Introduction

[18F]DPA-714 is a second-generation radioligand that exhibits high affinity and specificity for the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation.[1] Its use in PET imaging allows for the non-invasive in vivo visualization and quantification of inflammatory processes associated with various neurological disorders.[1][2] The automation of [18F]DPA-714 synthesis on commercial modules enhances reliability, improves throughput, and ensures compliance with Good Manufacturing Practices (GMP).[3][4] This document details optimized and validated radiosynthesis methods on several common platforms.

Summary of Automated Radiosynthesis Parameters

The automated synthesis of [18F]DPA-714 has been successfully implemented on various commercial synthesizer modules. The following tables summarize the key quantitative data from published protocols, offering a comparative overview of performance across different systems.

Table 1: Radiosynthesis Performance on IBA Synthera® Module

ParameterValueReference
Precursor (Tosyl-DPA-714)2 mg[5]
Phase Transfer CatalystTetrabutylammonium bicarbonate (TBA HCO3)[5][6]
Radiochemical Yield (Activity Yield, EOS)24.6 ± 3.8% (n=5)[5][6][7]
Radiochemical Purity> 99.9%[5]
Molar Activity> 18.5 TBq/mmol (>500 Ci/mmol)[5]
Total Synthesis Time~ 65 minutes[5][6]

Table 2: Radiosynthesis Performance on Trasis AllinOne Module

ParameterValueReference
Precursor (Tosyl-DPA-714)4 mg[1][3][4]
Phase Transfer CatalystTetraethylammonium bicarbonate (TEAB)[1][3][4][8]
Radiochemical Yield (Decay Corrected)55 - 71% (n=6)[1][3][4]
Molar Activity117 - 350 GBq/µmol[1][3][4]
Total Synthesis TimeNot explicitly stated, but reaction time is 10 min[8]
Starting [18F]Fluoride Activity31 - 42 GBq[1][4]
Final Product Activity13 - 20 GBq[1][4]

Table 3: Radiosynthesis Performance on GE TRACERlab™ FX-FN Module

ParameterValueReference
Radiochemical Yield (Decay Corrected)up to 50%[8]
Radiochemical Yield (Non-Decay Corrected)15 - 20%[9]
Radiochemical Purity> 99%[9]
Molar Activity37 - 111 GBq/µmol[9]
Total Synthesis Time~ 50 - 60 minutes[8][9]

Experimental Protocols

The following are detailed methodologies for the automated radiosynthesis of [18F]DPA-714 on different synthesizer platforms.

Protocol 1: IBA Synthera® Module

This protocol is based on an optimized method that reduces precursor mass and substitutes the phase transfer catalyst for a less toxic alternative.[5]

Reagents and Materials:

  • Tosyl-DPA-714 precursor (2 mg) dissolved in Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium bicarbonate (TBA HCO3) solution (2 mg in 650 µL of 90 µL ethanolic solution mixed with 560 µL acetonitrile)[5]

  • [18F]Fluoride

  • Anhydrous Acetonitrile (MeCN)

  • Ethanol (USP grade)

  • Water for Injection (WFI)

  • IBA Synthera® Integrated Fluidic Processor™ (IFP) cassette

Procedure:

  • [18F]Fluoride Trapping and Elution: Transfer the cyclotron-produced [18F]fluoride to the QMA cartridge. Elute the trapped [18F]fluoride from the QMA cartridge into the reactor vessel using the TBA HCO3 solution.

  • Azeotropic Drying: Evaporate the solvent under a stream of nitrogen and vacuum at an elevated temperature to dry the [18F]fluoride-TBA complex.

  • Radiolabeling Reaction: Add the Tosyl-DPA-714 precursor solution to the reactor. Heat the reaction mixture at 165°C for 5 minutes.[5]

  • Purification: After cooling, dilute the reaction mixture and pass it through the purification system.

  • Formulation: The final product is formulated in a saline solution containing a low percentage of ethanol.[7]

Protocol 2: Trasis AllinOne Module

This GMP-compliant process boasts high radiochemical yields.[1][3][4]

Reagents and Materials:

  • Tosyl-DPA-714 precursor (4 mg) dissolved in 1 mL of Acetonitrile.[8]

  • Tetraethylammonium bicarbonate (TEAB) solution (0.8 mL)

  • [18F]Fluoride

  • Acetonitrile (MeCN)

  • Ethanol

  • Water for Injection (WFI)

  • Trasis AllinOne disposable cassette (customized from a commercial [18F]FDOPA cassette)[1]

Procedure:

  • [18F]Fluoride Trapping and Elution: The [18F]fluoride is trapped on a QMA cartridge and eluted into the reactor using 0.8 mL of the TEAB solution.[8]

  • Azeotropic Drying: Perform a stepwise azeotropic distillation of the eluate without the addition of extra acetonitrile.[8]

  • Radiolabeling Reaction: Cool the reactor to 65°C and add the Tosyl-DPA-714 precursor solution. Heat the reaction mixture at 100°C for 10 minutes.[1][4][8]

  • Quenching and Purification: Quench the reaction with a solution containing 20% ethanol.[8] The crude product is then purified using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction is diluted and passed through a C18 Sep-Pak cartridge. The final product is eluted from the cartridge and formulated for injection.

Protocol 3: GE TRACERlab™ FX-FN Module

This is one of the earlier reported automated synthesis methods for [18F]DPA-714.[9][10]

Reagents and Materials:

  • Tosyl-DPA-714 precursor

  • Kryptofix 2.2.2 (K222)/Potassium Carbonate (K2CO3)

  • [18F]Fluoride

  • Anhydrous Acetonitrile (MeCN)

  • Ethanol

  • Water for Injection (WFI)

Procedure:

  • [18F]Fluoride Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of K222/K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride-Kryptofix complex by azeotropic distillation with anhydrous acetonitrile under a nitrogen stream.

  • Radiolabeling Reaction: Add the Tosyl-DPA-714 precursor dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to the dried [18F]fluoride complex. Heat the reaction mixture.

  • Purification: The crude reaction mixture is diluted and purified by semi-preparative HPLC.[9]

  • Formulation: The HPLC fraction containing [18F]DPA-714 is collected, diluted with water, and trapped on a C18 cartridge. The final product is then eluted with ethanol and diluted with physiological saline for injection.[9]

Visualizations

The following diagrams illustrate the general workflow for the automated radiosynthesis of [18F]DPA-714.

Radiosynthesis_Workflow cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation a [18F]Fluoride from Cyclotron b Trap on QMA Cartridge a->b c Elute with Phase Transfer Catalyst b->c d Azeotropic Drying c->d Transfer to Reactor e Add Tosyl-DPA-714 Precursor d->e f Heating in Reactor e->f g Dilute Crude Product f->g Transfer Crude h Semi-Preparative HPLC g->h i SPE Formulation h->i j Final [18F]DPA-714 Product i->j

Caption: General workflow for automated [18F]DPA-714 radiosynthesis.

Quality Control

Comprehensive quality control testing should be performed in accordance with USP <823> guidelines to qualify the radiosynthesis for clinical research applications.[5] This includes:

  • Visual Inspection: Check for clarity, color, and particulates.

  • pH: Measurement using a pH indicator strip.

  • Radiochemical Purity: Determined by radio-TLC or HPLC.

  • Radionuclidic Identity and Purity: Confirmed by measuring the half-life and using gamma-ray spectrometry.

  • Residual Solvents: Analysis by gas chromatography.

  • Bacterial Endotoxin Test.

  • Sterility Test.

References

Application Notes and Protocols for [18F]DPA-714 PET Imaging in Rodent Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) imaging with the radiotracer [18F]DPA-714 is a powerful technique for the non-invasive, longitudinal assessment of neuroinflammation in preclinical rodent models. [18F]DPA-714 is a second-generation ligand that targets the 18-kDa translocator protein (TSPO), a biomarker overexpressed on the outer mitochondrial membrane of activated microglia and astrocytes.[1][2] This upregulation makes TSPO an excellent target for imaging the progression of neuroinflammatory processes associated with various neurological disorders, including Alzheimer's disease, traumatic brain injury (TBI), stroke, and epilepsy.[1][3][4][5] Compared to first-generation TSPO radiotracers like [11C]PK11195, [18F]DPA-714 offers improved affinity and lower non-specific binding, enabling more reliable quantification of neuroinflammation.[4][6][7]

These application notes provide a comprehensive overview and detailed protocols for conducting [18F]DPA-714 PET imaging studies in rodent models of neuroinflammation, from radiotracer synthesis to data analysis.

Signaling Pathway and Mechanism of Action

[18F]DPA-714 binds to TSPO, which is upregulated in activated glial cells during neuroinflammation. This binding allows for the visualization and quantification of these activated cells, providing an indirect measure of the inflammatory response in the brain.

TSPO_Signaling_Pathway cluster_0 Neuroinflammatory Stimulus cluster_1 Cellular Response cluster_2 Mitochondrial Upregulation cluster_3 PET Imaging Injury Brain Injury / Disease Microglia_R Resting Microglia Injury->Microglia_R Pathogen Pathogen / Toxin (e.g., LPS) Pathogen->Microglia_R Microglia_A Activated Microglia Microglia_R->Microglia_A Activation Astrocyte_A Reactive Astrocytes Microglia_A->Astrocyte_A Crosstalk TSPO TSPO Upregulation on Outer Mitochondrial Membrane Microglia_A->TSPO Astrocyte_A->TSPO PET_Signal PET Signal Detection TSPO->PET_Signal Signal Emission DPA714 [18F]DPA-714 (Radiotracer) DPA714->TSPO Binding

Caption: TSPO upregulation and [18F]DPA-714 binding mechanism.

Experimental Protocols

Radiosynthesis of [18F]DPA-714

The radiosynthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic substitution of a tosylate precursor.[8][9]

Precursor: N,N-diethyl-2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide. Procedure:

  • Produce [18F]Fluoride using a cyclotron.

  • Trap [18F]Fluoride on an anion exchange cartridge.

  • Elute [18F]Fluoride into a reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropically dry the [18F]Fluoride-Kryptofix complex.

  • Add the tosylate precursor dissolved in a suitable solvent (e.g., DMSO or acetonitrile).[10]

  • Heat the reaction mixture (e.g., 105-165°C for 5-10 minutes).[4][10]

  • Purify the crude product using semi-preparative HPLC.[8]

  • Formulate the final [18F]DPA-714 product in a physiologically compatible solution (e.g., saline with <10% ethanol) for injection.[9]

Quality Control:

  • Radiochemical Purity: >95% as determined by analytical HPLC.[8][11]

  • Specific Activity: Typically ranges from 37 to 350 GBq/µmol.[8][10]

Animal Preparation and Handling

Animal Models: Various rodent models can be used, including:

  • Lipopolysaccharide (LPS)-induced inflammation: Intracerebral or intraperitoneal injection of LPS to induce an acute inflammatory response.[12]

  • Traumatic Brain Injury (TBI): Models such as controlled cortical impact.[3]

  • Cerebral Ischemia (Stroke): Models like transient middle cerebral artery occlusion (MCAO).[9][13]

  • Neurodegenerative Disease Models: Transgenic models like APP/PS1 for Alzheimer's disease.[4][7]

  • Status Epilepticus Models: Chemically induced seizures (e.g., with kainic acid).[5]

Preparation Steps:

  • Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake.

  • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2.5% for maintenance) in oxygen.[4][7]

  • Place a tail-vein catheter for radiotracer injection.

  • Position the animal on the scanner bed, ensuring the brain is centered in the field of view (FOV).[4][7]

  • Maintain the animal's body temperature using a heating pad throughout the procedure.[13]

PET Imaging Acquisition

The following diagram outlines the general workflow for a typical [18F]DPA-714 PET imaging experiment in rodents.

Experimental_Workflow cluster_prep Animal Preparation cluster_scan Imaging Protocol cluster_analysis Data Processing & Analysis Anesthesia Anesthetize Rodent (e.g., Isoflurane) Catheter Place Tail Vein Catheter Anesthesia->Catheter Positioning Position on Scanner Bed Catheter->Positioning Injection Inject [18F]DPA-714 (IV Bolus) Positioning->Injection Uptake Uptake Phase (e.g., 60 min) Injection->Uptake Scan Acquire PET Data (Dynamic or Static Scan) Uptake->Scan Reconstruction Image Reconstruction (e.g., OSEM, MAP) Scan->Reconstruction Coregistration Co-register PET with MRI/CT Atlas Reconstruction->Coregistration ROI Define Regions of Interest (ROIs) Coregistration->ROI Quantification Quantify Tracer Uptake (SUV, SUVR, BP) ROI->Quantification

Caption: General experimental workflow for rodent PET imaging.

Acquisition Parameters:

  • Injection: Administer [18F]DPA-714 via a tail-vein bolus injection.

  • Uptake Phase: An uptake period is allowed for the tracer to distribute and bind to the target. A 60-minute uptake phase is common.[14][15]

  • Scan Type:

    • Dynamic Scan: Acquisition starts immediately after injection and continues for 60-90 minutes. This allows for kinetic modeling.[4][6]

    • Static Scan: A shorter scan (e.g., 10-30 minutes) is acquired after a defined uptake period (e.g., starting 40-60 minutes post-injection).[12][15][16]

  • Image Reconstruction: Reconstruct images using algorithms like Ordered Subset Expectation Maximization (OSEM) or Maximum A Posteriori (MAP).[16][17]

Data Analysis
  • Image Co-registration: Co-register the PET images with a corresponding anatomical image (MRI or CT) or a standard brain atlas for accurate anatomical localization.[4]

  • Region of Interest (ROI) Definition: Manually or automatically draw ROIs on the anatomical image over specific brain regions (e.g., hippocampus, cortex, striatum, lesion area) and a reference region.

  • Quantification:

    • Standardized Uptake Value (SUV): A commonly used semi-quantitative measure, calculated as:

      SUV = (Activity in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [g])

    • Uptake Ratio: The ratio of tracer uptake in a target region to a reference region (e.g., contralateral healthy tissue or muscle) is often used to reduce variability.[4][12]

    • Binding Potential (BP_ND_): For dynamic scans, kinetic modeling (e.g., using a simplified reference tissue model) can be applied to estimate the binding potential, which reflects the density of available TSPO sites.[12]

Quantitative Data Summary

The following tables summarize typical parameters from various published studies using [18F]DPA-714 in rodent models.

Table 1: Imaging Parameters for [18F]DPA-714 in Rodent Models

Rodent ModelSpeciesInjected Dose (MBq)Scan TypeScan Duration (min)Uptake Time (min)Anesthesia
LPS-induced InflammationRatNot specifiedDynamic60N/A (Dynamic)Isoflurane
Traumatic Brain Injury (TBI)RatNot specifiedStaticNot specifiedNot specifiedIsoflurane
Cerebral Ischemia (MCAO)Mouse~3.7Static1560Isoflurane
Alzheimer's (APP/PS1)Mouse3.7 - 5.5Dynamic60N/A (Dynamic)Isoflurane
Hepatic EncephalopathyRat13.9 ± 1.3Dynamic60N/A (Dynamic)Not specified
Glioma (9L)Rat53 ± 13Static3030Isoflurane
Zika Virus InfectionMouse~8.0StaticNot specified60Isoflurane

Data compiled from multiple sources.[3][4][6][12][13][14][16]

Table 2: Example Quantitative Outcomes

Rodent ModelSpeciesKey FindingQuantitative MeasureReference
TBIRatPeak tracer uptake at day 6 post-injury.Lesion-to-Normal Ratio: 2.65 ± 0.36[3]
Alzheimer's (APP/PS1, 12-13 mo)MouseIncreased uptake in cortex and hippocampus vs. wild-type.Cortex/Muscle Ratio: 2.77 ± 0.13 vs 1.93 ± 0.32[4]
Alzheimer's (APP/PS1, 12-13 mo)MouseIncreased uptake in hippocampus vs. wild-type.Hippocampus/Muscle Ratio: 3.33 ± 0.10 vs 2.10 ± 0.35[4]
Cerebral Ischemia (MCAO, day 10)MouseSignificant increase in tracer uptake in the ischemic area.Lesion-to-Normal Ratio: 2.04 ± 0.38[13]
Hepatic EncephalopathyRatHigher brain uptake in HE rats vs. sham at 900-3300s.%ID/g (significantly higher, P<0.05)[6]
Glioma (untreated)RatHigh tracer uptake in tumor.Tumor SUV: 1.37 ± 0.15 (baseline)[16]

Specificity and Validation

To confirm the specificity of [18F]DPA-714 binding to TSPO, blocking or displacement studies are essential. This involves pre-injecting or co-injecting a high dose of an unlabeled TSPO ligand (e.g., PK11195 or cold DPA-714) to saturate the TSPO sites. A significant reduction in the [18F]DPA-714 signal in the target region confirms specific binding.[3][4][18] Post-mortem validation through autoradiography and immunohistochemistry for TSPO and microglial markers (e.g., Iba1, CD11b) is also recommended to correlate the PET signal with cellular changes.[3][12]

References

Application of [18F]DPA-714 PET in Traumatic Brain Injury Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex condition characterized by a cascade of secondary injury mechanisms, including neuroinflammation, which significantly contributes to long-term neurological deficits. The 18-kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker for neuroinflammation.[1][2] Under normal physiological conditions, TSPO expression in the brain is low. However, following a brain injury, its expression is markedly upregulated in activated microglia and astrocytes, making it an excellent target for in vivo imaging of neuroinflammatory processes.[1][2]

[18F]DPA-714 is a second-generation radioligand with high affinity and specificity for TSPO.[3][4][5] Its favorable properties, including a high signal-to-noise ratio and a longer half-life compared to first-generation ligands like [11C]PK11195, make it a valuable tool for Positron Emission Tomography (PET) imaging in both preclinical and clinical research.[5][6] This document provides detailed application notes and protocols for the use of [18F]DPA-714 PET in TBI studies, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of [18F]DPA-714 Uptake in TBI Models

The following tables summarize quantitative data from preclinical studies using [18F]DPA-714 PET to assess neuroinflammation in animal models of TBI.

Table 1: Longitudinal [18F]DPA-714 Uptake in a Rat Model of Controlled Cortical Impact (CCI) TBI

Time Post-TBILesion-to-Normal Brain Ratio (Mean ± SD)Statistical Significance (p-value vs. Control)
Day 21.68 ± 0.15< 0.01
Day 62.65 ± 0.36< 0.001
Day 102.17 ± 0.17< 0.01
Day 161.70 ± 0.75< 0.01
Day 281.33 ± 0.15> 0.05
Control (Sham)1.02 ± 0.08N/A

Data sourced from a study utilizing a controlled cortical impact model in male Sprague-Dawley rats.[3][7]

Table 2: Longitudinal [18F]DPA-714 Uptake in a Focal TBI Mouse Model

Time Post-TBITarget-to-Cerebellum Ratio (Mean ± SEM) - CortexTarget-to-Cerebellum Ratio (Mean ± SEM) - Thalamus
Day 71.76 ± 0.10Not Reported
Day 21Not Reported1.39 ± 0.07

Data sourced from a study investigating spreading inflammation after focal cortical injury in mice.[8]

Experimental Protocols

Radiosynthesis of [18F]DPA-714

The automated synthesis of [18F]DPA-714 can be carried out using a slightly modified TRACERLab FX-FN module.[3][7] The process involves a nucleophilic substitution reaction of the tosyl-precursor with [18F]fluoride.

Materials:

  • Tosyl-DPA-714 precursor

  • [18F]Fluoride

  • Kryptofix 2.2.2/K2CO3

  • Acetonitrile

  • Water for injection

  • Sterile filters (0.22 µm)

  • HPLC system for purification

Procedure:

  • Produce [18F]fluoride via a cyclotron.

  • Trap the [18F]fluoride on an anion exchange column.

  • Elute the [18F]fluoride with a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water.

  • Dry the [18F]fluoride by azeotropic distillation with acetonitrile.

  • Add the tosyl-DPA-714 precursor dissolved in acetonitrile to the dried [18F]fluoride.

  • Heat the reaction mixture at a specified temperature and time to facilitate the nucleophilic substitution.

  • Purify the crude product using a semi-preparative HPLC system.

  • Collect the fraction containing [18F]DPA-714.

  • Formulate the final product in a sterile, injectable solution.

  • Perform quality control tests for radiochemical purity, specific activity, and sterility.

Animal Model of Traumatic Brain Injury: Controlled Cortical Impact (CCI)

The CCI model is a widely used and reproducible method for inducing a focal TBI in rodents.[3][7]

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent strain)

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.

  • Position the CCI device perpendicular to the exposed cortical surface.

  • Induce the injury by impacting the cortex with a pneumatically driven piston at a defined velocity and depth.

  • After the impact, remove the piston, and suture the scalp incision.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • Sham-operated animals undergo the same surgical procedure without the cortical impact.

In Vivo PET Imaging Protocol

Procedure:

  • Anesthetize the TBI or sham animal.

  • Administer a bolus injection of [18F]DPA-714 (e.g., 10.1 ± 2.7 MBq/0.1 mL for mice) via the tail vein.[8]

  • Position the animal in a small-animal PET scanner.

  • Acquire static or dynamic PET scans at specified time points post-injection (e.g., 10-minute static scans acquired 20 minutes post-injection).[8]

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

  • Co-register the PET images with anatomical images (e.g., MRI or CT) for accurate localization of tracer uptake.

  • Perform quantitative analysis by drawing regions of interest (ROIs) over the lesion site and a reference region (e.g., contralateral hemisphere or cerebellum) to calculate uptake ratios.

Specificity Confirmation: Displacement Study

To confirm that the [18F]DPA-714 signal is specific to TSPO, a displacement study with a non-radioactive TSPO ligand can be performed.[3][7]

Procedure:

  • Perform a dynamic [18F]DPA-714 PET scan as described above.

  • At a time point when the tracer uptake has reached a plateau, administer an intravenous injection of a competing, unlabeled TSPO ligand (e.g., PK11195).

  • Continue the dynamic PET acquisition to observe the displacement of [18F]DPA-714 from the TSPO binding sites.

  • A significant reduction in the PET signal in the lesion area after the administration of the competing ligand confirms the specificity of [18F]DPA-714 binding to TSPO.

Ex Vivo Validation: Autoradiography and Immunohistochemistry

Ex vivo techniques are crucial for validating the in vivo PET findings.[3][4][7]

Procedure:

  • Following the final PET scan, euthanize the animal.

  • Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Extract the brain and prepare frozen or paraffin-embedded sections.

  • Autoradiography: Expose the brain sections to a phosphor imaging plate to visualize the distribution of [18F]DPA-714.

  • Immunohistochemistry/Immunofluorescence: Stain adjacent brain sections with antibodies against TSPO and microglial/astrocyte markers (e.g., Iba1 or GFAP) to correlate the radiotracer uptake with the cellular localization of TSPO and glial activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of [18F]DPA-714 PET in TBI studies.

TBI_TSPO_Pathway cluster_TBI Traumatic Brain Injury cluster_CellularResponse Cellular Response cluster_Mitochondria Mitochondrial Response cluster_PET PET Imaging TBI TBI Event Microglia_Activation Microglia Activation TBI->Microglia_Activation Astrocyte_Activation Astrocyte Activation TBI->Astrocyte_Activation TSPO_Upregulation Upregulation of TSPO (Outer Mitochondrial Membrane) Microglia_Activation->TSPO_Upregulation Astrocyte_Activation->TSPO_Upregulation DPA714_Binding [18F]DPA-714 Binding TSPO_Upregulation->DPA714_Binding PET_Signal PET Signal Detection DPA714_Binding->PET_Signal

Caption: TBI-induced neuroinflammation and TSPO upregulation for PET imaging.

Experimental_Workflow cluster_Model Model Creation cluster_Imaging PET Imaging cluster_Validation Validation TBI_Model Induce TBI (e.g., CCI Model) Radiotracer_Admin Administer [18F]DPA-714 TBI_Model->Radiotracer_Admin PET_Scan Perform PET Scan Radiotracer_Admin->PET_Scan Image_Analysis Analyze PET Data (Uptake Ratios) PET_Scan->Image_Analysis Displacement_Study Displacement Study (with PK11195) Image_Analysis->Displacement_Study Ex_Vivo Ex Vivo Analysis (Autoradiography, IHC) Image_Analysis->Ex_Vivo

Caption: Experimental workflow for [18F]DPA-714 PET imaging in TBI models.

Conclusion

[18F]DPA-714 PET is a powerful and specific tool for the in vivo visualization and quantification of neuroinflammation following traumatic brain injury. Its application in preclinical TBI models has provided valuable insights into the time course and spatial distribution of microglial and astrocytic activation. The detailed protocols and data presented in this document serve as a comprehensive resource for researchers and drug development professionals aiming to utilize this advanced imaging technique to better understand TBI pathophysiology and to evaluate the efficacy of novel anti-inflammatory therapies. The non-invasive nature of PET allows for longitudinal studies in the same subjects, reducing biological variability and enhancing the statistical power of preclinical and clinical trials.

References

Application Notes and Protocols for Preclinical [18F]DPA-714 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[18F]DPA-714, or N,N-diethyl-2-(2-(4-(2-[18F]-fluoroethoxy)phenyl)5,7-dimethylpyrazolo[1,5a]pyrimidin-3-yl)acetamide, is a second-generation radioligand with high affinity and specificity for the 18-kDa translocator protein (TSPO).[1][2] TSPO is a mitochondrial membrane protein that is dramatically upregulated in activated microglia and other cell types under inflammatory conditions, making it a key biomarker for neuroinflammation and related pathologies.[2][3][4] [18F]DPA-714 serves as an effective in vivo imaging agent for Positron Emission Tomography (PET) to quantify TSPO expression in various preclinical models of neuroinflammation, cancer, and other diseases.[1][5][6] These notes provide an overview of its biodistribution and dosimetry, along with detailed protocols for its use in preclinical research.

Application Note 1: Biodistribution Profile of [18F]DPA-714

The biodistribution of [18F]DPA-714 has been characterized in several preclinical species, including mice, rats, and baboons. Following intravenous injection, the tracer distributes throughout the body, with the highest accumulation typically observed in organs with high TSPO expression or those involved in metabolism and excretion.

Key characteristics of [18F]DPA-714 biodistribution include:

  • High Uptake Organs: Significant uptake is consistently reported in the heart, lungs, kidneys, spleen, and liver.[3][7][8] The gallbladder also shows high activity, indicating hepatobiliary excretion is a major route of elimination for the unchanged radioligand.[3][7]

  • Brain Penetration: The radiotracer readily crosses the blood-brain barrier.[2] In healthy brain tissue, TSPO expression is low, resulting in modest uptake.[4] However, in models of neuroinflammation or brain tumors, uptake is significantly increased in the affected regions.[2][4][6]

  • Metabolism: [18F]DPA-714 undergoes in vivo metabolism, with species-dependent differences.[9] In rats and baboons, a significant portion of the radioactivity in plasma at later time points corresponds to radiometabolites.[7] However, in the brain, the parent compound remains the dominant form of radioactivity.[10] For instance, at 90 minutes post-injection in rats, unchanged [18F]DPA-714 accounted for 53.6% of radioactivity in the brain, compared to only 11.1% in plasma.[10]

Quantitative Biodistribution Data

The following table summarizes ex vivo biodistribution data from a study in healthy Sprague-Dawley rats, presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Ex Vivo Biodistribution of [18F]DPA-714 in Sprague-Dawley Rats (%ID/g)

Organ 5 min 15 min 30 min 60 min 90 min
Blood 2.5 ± 0.4 1.8 ± 0.1 1.1 ± 0.1 0.6 ± 0.1 0.4 ± 0.1
Plasma 3.6 ± 0.7 2.8 ± 0.2 1.7 ± 0.2 0.9 ± 0.1 0.6 ± 0.1
Heart 6.5 ± 0.4 6.2 ± 0.6 4.8 ± 0.3 3.1 ± 0.4 2.3 ± 0.3
Lungs 10.1 ± 1.5 8.0 ± 0.8 5.3 ± 0.5 3.0 ± 0.2 2.1 ± 0.2
Liver 4.0 ± 0.5 4.5 ± 0.3 4.4 ± 0.3 3.8 ± 0.2 3.3 ± 0.3
Spleen 6.7 ± 1.0 7.1 ± 0.5 6.0 ± 0.5 4.5 ± 0.4 3.5 ± 0.4
Kidneys 8.8 ± 1.2 8.5 ± 0.9 7.0 ± 0.6 4.9 ± 0.5 3.8 ± 0.4
Stomach 0.8 ± 0.1 1.0 ± 0.2 1.1 ± 0.1 1.2 ± 0.2 1.2 ± 0.2
Intestine 1.5 ± 0.2 2.2 ± 0.3 2.8 ± 0.3 3.5 ± 0.4 3.8 ± 0.5
Muscle 1.8 ± 0.3 1.5 ± 0.2 1.1 ± 0.1 0.7 ± 0.1 0.5 ± 0.1
Bone 1.5 ± 0.2 1.4 ± 0.2 1.1 ± 0.1 0.8 ± 0.1 0.6 ± 0.1

| Brain | 1.2 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |

Data adapted from a study in healthy Sprague-Dawley rats. Values are mean ± SD (n=3 per time point).[10]

Application Note 2: Radiation Dosimetry of [18F]DPA-714

Estimating the radiation-absorbed dose is a critical step in the preclinical evaluation of any new radiopharmaceutical. Dosimetry calculations for [18F]DPA-714 have been performed by extrapolating biodistribution data from animal models to humans. These studies are essential for ensuring the safety of the tracer for potential clinical use.

Dosimetry Estimates

The effective dose is a weighted sum of absorbed doses to all organs and represents the equivalent whole-body dose. Preclinical studies using mouse biodistribution data have been used to project the radiation dose for humans.

Table 2: Estimated Human Radiation Dose for [18F]DPA-714 from Mouse Data

Organ Absorbed Dose (μGy/MBq)
Adrenals 35.0
Brain 10.4
Heart Wall 46.1
Kidneys 42.6
Liver 29.8
Lungs 30.7
Spleen 60.1
Urinary Bladder Wall 22.1
Total Body 12.0

| Effective Dose (μSv/MBq) | 17.2 |

Data extrapolated from biodistribution studies in mice.[3]

The estimated effective dose of 17.2 µSv/MBq is comparable to other 18F-labeled radiopharmaceuticals used in clinical practice, indicating a favorable safety profile for translation to human studies.[3]

Experimental Protocols

Protocol 1: Radiosynthesis of [18F]DPA-714

The most common method for producing [18F]DPA-714 is through a one-step nucleophilic substitution reaction.

Objective: To synthesize [18F]DPA-714 by labeling the tosylate precursor with [18F]fluoride.

Materials:

  • Tosyloxyl-DPA-714 precursor

  • [18F]Fluoride (produced via a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3) or Tetrabutylammonium bicarbonate (TBAHCO3)

  • Anhydrous acetonitrile

  • Automated synthesis module (e.g., IBA Synthera®, TRACERlab)

  • HPLC system for purification and analysis

Procedure Summary:

  • [18F]Fluoride Trapping: Aqueous [18F]fluoride is trapped on an anion-exchange cartridge.

  • Elution and Drying: The [18F]fluoride is eluted into the reactor vessel using a solution of K222/K2CO3 or another phase transfer catalyst in acetonitrile/water. The mixture is then azeotropically dried by heating under a stream of nitrogen.

  • Radiolabeling Reaction: The tosylate precursor (typically 4-5 mg) dissolved in anhydrous acetonitrile is added to the dried [18F]fluoride complex. The reaction mixture is heated (e.g., at 95°C for 10 min).[5]

  • Purification: The crude reaction mixture is diluted and purified using semi-preparative HPLC to isolate [18F]DPA-714 from the unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing [18F]DPA-714 is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and then formulated in sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity (>98%), specific activity, residual solvent levels, and sterility to ensure it meets pharmacopeia standards.[5]

G [18F]DPA-714 Radiosynthesis Workflow cluster_prep [18F]Fluoride Preparation cluster_reaction Synthesis & Purification cluster_qc Final Formulation & QC A Cyclotron Production of [18F]Fluoride B Trap on Anion Exchange Cartridge A->B C Elute with K222/ K2CO3 Solution B->C D Azeotropic Drying C->D E Add DPA-714 Precursor in Acetonitrile D->E Dried [18F]F-K-K222 Complex F Heating (e.g., 95°C, 10 min) E->F G Semi-Prep HPLC Purification F->G H Solid Phase Extraction (C18 Sep-Pak) G->H I Formulation in Saline/Ethanol H->I Purified [18F]DPA-714 J Quality Control (Purity, SA, etc.) I->J K Sterile Filtration J->K L L K->L Ready for Injection

A simplified workflow for the automated radiosynthesis of [18F]DPA-714.
Protocol 2: Preclinical PET Imaging and Biodistribution

This protocol describes a general procedure for conducting in vivo PET imaging and ex vivo biodistribution studies in rodents.

Objective: To determine the in vivo distribution, kinetics, and specificity of [18F]DPA-714.

Materials:

  • Small animal PET/CT or PET/MR scanner

  • Anesthesia system (e.g., isoflurane inhalation)

  • Animal monitoring equipment (respiration, temperature)

  • [18F]DPA-714 solution for injection

  • Animal model (e.g., healthy mice or rats, or a disease model)

  • (Optional) Blocking agent: non-radioactive DPA-714 or PK11195 for specificity studies

  • Gamma counter for ex vivo analysis

Procedure:

Part A: In Vivo PET Imaging

  • Animal Preparation: Anesthetize the animal (e.g., 2% isoflurane in O2) and place it on the scanner bed. Maintain body temperature using a heating pad.

  • Radiotracer Administration: Administer a bolus of [18F]DPA-714 (e.g., 7-10 MBq for a mouse) via a tail vein catheter.[5]

  • Dynamic PET Acquisition: Start a dynamic PET scan immediately upon injection. A typical framing sequence might be: 18x10s, 2x60s, and 8x300s for a total duration of 45-90 minutes.[5][11]

  • Static PET Acquisition (Optional): For biodistribution, static whole-body scans can be acquired at various intervals post-injection (e.g., 40-60 min).[12]

  • CT/MR Scan: Acquire a CT or MR scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., MLEM or OSEM).

  • Data Analysis:

    • Co-register PET and CT/MR images.

    • Draw regions of interest (ROIs) on organs of interest (brain, heart, liver, kidneys, muscle, etc.).

    • Generate time-activity curves (TACs) for each ROI from dynamic scans.

    • Calculate Standardized Uptake Values (SUV) for static scans to quantify tracer uptake.

Part B: Ex Vivo Biodistribution

  • Study Groups: Divide animals into groups, with each group corresponding to a specific time point post-injection (e.g., 5, 15, 30, 60, 90 min).[10]

  • Radiotracer Injection: Inject anesthetized animals with a known amount of [18F]DPA-714.[10]

  • Euthanasia and Dissection: At the designated time point, euthanize the animal. Collect a blood sample and then rapidly dissect organs of interest (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, etc.).[10]

  • Sample Processing: Weigh each organ/tissue sample.

  • Gamma Counting: Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injectate.

  • Data Analysis: Calculate the percent injected dose per gram (%ID/g) for each tissue, correcting for radioactive decay.

Part C: Specificity Study (Blocking)

  • To confirm that [18F]DPA-714 uptake is specific to TSPO, a separate cohort of animals can be pre-treated with a high dose of a non-radioactive TSPO ligand (e.g., 1-5 mg/kg of unlabeled DPA-714 or PK11195) 15-30 minutes before the radiotracer injection.[2]

  • Perform PET imaging or ex vivo biodistribution as described above. A significant reduction in tracer uptake in TSPO-rich tissues compared to the non-blocked group indicates specific binding.[2]

G Preclinical [18F]DPA-714 Study Workflow A Animal Preparation (Anesthesia, Catheter) B [18F]DPA-714 Injection (IV Bolus) A->B C1 In Vivo PET/CT Imaging (Dynamic or Static Scan) B->C1 Imaging Cohort C2 Ex Vivo Biodistribution B->C2 Biodistribution Cohort D1 Image Reconstruction & ROI Analysis C1->D1 D2 Euthanasia & Organ Harvesting at Time Points C2->D2 E1 Generate Time-Activity Curves & Calculate SUVs D1->E1 E2 Weigh Tissues & Measure Radioactivity D2->E2 F1 Kinetic Modeling & Quantitative Analysis E1->F1 F2 Calculate %ID/g E2->F2 G Dosimetry Calculation (e.g., OLINDA) F2->G

Workflow for in vivo imaging and ex vivo biodistribution studies.
[18F]DPA-714 Binding and TSPO Function

[18F]DPA-714 binds to TSPO, which is located on the outer mitochondrial membrane. A primary function of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids, which play crucial roles in neurotransmission and synaptic plasticity.

G TSPO Ligand Binding and Function cluster_membrane Outer Mitochondrial Membrane TSPO TSPO Cholesterol_in Cholesterol (Mitochondrial Matrix) TSPO->Cholesterol_in Ligand [18F]DPA-714 Ligand->TSPO Binding Cholesterol_out Cholesterol (Cytosol) Cholesterol_out->TSPO Transport P450scc P450scc (Inner Membrane) Cholesterol_in->P450scc Conversion Pregnenolone Pregnenolone (Neurosteroid Synthesis) P450scc->Pregnenolone

Mechanism of [18F]DPA-714 binding to TSPO and its role in cholesterol transport.

References

Application Notes and Protocols for Standardized Uptake Value (SUV) Calculation in [18F]DPA-714 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]DPA-714 is a second-generation positron emission tomography (PET) radioligand with high affinity and specificity for the 18 kDa translocator protein (TSPO).[1][2][3] TSPO is minimally expressed in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes.[4][5] This makes [18F]DPA-714 a valuable biomarker for the in vivo visualization and quantification of neuroinflammation in a variety of neurological disorders, including neurodegenerative diseases, epilepsy, and glioma.[4][6][7] The standardized uptake value (SUV) is a semi-quantitative metric widely used in PET imaging to represent the relative tissue uptake of a radiotracer. This document provides detailed protocols for [18F]DPA-714 PET imaging and the subsequent calculation of SUV, along with reference data from preclinical and clinical studies.

Biological Principle of [18F]DPA-714 Uptake

[18F]DPA-714 uptake is directly related to the density of TSPO in tissues. In the context of the central nervous system, neuroinflammatory conditions trigger the activation of microglia and astrocytes, leading to a significant increase in TSPO expression. [18F]DPA-714 crosses the blood-brain barrier and binds to TSPO, allowing for the visualization of these inflammatory processes. It is crucial to note that a common single nucleotide polymorphism (rs6971) in the TSPO gene affects the binding affinity of [18F]DPA-714. This results in three distinct binder populations: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6] Genotyping of subjects is therefore highly recommended for the accurate interpretation of [18F]DPA-714 uptake data.[8]

G cluster_0 Pathophysiological Condition cluster_1 Cellular Response cluster_2 PET Imaging Neurological Disease/\nInjury Neurological Disease/ Injury Microglia/Astrocyte\nActivation Microglia/Astrocyte Activation Neurological Disease/\nInjury->Microglia/Astrocyte\nActivation induces TSPO Upregulation TSPO Upregulation Microglia/Astrocyte\nActivation->TSPO Upregulation leads to Binding to TSPO Binding to TSPO TSPO Upregulation->Binding to TSPO provides binding sites for [18F]DPA-714\nInjection [18F]DPA-714 Injection [18F]DPA-714\nInjection->Binding to TSPO targets PET Signal\nDetection PET Signal Detection Binding to TSPO->PET Signal\nDetection emits positrons for G Subject Preparation\n(Genotyping, Fasting) Subject Preparation (Genotyping, Fasting) Radiotracer Injection\n([18F]DPA-714) Radiotracer Injection ([18F]DPA-714) Subject Preparation\n(Genotyping, Fasting)->Radiotracer Injection\n([18F]DPA-714) Uptake Period Uptake Period Radiotracer Injection\n([18F]DPA-714)->Uptake Period PET/CT Scan PET/CT Scan Uptake Period->PET/CT Scan Image Reconstruction Image Reconstruction PET/CT Scan->Image Reconstruction ROI Analysis ROI Analysis Image Reconstruction->ROI Analysis SUV Calculation SUV Calculation ROI Analysis->SUV Calculation G cluster_0 Input Parameters cluster_1 Calculation Steps cluster_2 Output Value A Tissue Radioactivity Concentration (MBq/mL) (from PET image) E SUV = Tissue Radioactivity Conc. / Normalized Dose A->E B Injected Dose (MBq) D Normalized Dose = Injected Dose / Body Weight B->D C Patient Body Weight (kg) C->D D->E F Standardized Uptake Value (unitless) E->F

References

Application Notes and Protocols: In Vivo Imaging of TSPO Expression in Gliomas with [18F]DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The translocator protein (TSPO), an 18-kDa protein located on the outer mitochondrial membrane, is a promising biomarker for glioma imaging.[1] Its expression is relatively low in the healthy central nervous system but is significantly upregulated in glioma cells and activated microglia/macrophages within the tumor microenvironment.[2][3][4] Studies have demonstrated a positive correlation between TSPO expression levels, glioma grade, and poor patient prognosis, highlighting its role in tumor proliferation, survival, and invasion.[3][5]

[18F]DPA-714 is a second-generation, high-affinity radioligand for TSPO that has shown significant promise for the in vivo visualization and quantification of TSPO expression using Positron Emission Tomography (PET).[6][7] Its ability to preferentially accumulate in tumors with minimal uptake in the surrounding healthy brain tissue provides excellent image contrast.[8][9] This allows for the non-invasive assessment of tumor burden, characterization of the tumor microenvironment, and monitoring of therapeutic response.[10][11] These application notes provide an overview of the signaling pathways involving TSPO in gliomas, quantitative data from preclinical studies, and detailed protocols for utilizing [18F]DPA-714 in research settings.

TSPO-Associated Signaling Pathways in Glioma

Overexpression of TSPO in glioma cells contributes to tumor progression by modulating several key signaling pathways. These include the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which enhances cell migration and invasion.[12] TSPO has also been linked to the activation of NF-κB, which supports inflammation and immune evasion, and the regulation of mitochondrial reactive oxygen species (ROS) production.[3][12] These interconnected pathways collectively drive the aggressive phenotype of gliomas.[3]

TSPO_Signaling_Pathway TSPO-Influenced Signaling Pathways in Glioma TSPO TSPO Overexpression (Outer Mitochondrial Membrane) PI3K PI3K/AKT/mTOR Pathway TSPO->PI3K MAPK MAPK/ERK Pathway TSPO->MAPK NFkB NF-κB Pathway TSPO->NFkB ROS Mitochondrial ROS Production TSPO->ROS Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Migration & Invasion MAPK->Migration Inflammation Inflammation & Immune Evasion NFkB->Inflammation ROS->Proliferation Resistance Therapy Resistance ROS->Resistance Progression Glioma Progression Proliferation->Progression Migration->Progression Inflammation->Progression Resistance->Progression

Caption: TSPO-influenced signaling pathways in glioma.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the synthesis and binding of [18F]DPA-714 in the context of glioma imaging.

Table 1: In Vitro and In Vivo Binding Characteristics of [18F]DPA-714

Parameter Value Model System Reference
IC₅₀ 7.0 nM In vitro binding (TSPO) [13]
IC₅₀ 10.9 nM C6 glioma cell lysate [14]
In Vivo Displacement > 60% C6 glioma-bearing rats (with 10 mg/kg DPA-714) [14][15]

| Tumor-to-Contralateral Brain Ratio | ~3-4 fold higher uptake in tumor | C6 glioma-bearing rats |[14] |

Table 2: Radiosynthesis Parameters for [18F]DPA-714

Parameter Value Method/System Reference
Radiochemical Yield 16% (non-decay-corrected) Manual/GE TRACERlab [13]
Radiochemical Yield 24.6 ± 3.8% Automated (IBA Synthera®) [16]
Specific Activity 270 GBq/μmol GE TRACERlab [13]
Specific Activity 300 GBq/μmol Modified TRACERLab FX-FN [17]

| Total Synthesis Time | ~40-65 minutes | Automated Synthesizers |[13][16] |

Experimental Protocols

The following are detailed protocols for the use of [18F]DPA-714 in preclinical glioma imaging studies.

Protocol 1: Automated Radiosynthesis of [18F]DPA-714

This protocol is adapted from methods for automated synthesis platforms like the GE TRACERlab or IBA Synthera.[13][16]

Objective: To synthesize [18F]DPA-714 via nucleophilic substitution for subsequent in vivo use.

Materials:

  • Tosylate precursor (N,N-diethyl-2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)

  • Cyclotron-produced [18F]Fluoride

  • Anhydrous Acetonitrile (MeCN)

  • Phase Transfer Catalyst (e.g., Kryptofix 2.2.2./K₂CO₃ or Tetrabutylammonium bicarbonate - TBAHCO₃)

  • Sterile water for injection

  • Ethanol for injection

  • Semi-preparative HPLC system

  • C18 Sep-Pak cartridge

Radiosynthesis_Workflow [18F]DPA-714 Radiosynthesis Workflow Start Start: [18F]Fluoride Production (Cyclotron) Trapping 1. Anion Exchange Cartridge Trapping Start->Trapping Elution 2. Elution with Phase Transfer Catalyst Trapping->Elution Drying 3. Azeotropic Drying Elution->Drying Labeling 4. Nucleophilic Substitution (Add Precursor in MeCN, Heat at 85-100°C for 10 min) Drying->Labeling Purification 5. HPLC Purification (Semi-preparative) Labeling->Purification Formulation 6. Formulation (C18 Sep-Pak, Ethanol/Saline) Purification->Formulation QC 7. Quality Control (Purity, Specific Activity) Formulation->QC End Final Product: Injectable [18F]DPA-714 QC->End

Caption: Workflow for the automated radiosynthesis of [18F]DPA-714.

Procedure:

  • [18F]Fluoride Trapping: Load the cyclotron-produced aqueous [18F]fluoride onto a pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [18F]fluoride into the reaction vessel using a solution of the phase transfer catalyst (e.g., Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water or TBAHCO₃).

  • Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. This step is critical for efficient fluorination.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (typically 4-6 mg) in anhydrous acetonitrile and add it to the dried [18F]fluoride complex. Seal the reaction vessel and heat to 85-100°C for 10 minutes.[13][18]

  • Purification: Following the reaction, quench with a suitable solution (e.g., water/ethanol mixture) and purify the crude product using a semi-preparative HPLC system to isolate [18F]DPA-714.

  • Formulation: Trap the collected HPLC fraction on a C18 solid-phase extraction cartridge. Wash the cartridge with sterile water to remove residual solvents, then elute the final product with a small volume of ethanol. Dilute with sterile saline to obtain an injectable solution with <10% ethanol.

  • Quality Control: Perform standard quality control tests to determine radiochemical purity, specific activity, pH, and sterility before in vivo use.

Protocol 2: Intracranial Glioma Model in Rodents

This protocol describes the stereotactic inoculation of glioma cells to create an orthotopic tumor model.[6][8]

Objective: To establish a preclinical glioma model for in vivo PET imaging.

Materials:

  • Glioma cell line (e.g., 9L gliosarcoma, C6 glioma)

  • Wistar or Fischer rats (male, 200-250g)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, drill)

  • Cell culture medium (e.g., DMEM)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture glioma cells to ~80% confluency. On the day of surgery, harvest the cells using trypsin, wash with PBS, and resuspend in sterile medium or PBS at a concentration of approximately 1x10⁵ cells per 5 µL. Keep cells on ice.

  • Animal Preparation: Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Shave the scalp and secure the animal in the stereotactic frame.

  • Surgical Procedure: Create a midline incision on the scalp to expose the skull. Using predetermined coordinates relative to the bregma (e.g., for C6 cells in Wistar rats: 1 mm anterior, 3 mm lateral), drill a small burr hole through the skull, taking care not to damage the dura mater.

  • Cell Inoculation: Lower the Hamilton syringe needle through the burr hole to the target depth (e.g., 5 mm from the dura). Slowly inject the cell suspension (e.g., 5 µL containing 1x10⁵ cells) over 5 minutes.

  • Closure: Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly retract it. Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Administer analgesics as required and monitor the animal's recovery. Allow the tumor to grow for approximately 10-14 days before imaging.

Protocol 3: In Vivo PET Imaging with [18F]DPA-714

This protocol outlines the procedure for dynamic PET scanning and data acquisition.[8][19]

Objective: To quantitatively assess TSPO expression in the glioma model using [18F]DPA-714 PET.

Materials:

  • Glioma-bearing rat (from Protocol 2)

  • MicroPET scanner

  • Anesthesia (isoflurane)

  • [18F]DPA-714 solution (130-200 MBq in ~0.2 mL)[15]

  • Catheter for tail vein injection

  • Arterial line (optional, for arterial input function)

  • Blood collection supplies

Imaging_Workflow Overall Experimental Workflow cluster_pre Pre-Imaging cluster_imaging PET Imaging cluster_post Post-Imaging Analysis Cell_Culture 1. Glioma Cell Culture (e.g., C6, 9L) Animal_Model 2. Stereotactic Inoculation (Intracranial Tumor Model) Cell_Culture->Animal_Model Tumor_Growth 3. Tumor Growth (10-14 days) Animal_Model->Tumor_Growth Anesthesia 4. Anesthetize Animal Tumor_Growth->Anesthesia Positioning 5. Position in PET Scanner Anesthesia->Positioning Injection 6. Inject [18F]DPA-714 & Start Dynamic Scan (90 min) Positioning->Injection Blood_Sampling 7. Arterial Blood Sampling (for Input Function) Injection->Blood_Sampling Reconstruction 8. Image Reconstruction Blood_Sampling->Reconstruction Analysis 9. Kinetic Modeling (e.g., 2- or 3-Compartment Model) Reconstruction->Analysis Validation 10. Ex Vivo Validation (IHC, Western Blot) Analysis->Validation

Caption: Overall experimental workflow for glioma imaging.

Procedure:

  • Animal Preparation: Anesthetize the glioma-bearing rat with isoflurane and place it on the scanner bed. Insert a catheter into the tail vein for radiotracer injection. For full quantitative analysis, an arterial line should be placed for blood sampling to determine the arterial input function (AIF).[8]

  • PET Acquisition: Start a dynamic PET scan acquisition (e.g., 90 minutes total duration). Simultaneously, inject a bolus of [18F]DPA-714 (130-200 MBq) via the tail vein catheter.[8][15]

  • Arterial Input Function (AIF) Measurement: If an arterial line is in place, collect arterial blood samples at frequent intervals (e.g., every 10 seconds for the first 2 minutes, then with decreasing frequency for the remainder of the scan).

  • Metabolite Analysis: Process selected blood samples using HPLC to determine the fraction of radioactivity corresponding to the unchanged parent radiotracer ([18F]DPA-714) over time. Use this data to generate a metabolite-corrected AIF.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET data. Draw regions of interest (ROIs) over the tumor, the contralateral (healthy) brain, and other relevant areas.

  • Kinetic Modeling: Use the time-activity curves from the ROIs and the metabolite-corrected AIF to perform compartmental modeling (e.g., a 2-tissue or 3-tissue compartment model) to calculate quantitative parameters such as the volume of distribution (Vₜ), which reflects TSPO density.[8][20]

Protocol 4: Post-Imaging Immunohistochemical Validation

Objective: To correlate the in vivo [18F]DPA-714 PET signal with ex vivo TSPO protein expression.

Materials:

  • Rat brain tissue (from imaged animal)

  • 4% Paraformaldehyde (PFA)

  • Sucrose solutions (15% and 30%)

  • Cryostat or microtome

  • Primary antibody (e.g., rabbit anti-TSPO)

  • Secondary antibody (fluorescently-labeled or HRP-conjugated)

  • Microscope

Procedure:

  • Tissue Harvesting: Immediately after the final imaging session, euthanize the animal and perfuse transcardially with saline followed by 4% PFA.

  • Tissue Processing: Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) using a cryostat.

  • Immunostaining: a. Mount sections on slides and perform antigen retrieval if necessary. b. Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour. c. Incubate sections with the primary anti-TSPO antibody overnight at 4°C. d. Wash with PBS and incubate with the appropriate secondary antibody for 1-2 hours at room temperature. e. Counterstain with a nuclear stain like DAPI, if desired.

  • Imaging and Analysis: Mount coverslips and image the sections using a fluorescence or bright-field microscope. Qualitatively and quantitatively compare the intensity and distribution of the TSPO staining in the tumor region with the corresponding PET images.[6][8]

References

Application Notes and Protocols for Longitudinal [18F]DPA-714 PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing [18F]DPA-714 positron emission tomography (PET) as a biomarker to longitudinally monitor disease progression, primarily focusing on neuroinflammation. The protocols outlined below are synthesized from various preclinical and clinical studies and are intended to serve as a detailed reference for researchers in neuroscience and drug development.

Introduction to [18F]DPA-714 and TSPO

[18F]DPA-714 is a second-generation radioligand that targets the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1][2] TSPO is a mitochondrial protein that is upregulated in activated microglia and astrocytes during neuroinflammatory processes.[3][4] This upregulation makes TSPO an attractive biomarker for imaging neuroinflammation in a variety of central nervous system (CNS) disorders, including Alzheimer's disease, multiple sclerosis, Parkinson's disease, traumatic brain injury, and epilepsy.[5][6][7][8][9] Longitudinal PET imaging with [18F]DPA-714 allows for the non-invasive, quantitative assessment of neuroinflammatory changes over time, providing valuable insights into disease progression and the efficacy of therapeutic interventions.[7]

Featured Applications

  • Monitoring Neuroinflammation in Alzheimer's Disease: Longitudinal [18F]DPA-714 PET can track the progression of microglial activation in relation to amyloid-β deposition in mouse models of Alzheimer's disease.[5][10]

  • Assessing Disease Activity in Multiple Sclerosis: Studies have shown that [18F]DPA-714 PET can identify active inflammatory lesions in multiple sclerosis patients, which may not be visible with conventional MRI.

  • Evaluating Therapeutic Response in Preclinical Models: The protocols herein can be adapted to assess the anti-inflammatory effects of novel drug candidates in various animal models of neurological disorders.

Quantitative Data Summary

The following tables summarize quantitative data from longitudinal [18F]DPA-714 PET studies in different disease models. These tables are designed for easy comparison of findings across various studies.

Table 1: Longitudinal [18F]DPA-714 Uptake in a Mouse Model of Alzheimer's Disease (APP/PS1) [5][10]

Age (Months)Brain RegionUptake Metric (Ratio to Muscle)APP/PS1 Mice (Mean ± SD)Wild-Type Mice (Mean ± SD)
6-7CortexCortex/Muscle--
HippocampusHippocampus/Muscle--
9-10CortexCortex/Muscle--
HippocampusHippocampus/Muscle--
12-13CortexCortex/Muscle2.77 ± 0.131.93 ± 0.32
HippocampusHippocampus/Muscle3.33 ± 0.102.10 ± 0.35
15-16CortexCortex/Muscle2.64 ± 0.141.93 ± 0.32
HippocampusHippocampus/Muscle--

Table 2: Longitudinal [18F]DPA-714 Uptake in a Rat Model of Status Epilepticus [8][9]

Time Post-InsultBrain RegionUptake Metric (%ID/g)Status Epilepticus Rats (Mean ± SD)Control Rats (Mean ± SD)
Day 1Amygdala%ID/g--
Piriform Cortex%ID/g--
Day 3Amygdala%ID/gIncreasedBaseline
Piriform Cortex%ID/gIncreasedBaseline
Day 7Amygdala%ID/gSustained IncreaseBaseline
Piriform Cortex%ID/gSustained IncreaseBaseline
Day 15Amygdala%ID/gReturning to BaselineBaseline
Piriform Cortex%ID/gReturning to BaselineBaseline

Table 3: [18F]DPA-714 Uptake in a Rat Model of Chronic Hepatic Encephalopathy [11][12]

Brain RegionUptake Metric (%ID/g)Hepatic Encephalopathy Rats (Mean ± SD)Sham Control Rats (Mean ± SD)
Whole BrainAverage %ID/g (at 900s)Significantly HigherBaseline
Whole BrainAverage %ID/g (at 3300s)Significantly HigherBaseline

Experimental Protocols

This section provides detailed methodologies for key experiments involving longitudinal [18F]DPA-714 PET studies.

Protocol 1: Radiosynthesis of [18F]DPA-714

This protocol describes a common method for the automated radiosynthesis of [18F]DPA-714.[13][14]

Materials:

  • Tosylate precursor of DPA-714

  • [18F]Fluoride

  • Kryptofix 222 (K222)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Automated radiosynthesis module (e.g., Trasis AllinOne, GE TRACERlab)

  • HPLC for purification

  • C18 Sep-Pak cartridges

Procedure:

  • [18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a quaternary methylammonium (QMA) cartridge to trap the [18F]F-.

  • Elution: Elute the [18F]F- from the cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen or under vacuum. Repeat with anhydrous acetonitrile to ensure complete drying.

  • Radiolabeling Reaction: Add the tosylate precursor (typically 2-4 mg) dissolved in DMSO or MeCN to the dried [18F]F-/K222/K2CO3 complex. Heat the reaction mixture at 105-165°C for 5-10 minutes.[5][10][13]

  • Purification:

    • Dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the [18F]DPA-714.

    • Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.

    • Elute the [18F]DPA-714 from the cartridge with ethanol or acetonitrile.

    • Perform final purification using semi-preparative HPLC.

  • Formulation: Remove the HPLC solvent under vacuum and formulate the final product in a sterile saline solution for injection.

  • Quality Control: Perform standard quality control tests, including radiochemical purity (by radio-TLC or radio-HPLC), residual solvents, and sterility.

Protocol 2: Longitudinal PET Imaging in Animal Models

This protocol outlines the general procedure for conducting longitudinal [18F]DPA-714 PET scans in rodent models.[11][12][15]

Materials:

  • [18F]DPA-714 radiotracer

  • Animal model of disease (e.g., APP/PS1 mice, rats with induced pathology)

  • Age-matched wild-type or sham control animals

  • Small animal PET scanner

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Administration:

    • Administer a bolus injection of [18F]DPA-714 intravenously. The typical injected dose for rodents is 5-15 MBq.[11][12][15]

  • PET Data Acquisition:

    • Position the animal in the PET scanner.

    • Acquire dynamic or static PET images. For longitudinal studies, a consistent acquisition protocol is crucial.

      • Dynamic Acquisition: Start acquisition immediately after injection and continue for 60-90 minutes.[11][12]

      • Static Acquisition: Allow for an uptake period (e.g., 60 minutes) before acquiring a static scan of 10-30 minutes.[11][12]

  • Longitudinal Scanning: Repeat the PET imaging procedure at multiple time points (e.g., monthly for Alzheimer's models, or at specific days post-injury for acute models) to monitor disease progression.[5][10]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with an anatomical MRI or a standard brain atlas for accurate region-of-interest (ROI) definition.

    • Define ROIs for specific brain regions (e.g., cortex, hippocampus, lesion area).

    • Calculate quantitative uptake metrics for each ROI at each time point. Common metrics include:

      • Standardized Uptake Value (SUV): Corrects for injected dose and body weight.

      • SUV Ratio (SUVR): Normalizes the SUV of a target region to a reference region with low specific binding (e.g., cerebellum or a pseudo-reference region).

      • Distribution Volume (VT): Derived from kinetic modeling of dynamic data, reflecting the total radiotracer binding.

      • Binding Potential (BPND): Represents the ratio of specific to non-displaceable binding.

Visualizations

TSPO Signaling Pathway in Neuroinflammation

TSPO_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Response TSPO TSPO VDAC VDAC TSPO->VDAC interacts PTPC PTPC TSPO->PTPC forms Cholesterol Cholesterol TSPO->Cholesterol translocates ANT ANT VDAC->ANT interacts VDAC->PTPC forms ANT->PTPC forms ROS ROS Production PTPC->ROS Apoptosis Apoptosis PTPC->Apoptosis Steroidogenesis Neurosteroid Synthesis Cholesterol->Steroidogenesis Microglia_Activation Microglia/Astrocyte Activation ROS->Microglia_Activation Cytokines Cytokine Release Pathological_Stimulus Pathological Stimulus (e.g., Aβ, injury) Pathological_Stimulus->Microglia_Activation Microglia_Activation->Cytokines TSPO_Upregulation TSPO Upregulation Microglia_Activation->TSPO_Upregulation TSPO_Upregulation->TSPO

Caption: TSPO signaling in neuroinflammation.

Experimental Workflow for Longitudinal [18F]DPA-714 PET Imaging

Experimental_Workflow cluster_animal Animal Model / Patient Cohort cluster_synthesis Radiotracer Production cluster_imaging PET Imaging cluster_analysis Data Analysis cluster_longitudinal Longitudinal Monitoring Animal_Prep Subject Preparation (Fasting, Anesthesia) Injection IV Injection of [18F]DPA-714 Animal_Prep->Injection Radiosynthesis [18F]DPA-714 Radiosynthesis QC Quality Control Radiosynthesis->QC QC->Injection PET_Scan PET Data Acquisition (Dynamic or Static) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Coregistration Co-registration with MRI/Atlas Reconstruction->Coregistration ROI_Analysis ROI Analysis Coregistration->ROI_Analysis Quantification Quantification (SUV, SUVR, VT, BPND) ROI_Analysis->Quantification Timepoints Repeat Imaging at Multiple Timepoints Quantification->Timepoints Progression_Analysis Analysis of Disease Progression Timepoints->Progression_Analysis

Caption: Longitudinal [18F]DPA-714 PET workflow.

References

Troubleshooting & Optimization

Improving radiochemical yield of [18F]DPA-714 from Tosylate-DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of [18F]DPA-714 from its tosylate precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My radiochemical yield (RCY) of [18F]DPA-714 is consistently low. What are the most common causes?

Low radiochemical yield is a frequent issue in the synthesis of [18F]DPA-714. The most common culprits include:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, reaction time, and phase transfer catalyst system is critical. Even minor deviations from optimized protocols can significantly impact yield.

  • Poor Quality of Precursor: The purity of the Tosylate-DPA-714 precursor is paramount. Impurities can interfere with the nucleophilic substitution reaction.

  • Presence of Water: The [18F]fluoride nucleophilic substitution reaction is highly sensitive to the presence of water. Inadequate drying of the [18F]fluoride-catalyst complex will lead to the formation of [18F]HF, reducing the amount of available nucleophile for the reaction.

  • Inefficient [18F]Fluoride Trapping and Elution: Issues with the QMA (quaternary methylammonium) cartridge or the elution solvent can lead to poor recovery of [18F]fluoride, thereby limiting the potential yield.

  • Formation of Side Products: Under certain conditions, side reactions such as elimination can compete with the desired substitution reaction, leading to the formation of unwanted byproducts and a lower yield of [18F]DPA-714.[1][2]

Q2: How can I improve the efficiency of the radiofluorination step?

To enhance the radiofluorination efficiency, consider the following:

  • Optimize the Phase Transfer Catalyst (PTC) and Base System: The combination of a phase transfer catalyst and a base is crucial for activating the [18F]fluoride. Systems like Kryptofix-222 (K2.2.2) with potassium carbonate (K2CO3) or tetraethylammonium bicarbonate (TEAB) have been used successfully.[3] Optimization studies have shown that TEAB in acetonitrile can lead to high radiochemical yields.[3]

  • Ensure Anhydrous Reaction Conditions: Meticulously dry your solvent (e.g., acetonitrile or DMSO) and ensure the azeotropic drying of the K[18F]F/K2.2.2 complex is complete. The presence of residual water is a primary reason for low yields.

  • Adjust Reaction Temperature and Time: The optimal temperature and time are interdependent. For instance, higher temperatures may shorten the required reaction time. Common conditions range from 90°C to 165°C for 5 to 10 minutes.[3][4][5] Exceeding the optimal time or temperature can lead to degradation of the precursor or product.

  • Precursor Concentration: The amount of this compound precursor used can influence the radiochemical yield. While higher precursor amounts can sometimes increase the absolute yield, they may decrease the specific activity. Typical amounts range from 2 to 12 mg.[3][4][5]

Q3: I am observing unexpected radioactive peaks in my HPLC chromatogram. What could they be?

The presence of additional radioactive peaks suggests the formation of radiochemical impurities. Potential side products in the synthesis of [18F]DPA-714 can include:

  • Elimination Products: Formation of an alkene via elimination of the tosylate group is a possible side reaction.[6]

  • Unreacted [18F]Fluoride: If the purification process is not efficient, you may see a peak corresponding to unreacted [18F]fluoride.

  • Hydrolysis Products: If water is present, hydrolysis of the tosylate precursor or the final product can occur, leading to the formation of corresponding alcohols.

To identify these impurities, it is recommended to co-inject non-radioactive standards of potential byproducts if available. To minimize their formation, ensure optimal reaction conditions and meticulous purification.

Q4: What are the key differences between using Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) as the reaction solvent?

Both MeCN and DMSO are commonly used solvents for this radiosynthesis, and the choice can significantly impact the outcome:

  • Acetonitrile (MeCN): Generally requires lower reaction temperatures (e.g., 90-120°C).[3] It is easier to remove during the purification process due to its lower boiling point.

  • Dimethyl Sulfoxide (DMSO): Often requires higher reaction temperatures (e.g., 165°C) but can lead to higher radiochemical yields in some cases.[3][5] Its high boiling point can make it more challenging to remove during purification.

The selection of solvent should be aligned with the capabilities of your synthesis module and purification setup.

Data Presentation

Table 1: Comparison of Reaction Conditions for [18F]DPA-714 Synthesis

Precursor Amount (mg)SolventPhase Transfer Catalyst/BaseTemperature (°C)Time (min)Radiochemical Yield (RCY, decay-corrected)Reference
4AcetonitrileTetraethylammonium bicarbonate (TEAB)1001055-71%[3]
6-12AcetonitrileKryptofix-222 / K2CO3Reflux10~21%[3]
Not specifiedDMSOKryptofix-222 / K2CO3165543-50%[3]
2 ± 0.2DMSOTetra-n-butylammonium bicarbonate (TBAHCO3)165524.6 ± 3.8% (EOS)[4]
4.5-5.0DMSOKryptofix-222 / K[18F]F165515-20% (non-decay-corrected)[5]

Experimental Protocols

Detailed Methodology for High-Yield [18F]DPA-714 Synthesis using TEAB in Acetonitrile (Adapted from Cybulska et al., 2021)[3]

  • [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on a QMA cartridge. Elute the [18F]fluoride from the cartridge into the reactor vessel using a solution of tetraethylammonium bicarbonate (TEAB) in acetonitrile/water.

  • Azeotropic Drying: Heat the reactor to facilitate the azeotropic distillation of water with acetonitrile to ensure an anhydrous environment.

  • Precursor Addition: After cooling the reactor, add a solution of this compound (4 mg) in anhydrous acetonitrile (1 mL).

  • Radiolabeling Reaction: Seal the reactor and heat the mixture to 100°C for 10 minutes.

  • Quenching: After the reaction, cool the reactor and quench the reaction mixture with a solution of ethanol and water.

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the [18F]DPA-714 fraction and reformulate it in a suitable solvent for injection, typically involving a solid-phase extraction (SPE) cartridge.

Mandatory Visualization

experimental_workflow Experimental Workflow for [18F]DPA-714 Synthesis cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification and Formulation F18_Target [18F]Fluoride in Target Water QMA_Trap Trap on QMA Cartridge F18_Target->QMA_Trap Elution Elute with PTC/Base Solution QMA_Trap->Elution Drying Azeotropic Drying Elution->Drying Precursor_Add Add this compound in Anhydrous Solvent Drying->Precursor_Add Reaction Heat at Optimal Temperature and Time Precursor_Add->Reaction Quench Quench Reaction Reaction->Quench HPLC Semi-preparative HPLC Quench->HPLC SPE Solid-Phase Extraction (SPE) HPLC->SPE Final_Product [18F]DPA-714 Final Product SPE->Final_Product

Caption: Automated synthesis workflow for [18F]DPA-714 production.

chemical_transformation Chemical Transformation from Precursor to Product Precursor This compound (Precursor) Product [18F]DPA-714 (Final Product) Precursor->Product [18F]F-, PTC, Base Solvent, Heat (Nucleophilic Substitution)

Caption: S N 2 reaction for [18F]DPA-714 synthesis.

troubleshooting_guide Troubleshooting Low Radiochemical Yield Start Low RCY Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Precursor Analyze Precursor Purity Start->Check_Precursor Check_Drying Ensure Anhydrous Conditions Start->Check_Drying Check_Elution Optimize [18F]F- Elution Start->Check_Elution Analyze_Impurities Identify Radiochemical Impurities Start->Analyze_Impurities Optimize_Conditions Adjust to Validated Protocol Check_Conditions->Optimize_Conditions Incorrect Purify_Precursor Purify or Replace Precursor Batch Check_Precursor->Purify_Precursor Impure Improve_Drying Enhance Azeotropic Drying Step Check_Drying->Improve_Drying Moisture Present Optimize_Elution Adjust Elution Solvent/Volume Check_Elution->Optimize_Elution Inefficient Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Impurities->Modify_Conditions Side Products Detected

Caption: Decision tree for troubleshooting low RCY of [18F]DPA-714.

References

Technical Support Center: Nucleophilic Fluorination of Tosylate-DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic fluorination of Tosylate-DPA-714 to produce [¹⁸F]DPA-714. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this critical radiosynthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low radiochemical yields (RCY) for my [¹⁸F]DPA-714 synthesis. What are the potential causes and how can I improve the yield?

A1: Low radiochemical yield is a common challenge in the nucleophilic fluorination of this compound. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:

  • Precursor Amount: The concentration of the tosylate precursor is critical. Initial attempts with low amounts (e.g., 2.5 mg) have resulted in poor yields (around 6% non-decay-corrected).[1] Increasing the precursor amount to 6 mg or more has been shown to significantly improve yields to approximately 16% (non-decay-corrected).[1] However, recent optimized protocols have achieved high yields with as little as 4 mg of precursor.[2]

  • Reaction Conditions (Temperature & Time): The reaction temperature and duration are key parameters. Overheating or prolonged reaction times can lead to degradation of the precursor and product. For instance, on an Elixys Flex/Chem system, maximal activity yields were achieved at 100°C with a 15-minute heating time.[3] Shorter times may be possible with manual synthesis or different automated systems.[3] Some protocols have found success with higher temperatures (e.g., 160°C in DMSO for 5 minutes).[4]

  • Solvent Choice: The choice of solvent significantly impacts the reaction efficiency. Dimethyl sulfoxide (DMSO) at higher temperatures (e.g., 165°C) has been reported to give significantly higher RCYs (43-50%) compared to acetonitrile (MeCN) at 120°C.[2]

  • Phase Transfer Catalyst: The selection and handling of the phase transfer catalyst (e.g., Kryptofix-222 with potassium carbonate or tetraethylammonium bicarbonate - TEAB) are crucial for the efficient nucleophilic substitution. Ensure the catalyst is anhydrous and used in the correct molar ratio. TEAB has been successfully used as an alternative to Kryptofix-222.[5]

  • Azeotropic Drying: Incomplete drying of the [¹⁸F]fluoride-catalyst complex can significantly reduce the nucleophilicity of the fluoride ion. Ensure the azeotropic drying process is efficient, typically involving stepwise heating under a stream of inert gas.

Q2: My final product contains significant impurities. What are the likely side products and how can I minimize their formation?

A2: The presence of impurities is a known issue that can complicate purification and affect the final product's specific activity.

  • Potential Impurities: One common impurity is an elimination side product formed during the synthesis of the tosylate precursor.[3] Other impurities can arise from the degradation of the precursor or the final product under harsh reaction conditions.

  • Minimizing Impurity Formation:

    • Optimized Precursor Synthesis: During the synthesis of the tosylate precursor, using an excess of bis-tosyloxy-ethane can help minimize the formation of elimination byproducts.[3]

    • Controlled Reaction Conditions: Avoid excessive heating temperatures and prolonged reaction times to minimize the degradation of both the precursor and the desired [¹⁸F]DPA-714 product.

    • Efficient Purification: A robust HPLC purification method is essential to separate [¹⁸F]DPA-714 from unreacted precursor and any formed impurities.[6]

Q3: I am facing difficulties with the HPLC purification of [¹⁸F]DPA-714. The crude reaction mixture is causing issues with my HPLC system. What can I do?

A3: The crude reaction mixture after fluorination can be turbid and deeply colored, which can interfere with HPLC injection and purification.[3]

  • Pre-Purification/Filtration: To prevent clogging of the HPLC system, it is highly recommended to pre-purify or filter the crude reaction mixture.

    • Solid-Phase Extraction (SPE): Using a Sep-Pak® Alumina N™ cartridge for pre-purification can be an effective step.[4]

    • Syringe Filter: Placing a non-vented syringe filter immediately before the HPLC injection loop can effectively remove insoluble materials from the crude reaction mixture.[3]

  • Optimized HPLC Conditions: Ensure your HPLC method is optimized for the separation of [¹⁸F]DPA-714 from potential impurities. This includes the choice of column, mobile phase composition, and flow rate. A common system uses a C18 column with a mobile phase of ammonium acetate and acetonitrile.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various published protocols for the synthesis of [¹⁸F]DPA-714.

Table 1: Reaction Conditions and Radiochemical Yields (RCY)

Precursor Amount (mg)SolventTemperature (°C)Time (min)Phase Transfer CatalystRadiochemical Yield (RCY, decay-corrected)Reference
6-12AcetonitrileReflux10Kryptofix-222/K₂CO₃~21%[2]
Not specifiedDMSO1655Kryptofix-222/K₂CO₃43-50%[2]
4Acetonitrile9010TEAB55-71%[2]
2.5Not specifiedNot specifiedNot specifiedNot specified6% (non-decay-corrected)[1]
6Not specifiedNot specifiedNot specifiedNot specified16% (non-decay-corrected)[1]
Not specifiedNot specified10015Not specified~13.5% (EOS)[3]
Not specifiedNot specifiedNot specifiedNot specifiedTBA HCO₃24.6 ± 3.8%[5]
Not specifiedMeCN + 2% H₂O/DMSO (1:1)12020Not specifiedup to 24%[7]

Table 2: Molar Activity and Synthesis Time

Automated SynthesizerMolar Activity (GBq/µmol) at EOSTotal Synthesis Time (min)Reference
Trasis AllinOne117-350Not specified[2]
TRACERlab FX-FNup to 222~50[2]
Elixys Flex/Chem3.7 ± 1.4 Ci/µmol (136.9 ± 51.8 GBq/µmol)90[3]
IBA Synthera®Not specified65[5]
iMiDEV™22 ± 11 (analytical purification)Not specified[7]
iMiDEV™82 ± 18 (semi-preparative purification)Not specified[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis on Trasis AllinOne Module [2]

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on a QMA cartridge. Elute with a solution of tetraethylammonium bicarbonate (TEAB; 40 mM; 0.75 mL).

  • Azeotropic Drying: Transfer the eluate to the reactor and perform azeotropic distillation under stepwise heating to dry the [¹⁸F]fluoride.

  • Radiolabeling Reaction: Cool the reactor to 65°C and add the this compound precursor (4 mg) in anhydrous acetonitrile (1 mL). Heat the mixture to 90°C for 10 minutes.

  • Quenching and Purification: Cool the reactor to 60°C and quench the reaction with 20% EtOH (1.5 mL). Inject the mixture onto the HPLC system for purification.

  • Formulation: The purified [¹⁸F]DPA-714 is trapped on a C18 cartridge, eluted with ethanol, and formulated in physiological saline.

Protocol 2: Synthesis on Elixys Flex/Chem System [3]

  • [¹⁸F]Fluoride Drying: Perform azeotropic drying of the [¹⁸F]fluoride with the chosen phase transfer catalyst system.

  • Radiolabeling Reaction: Add the this compound precursor in the appropriate solvent. Heat the reaction at 100°C for 15 minutes.

  • Crude Mixture Filtration: Before HPLC injection, pass the crude reaction mixture through a non-vented syringe filter to remove particulates.

  • HPLC Purification: Purify the filtered solution using a suitable HPLC column and mobile phase (e.g., Phenomenex Synergi Hydro-RP column with 0.1 M ammonium acetate/acetonitrile).

  • Final Formulation: Collect the desired fraction and formulate for injection.

Visualizations

experimental_workflow cluster_start [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation A [¹⁸F]Fluoride Trapping on QMA Cartridge B Elution with Phase Transfer Catalyst A->B C Azeotropic Drying B->C D Add this compound Precursor C->D E Heating (e.g., 90-165°C) D->E F Quench Reaction E->F G Pre-Purification (Optional Filter/SPE) F->G H HPLC Purification G->H I SPE Formulation H->I J Final [¹⁸F]DPA-714 Product I->J

Caption: Automated radiosynthesis workflow for [¹⁸F]DPA-714.

troubleshooting_workflow cluster_precursor Precursor Issues cluster_reaction_conditions Reaction Conditions cluster_catalyst Catalyst cluster_solution Solutions start Low Radiochemical Yield precursor_amount Check Precursor Amount (>4mg recommended) start->precursor_amount temp_time Optimize Temperature & Time start->temp_time catalyst_choice Check Phase Transfer Catalyst Activity start->catalyst_choice precursor_quality Verify Precursor Purity precursor_amount->precursor_quality solution_increase_yield Yield Increased? precursor_quality->solution_increase_yield solvent Consider Solvent (DMSO vs. MeCN) temp_time->solvent drying Ensure Efficient Azeotropic Drying solvent->drying drying->solution_increase_yield catalyst_choice->solution_increase_yield solution_success Synthesis Successful solution_increase_yield->solution_success Yes solution_further_opt Further Optimization May Be Needed solution_increase_yield->solution_further_opt No

Caption: Troubleshooting logic for low radiochemical yield.

References

Technical Support Center: Automated [18F]DPA-714 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals engaged in the automated synthesis of [18F]DPA-714, a key radiotracer for imaging the translocator protein (TSPO).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a typical radiochemical yield (RCY) for the automated synthesis of [18F]DPA-714?

A1: The radiochemical yield for automated [18F]DPA-714 synthesis can vary significantly depending on the synthesis module, reaction conditions, and precursor amount. Reported decay-corrected radiochemical yields typically range from 15% to as high as 71%.[1][2][3][4][5][6][7] For instance, a fully automated process on a Trasis AllinOne synthesizer has been reported to achieve consistently high radiochemical yields of 55-71%.[1] In contrast, initial syntheses on a GE TRACERlab MXFDG system reported more modest yields of around 16-21%.[1][2][6]

Q2: I am experiencing low radiochemical yield. What are the potential causes and how can I troubleshoot this?

A2: Low radiochemical yield is a common issue in [18F]DPA-714 synthesis. Several factors can contribute to this problem. Here are the key areas to investigate:

  • Precursor Amount: Insufficient precursor can lead to lower yields. Initial attempts with low precursor amounts (e.g., 2.5 mg) have resulted in low non-decay-corrected yields of 6%.[2] Increasing the precursor amount (e.g., 4-12 mg) has been shown to improve yields.[1][2]

  • Reaction Conditions: Temperature and reaction time are critical. The radiosynthesis is a single-step nucleophilic substitution (SN2) reaction.[5] Optimal temperatures are typically between 85°C and 165°C, with reaction times of 5 to 10 minutes.[1][2] For example, one optimized process uses heating at 90°C for 10 minutes.[1]

  • Phase Transfer Catalyst: The efficiency of the [18F]fluoride substitution is highly dependent on the phase transfer catalyst. Kryptofix 222 (K2.2.2) with potassium carbonate is commonly used.[1] Alternatively, tetraethylammonium bicarbonate (TEAB) or tetrabutylammonium bicarbonate (TBAHCO3) can be employed.[1][8] Ensure the catalyst is fresh and anhydrous.

  • Solvent: The choice of solvent is crucial. Acetonitrile and dimethyl sulfoxide (DMSO) are the most common solvents.[1] Using DMSO at a higher temperature (165°C) has been shown to yield better results than acetonitrile at a lower temperature (120°C).[1] The solvent must be anhydrous, as water can quench the [18F]fluoride.

  • [18F]Fluoride Trapping and Elution: Inefficient trapping of [18F]fluoride on the anion exchange cartridge or incomplete elution can significantly reduce the amount of available radioactivity for the reaction. Check the efficiency of your cartridge and the elution process.

Q3: What are the common impurities in [18F]DPA-714 synthesis and how can they be minimized?

A3: Potential radiochemical impurities can arise from side reactions. While the reaction is generally clean with no distinct radioimpurities reported in some optimized methods, incomplete reactions can leave unreacted [18F]fluoride.[3][9] Chemical impurities could include unreacted precursor or byproducts from the synthesis. Minimizing impurities involves:

  • Optimizing Reaction Conditions: Ensuring the reaction goes to completion by optimizing temperature, time, and precursor concentration can reduce unreacted starting materials.

  • Effective Purification: High-performance liquid chromatography (HPLC) is essential for purifying the final product and removing chemical and radiochemical impurities.[1][2] A semi-preparative reversed-phase HPLC is typically used.[2] Subsequent solid-phase extraction (SPE) can further purify and concentrate the product.[9]

Q4: My final product has a low molar activity. What could be the cause?

A4: Low molar activity is often caused by the presence of non-radioactive ("cold") DPA-714 or other competing chemical species. Potential sources include:

  • Contamination from the Precursor: The precursor itself might contain impurities that compete in the reaction.

  • System Contamination: Contamination from previous synthesis runs within the automated synthesizer can introduce non-radioactive compounds. Thorough cleaning of the synthesis module is crucial.

  • Inefficient HPLC Separation: Poor separation during HPLC purification can lead to the co-elution of [18F]DPA-714 with non-radioactive impurities, thereby lowering the molar activity.[10]

Q5: Are there specific issues related to the automation module I am using?

A5: Different automated synthesis platforms (e.g., Trasis AllinOne, GE TRACERlab, Elixys Flex/Chem, IBA Synthera) have their own nuances.[1][5][8][11] It is crucial to follow the manufacturer's guidelines and to consult literature that specifically describes the synthesis on your platform. For example, specific cassette designs and sequences are often developed for particular synthesizers to optimize the process.[1]

Quantitative Data Summary

ParameterTypical RangeReference
Precursor (tosylate) Amount 4 - 12 mg[1][2]
Reaction Temperature 85°C - 165°C[1][2]
Reaction Time 5 - 10 min[1]
Decay-Corrected RCY 15% - 71%[1][2][3][4][5][6][7]
Molar Activity (EOS) 37 - 350 GBq/µmol[1][6][7]
Total Synthesis Time 33 - 90 min[5][9]
Radiochemical Purity >99%[4]

Detailed Experimental Protocol: Automated [18F]DPA-714 Synthesis

This protocol provides a generalized methodology for the automated synthesis of [18F]DPA-714. Specific parameters may need to be optimized for your particular automated synthesis module.

1. [18F]Fluoride Trapping and Elution:

  • Aqueous [18F]fluoride is delivered from the cyclotron and trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).
  • The [18F]fluoride is then eluted into the reactor vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 222/K2CO3 or TEAB) in acetonitrile/water.

2. Azeotropic Drying:

  • The solvent is removed by azeotropic distillation under a stream of nitrogen or helium at an elevated temperature (e.g., 100-120°C) to ensure an anhydrous reaction environment. This step is repeated 2-3 times with the addition of anhydrous acetonitrile.

3. Radiosynthesis:

  • The tosylate precursor of DPA-714 (4-6 mg) dissolved in an anhydrous solvent (e.g., 1 mL of acetonitrile or DMSO) is added to the dried [18F]fluoride/catalyst residue in the reactor.
  • The reaction mixture is heated at a set temperature (e.g., 90-165°C) for a specific duration (e.g., 5-10 minutes).[1]
  • After the reaction, the vessel is cooled.

4. Quenching and Dilution:

  • The reaction is quenched by the addition of a suitable solvent, typically the mobile phase for HPLC purification (e.g., water or a water/ethanol mixture).

5. HPLC Purification:

  • The crude reaction mixture is loaded onto a semi-preparative reversed-phase HPLC column (e.g., C18).
  • The [18F]DPA-714 peak is separated from unreacted [18F]fluoride and other impurities. The product peak is collected.

6. Formulation:

  • The collected HPLC fraction is diluted with water and trapped on a C18 SPE cartridge.
  • The cartridge is washed with water to remove residual HPLC solvents.
  • The final product, [18F]DPA-714, is eluted from the SPE cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
  • The final product is passed through a sterile filter into a sterile vial.

7. Quality Control:

  • Quality control tests are performed on the final product to determine radiochemical purity, chemical purity, molar activity, pH, and residual solvents, and to ensure sterility and apyrogenicity.

Visualizations

experimental_workflow start [18F]Fluoride Production trap Trap [18F]Fluoride on QMA Cartridge start->trap elute Elute [18F]Fluoride with Catalyst trap->elute dry Azeotropic Drying elute->dry react Add Precursor & Heat (90-165°C, 5-10 min) dry->react quench Quench Reaction react->quench hplc Semi-Prep HPLC Purification quench->hplc spe SPE Formulation hplc->spe qc Quality Control spe->qc end Final [18F]DPA-714 Product qc->end

Caption: Automated [18F]DPA-714 Synthesis Workflow.

troubleshooting_guide start Low Radiochemical Yield? precursor Check Precursor Amount (4-12 mg) start->precursor Potential Cause conditions Verify Reaction Conditions (Temp, Time, Solvent) start->conditions Potential Cause catalyst Check Phase Transfer Catalyst (Fresh, Anhydrous) start->catalyst Potential Cause fluoride Evaluate [18F]Fluoride Trapping & Elution start->fluoride Potential Cause solution_precursor Increase Precursor Amount precursor->solution_precursor Solution solution_conditions Optimize Temp/Time, Use Anhydrous Solvent conditions->solution_conditions Solution solution_catalyst Use Fresh Catalyst catalyst->solution_catalyst Solution solution_fluoride Check Cartridge & Elution Efficiency fluoride->solution_fluoride Solution

Caption: Troubleshooting Low Radiochemical Yield.

References

How to minimize impurities in [18F]DPA-714 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of [18F]DPA-714.

Troubleshooting Guide

This guide addresses common issues encountered during [18F]DPA-714 production, offering potential causes and solutions in a question-and-answer format.

Q1: My radiochemical yield (RCY) is consistently low. What are the likely causes and how can I improve it?

A1: Low radiochemical yield is a frequent issue that can stem from several factors throughout the synthesis process. Below is a systematic approach to troubleshooting this problem.

Potential Causes & Solutions:

  • Inefficient Drying of [18F]Fluoride: The nucleophilic substitution reaction is highly sensitive to water. Residual water can significantly reduce the reactivity of the [18F]fluoride.

    • Solution: Ensure the azeotropic drying step is performed thoroughly. This typically involves multiple additions of anhydrous acetonitrile and heating under a stream of inert gas (e.g., nitrogen) to completely remove any water from the [18F]fluoride-catalyst complex.[1]

  • Suboptimal Reaction Conditions: Reaction temperature and time are critical parameters.

    • Solution: Optimize the reaction temperature and duration. Studies have shown that temperatures around 100-120°C in acetonitrile or up to 165°C in DMSO for 5-10 minutes can yield high RCYs.[2] It is crucial to find the optimal balance, as excessive heat or time can lead to degradation of the precursor or the final product.

  • Precursor Amount and Quality: The amount and stability of the tosylate precursor can impact the yield.

    • Solution: While initial protocols used higher amounts of precursor (6-12 mg), recent optimizations have demonstrated high yields (55-71%) with as little as 4 mg.[2] Ensure the precursor is stored correctly (e.g., at -20°C) and is of high purity.[1] Consider titrating the precursor amount to find the optimal concentration for your system.

  • Choice of Phase Transfer Catalyst: The efficiency of the fluorination reaction depends on the chosen catalyst.

    • Solution: Both Kryptofix 2.2.2 (K222) with potassium carbonate and tetraethylammonium bicarbonate (TEAB) have been used successfully.[2] If you are experiencing issues with one, consider trying the other, as the optimal catalyst can be system-dependent.

  • Issues with the Automated Synthesizer: Problems with reagent delivery, heating, or timing within the automated module can lead to low yields.

    • Solution: Perform regular maintenance and calibration of your synthesis module. Verify that all reagents are being delivered to the reactor in the correct volumes and at the appropriate times. Check the accuracy of the temperature sensors and heating elements.

Q2: I am observing a significant peak corresponding to unreacted [18F]fluoride in my final product's radio-HPLC. What should I do?

A2: The presence of unreacted [18F]fluoride indicates an incomplete reaction or inefficient purification.

Potential Causes & Solutions:

  • Poor Fluorination Efficiency: This is often linked to the same factors that cause low RCY (see Q1), particularly inadequate drying of the fluoride.

  • Inefficient HPLC Purification: The separation of [18F]DPA-714 from the highly polar [18F]fluoride is typically straightforward on a reverse-phase column. However, issues can still arise.

    • Solution:

      • Verify HPLC Method: Ensure your mobile phase composition and gradient (if applicable) are appropriate for separating the non-polar product from the polar fluoride. Isocratic elution with a mixture of ammonium acetate buffer and an organic solvent like acetonitrile or ethanol is common.[1][2]

      • Check Column Integrity: The performance of the semi-preparative HPLC column can degrade over time. If you observe poor separation, consider flushing the column, reversing it for a back-flush, or replacing it if necessary.

      • Optimize pH: For silica-based C18 columns, it is recommended to use a mobile phase with a pH > 5 to ensure that [18F]fluoride is fully eluted and does not adhere to the stationary phase.[3]

  • Post-Purification Re-introduction: While unlikely, ensure there are no leaks or cross-contamination points in your fluidic path after the HPLC column that could re-introduce unreacted fluoride.

Q3: My radio-HPLC shows an unknown radioactive peak. How can I identify and eliminate it?

A3: The presence of unknown radiochemical impurities suggests side reactions or degradation.

Potential Causes & Solutions:

  • Precursor Degradation: The tosylate precursor may degrade if not stored properly or if subjected to harsh reaction conditions.

    • Solution: Store the precursor at the recommended temperature (e.g., -20°C) in a desiccated environment.[1] Avoid unnecessarily high reaction temperatures or prolonged heating times.

  • Product Degradation: [18F]DPA-714 itself can degrade under excessive heat.

    • Solution: Once the reaction is complete, cool the reaction mixture before proceeding with purification. Minimize the time the final product spends at high temperatures.

  • Side Reactions: Impurities in the reagents or solvents can lead to the formation of radiolabeled byproducts.

    • Solution: Use high-purity, GMP-grade reagents and solvents. Ensure that solvents like acetonitrile are anhydrous.

  • Identification: While challenging without advanced analytical techniques, you can infer the nature of the impurity by its retention time. More polar impurities will elute earlier on a reverse-phase column, while less polar ones will elute later. Comparing the chromatogram to published examples can be helpful.[4] For definitive identification, techniques like radio-LC-MS would be required.

Q4: I am concerned about radionuclidic impurities in my final product. How can I minimize them?

A4: Radionuclidic impurities are generated in the cyclotron and must be removed during the synthesis process.

Potential Causes & Solutions:

  • Carryover from Target Water: Long-lived radionuclides are produced from the bombardment of the target body and window foil.[5] These can be carried over with the [18F]fluoride.

    • Solution: The most effective removal step is the initial trapping of [18F]fluoride on an anion exchange cartridge (e.g., QMA). A thorough washing of the cartridge with sterile water before eluting the [18F]fluoride can help remove metallic impurities that do not bind as strongly to the resin. Most metallic cation impurities will not be retained by the anion exchange cartridge and will be discarded with the target water.

  • Final Product Testing: Quality control should include a test for radionuclidic identity and purity.

    • Solution: Use a gamma-ray spectrometer with a high-purity germanium (HPGe) detector to analyze the final product after the [18F] has decayed. This will allow for the identification and quantification of any long-lived gamma-emitting impurities. The acceptance criterion is typically >99.9% radionuclidic purity.[6]

Frequently Asked Questions (FAQs)

Q: What are the most common chemical and radiochemical impurities in [18F]DPA-714 production?

A:

  • Chemical Impurities:

    • Unreacted Precursor: Tosylate-DPA-714.

    • Residual Solvents: Acetonitrile and ethanol are common. Their levels must be kept below the limits defined by pharmacopeias.[2]

    • Phase Transfer Catalyst Residues: Kryptofix 2.2.2 or Tetraethylammonium (TEA) salts.[2]

  • Radiochemical Impurities:

    • Unreacted [18F]Fluoride: A common impurity if the reaction or purification is inefficient.

    • Degradation Products: Potential formation of radiolabeled byproducts due to harsh synthesis conditions.

    • In-vivo Metabolites (for reference): While not present in the final product, understanding the metabolic profile is important. Major metabolites include de-ethylated, hydroxylated, and carboxylic acid derivatives of [18F]DPA-714.[7]

Q: What are the typical quality control specifications for clinical-grade [18F]DPA-714?

A: Quality control parameters are established to ensure the safety and efficacy of the radiopharmaceutical. The table below summarizes typical specifications.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particles
pH pH meter or pH strip4.5 - 7.5
Radiochemical Purity Radio-HPLC≥ 95%
Radionuclidic Identity Half-life measurement105 - 115 minutes
Radionuclidic Purity Gamma Spectrometry≥ 99.9%
Residual Solvents Gas Chromatography (GC)Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm
Kryptofix 2.2.2 Spot test or LC-MS≤ 50 µg/mL
Bacterial Endotoxins LAL test≤ 17.5 IU/mL
Sterility Direct inoculationSterile
(Note: These values are compiled from various sources and may vary based on local regulations and specific production methods).[1][2]

Data Presentation

Table 1: Optimized Radiosynthesis Conditions for [18F]DPA-714 on Different Platforms
ParameterTrasis AllinOne[2]TRACERlab FX-FN[2]Elixys Flex/Chem[1]
Precursor Amount 4 mgNot specified6 ± 1 mg
Phase Transfer Agent TEABK222 / K2CO3K222 / K2CO3
Solvent AcetonitrileDMSO or AcetonitrileAcetonitrile
Temperature 100°C165°C (DMSO), 120°C (MeCN)100°C
Reaction Time 10 min5 min15 min
Radiochemical Yield (decay-corrected) 55-71%43-50%~13.5% (non-corrected)
Molar Activity (EOS) 117-350 GBq/µmolup to 222 GBq/µmol137 ± 52 GBq/µmol

Experimental Protocols

Protocol 1: Automated Synthesis of [18F]DPA-714 on a Trasis AllinOne Module

This protocol is based on a high-yield, GMP-compliant method.[2]

  • [18F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [18F]fluoride in [18O]water onto a QMA cartridge.

    • Wash the cartridge with water for injection.

    • Elute the [18F]fluoride into the reactor using a solution of 40 mM Tetraethylammonium bicarbonate (TEAB) in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reactor under a nitrogen stream and vacuum to azeotropically remove the water. This is a critical step to ensure an anhydrous environment for the reaction.

  • Radiolabeling Reaction:

    • Cool the reactor to approximately 65°C.

    • Add 4 mg of the this compound precursor dissolved in 1 mL of anhydrous acetonitrile to the dried [18F]fluoride/TEAB complex.

    • Seal the reactor and heat to 100°C for 10 minutes.

  • Quenching and Purification:

    • Cool the reactor to 60°C and quench the reaction by adding 1.5 mL of 20% ethanol in water.

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column for purification.

  • Formulation:

    • Collect the HPLC fraction containing [18F]DPA-714.

    • Trap the collected fraction on a C18 SPE cartridge.

    • Wash the cartridge with water for injection to remove HPLC solvents.

    • Elute the final product from the cartridge with ethanol and dilute with physiological saline.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Visualizations

[18F]DPA-714 Production Workflow

DPA714_Workflow cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation Cyclotron Cyclotron Production ([18O]H2O(p,n)18F) QMA Trap on QMA Cartridge Cyclotron->QMA Elution Elute with TEAB/K222 QMA->Elution Drying Azeotropic Drying Elution->Drying Precursor Add Tosyl-DPA-714 Precursor in MeCN Drying->Precursor Reaction Heat Reactor (e.g., 100°C, 10 min) Precursor->Reaction Quench Quench Reaction Reaction->Quench HPLC Semi-Prep HPLC Purification Quench->HPLC SPE Trap on C18 SPE HPLC->SPE FinalElution Elute & Formulate SPE->FinalElution SterileFilter Sterile Filtration FinalElution->SterileFilter FinalProduct Final [18F]DPA-714 Product SterileFilter->FinalProduct

Caption: Automated workflow for the production of [18F]DPA-714.

Troubleshooting Logic for Low Radiochemical Yield

Troubleshooting_RCY Start Low Radiochemical Yield (RCY) CheckDrying Was the [18F]Fluoride drying step efficient? Start->CheckDrying ImproveDrying Action: Improve azeotropic drying procedure. (e.g., add more MeCN cycles) CheckDrying->ImproveDrying No CheckConditions Are reaction conditions (time, temp) optimal? CheckDrying->CheckConditions Yes ImproveDrying->CheckConditions OptimizeConditions Action: Adjust temperature/ time based on literature for your synthesizer. CheckConditions->OptimizeConditions No CheckReagents Are precursor & reagents of high quality? CheckConditions->CheckReagents Yes OptimizeConditions->CheckReagents NewReagents Action: Use fresh, high-purity precursor and anhydrous solvents. CheckReagents->NewReagents No CheckSystem Is the automated system functioning correctly? CheckReagents->CheckSystem Yes NewReagents->CheckSystem CalibrateSystem Action: Calibrate synthesizer (temp, volumes) and check for leaks/blockages. CheckSystem->CalibrateSystem No Success RCY Improved CheckSystem->Success Yes CalibrateSystem->Success

Caption: Decision tree for troubleshooting low radiochemical yield.

References

Technical Support Center: [18F]DPA-714 PET Imaging in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]DPA-714 for Positron Emission Tomography (PET) imaging in animal models.

Frequently Asked Questions (FAQs)

Q1: What is [18F]DPA-714 and why is it used in PET imaging?

A1: [18F]DPA-714 is a second-generation radioligand that selectively binds to the 18-kDa translocator protein (TSPO).[1] TSPO is a mitochondrial membrane protein that is upregulated in activated microglia and other immune cells, making it a valuable biomarker for neuroinflammation.[1][2] PET imaging with [18F]DPA-714 allows for the in-vivo, non-invasive quantification and monitoring of neuroinflammatory processes in various disease models.[3][4][5]

Q2: What are the key advantages of [18F]DPA-714 compared to other TSPO radiotracers like [11C]PK11195?

A2: [18F]DPA-714 offers several advantages over the first-generation TSPO radiotracer, [11C]PK11195. These include a higher binding affinity, lower non-specific binding in the brain, and improved signal-to-noise ratio.[2][6][7][8] The longer half-life of Fluorine-18 (approximately 110 minutes) compared to Carbon-11 (about 20 minutes) also allows for more flexible experimental timing and potential for distribution to facilities without an on-site cyclotron.[2][9]

Q3: What are typical injected doses of [18F]DPA-714 for small animal imaging?

A3: The injected dose of [18F]DPA-714 can vary depending on the animal model and imaging protocol. For mice, a typical intravenous injection is around 3.7 MBq (100 µCi).[5] In rats, injected doses have ranged from approximately 8.2 ± 1.2 MBq to 13.9 ± 1.3 MBq.[4] It is crucial to maintain consistency in the injected dose across a study to ensure data comparability.

Q4: How does anesthesia affect [18F]DPA-714 uptake?

A4: Anesthesia can significantly impact the biodistribution and brain uptake of PET tracers. Isoflurane, a commonly used anesthetic in preclinical imaging, has been shown to alter the metabolism of some radiotracers, which can lead to increased brain uptake compared to awake animals.[10] While the direct effects of different anesthetics on [18F]DPA-714 are still being fully elucidated, it is known that anesthesia can influence cerebral blood flow and glucose metabolism, which can indirectly affect tracer delivery and uptake.[11][12][13] Therefore, the choice of anesthetic and the consistency of its administration are critical for reproducible results.

Troubleshooting Guide

Issue 1: High background signal and poor tumor-to-muscle ratio in mouse models.

  • Possible Cause: Slower metabolism and clearance of [18F]DPA-714 in mice compared to rats can lead to elevated background signals in peripheral organs.[14][15]

  • Troubleshooting Steps:

    • Optimize Imaging Time Point: Acquire images at later time points post-injection to allow for greater clearance of the tracer from background tissues.

    • Consider the Animal Model: Be aware that lesion-to-background ratios for peripheral inflammation may be inherently lower in mice than in rats.[14]

    • Quantification Method: Utilize quantification methods that correct for background, such as calculating the standardized uptake value (SUV) ratio to a reference tissue with low TSPO expression (e.g., muscle or cerebellum).[1][6]

Issue 2: High variability in [18F]DPA-714 uptake between animals in the same experimental group.

  • Possible Causes:

    • Inconsistent administration of the radiotracer (e.g., tail vein injection failure).

    • Variations in the anesthetic depth and duration.[10][11]

    • Physiological differences between animals.

  • Troubleshooting Steps:

    • Verify Injection Success: Ensure proper intravenous administration of the radiotracer. Consider using a catheter for more reliable delivery.

    • Standardize Anesthesia Protocol: Maintain a consistent level of anesthesia throughout the uptake and imaging periods. Monitor vital signs to ensure physiological stability.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-animal variability.

    • Test-Retest Repeatability: Conduct test-retest studies to understand the inherent variability of [18F]DPA-714 uptake in your specific animal model. A recent study found that changes greater than 35% can be reliably detected.[1]

Issue 3: Difficulty in detecting neuroinflammation in a specific disease model.

  • Possible Causes:

    • The timing of the PET scan may not align with the peak of neuroinflammation in the disease progression.

    • The level of TSPO upregulation in the model may be too low to be detected above background.

  • Troubleshooting Steps:

    • Longitudinal Studies: Perform longitudinal PET imaging at multiple time points to capture the dynamics of neuroinflammation.[3][5] For example, in a mouse model of stroke, [18F]DPA-714 uptake peaked around day 10 post-surgery.[5]

    • Histological Confirmation: Correlate PET findings with ex vivo methods like immunohistochemistry or autoradiography to confirm the presence of activated microglia and TSPO expression in the regions of interest.[3][5]

    • Blocking Studies: To confirm the specificity of the [18F]DPA-714 signal, perform a displacement study with a non-radioactive TSPO ligand, such as PK11195. A reduction in the PET signal after administration of the blocking agent indicates specific binding to TSPO.[3][5]

Data Presentation

Table 1: Summary of [18F]DPA-714 PET Imaging Parameters in Rodent Models

ParameterMouse ModelsRat ModelsReference
Injected Dose ~3.7 MBq (100 µCi)8.2 ± 1.2 MBq to 13.9 ± 1.3 MBq[4][5]
Uptake Period 50-60 minutes60-120 minutes[1][4]
Scan Duration 20 minutes (static) or 60 minutes (dynamic)10 minutes (static) or 60-70 minutes (dynamic)[1][4][5][8]
Anesthesia IsofluraneIsoflurane, Ketamine/Xylazine[5][8][10][11]

Table 2: Quantitative [18F]DPA-714 Uptake Values in Selected Brain Regions

Animal ModelBrain RegionUptake MetricValueReference
Athymic Nude MiceBrainSUVmean (normalized to muscle)1.6 ± 0.6[1]
Athymic Nude MiceHeartSUVmean7.8 ± 4.2[1]
APP/PS1 Mice (12-13 months)CortexCortex/Muscle Ratio2.77 ± 0.13[6][7]
APP/PS1 Mice (12-13 months)HippocampusHippocampus/Muscle Ratio3.33 ± 0.10[6][7]
Kainic Acid-Induced Epilepsy RatsEpileptogenic Regions%ID/gApparent accumulation at 3 days[3]
Chronic Hepatic Encephalopathy RatsWhole Brain%ID/gHigher than controls from 900s to 3300s[4]

Experimental Protocols

Protocol 1: Standard [18F]DPA-714 PET/CT Imaging Protocol for Mice

  • Animal Preparation:

    • Fast the mouse for 4-6 hours prior to the scan to reduce variability in tracer uptake.

    • Anesthetize the mouse with isoflurane (e.g., 2-2.5% in oxygen) and maintain anesthesia throughout the procedure.

  • Radiotracer Administration:

    • Administer approximately 3.7 MBq (100 µCi) of [18F]DPA-714 intravenously via the tail vein.

  • Uptake Period:

    • Allow for a 50-minute uptake period while the animal remains under anesthesia.

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Perform a CT scan for attenuation correction and anatomical localization.

    • Acquire a static PET scan for 20 minutes.

  • Data Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the brain and a reference tissue (e.g., muscle).

    • Calculate the Standardized Uptake Value (SUV) or the ratio of uptake in the target region to the reference region.

Protocol 2: Dynamic [18F]DPA-714 PET Imaging Protocol for Rats

  • Animal Preparation:

    • Fast the rat for 4-6 hours.

    • Anesthetize the rat with isoflurane or an injectable anesthetic like a ketamine/xylazine mixture.

  • Radiotracer Administration:

    • Administer approximately 8-14 MBq of [18F]DPA-714 intravenously.

  • Dynamic PET Imaging:

    • Begin a dynamic PET scan immediately after tracer injection for a total of 60-70 minutes.

  • Data Analysis:

    • Reconstruct the dynamic PET data into multiple time frames.

    • Generate time-activity curves (TACs) for various regions of interest.

    • Apply kinetic modeling (e.g., Simplified Reference Tissue Model) to estimate binding potential if a suitable reference region is available. Alternatively, calculate SUV over a specific time interval.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model Fasting Fasting (4-6h) Animal_Model->Fasting Anesthesia Anesthesia Induction Fasting->Anesthesia Injection [18F]DPA-714 IV Injection Anesthesia->Injection Uptake Uptake Period Injection->Uptake PET_CT_Scan PET/CT Scan Uptake->PET_CT_Scan Reconstruction Image Reconstruction PET_CT_Scan->Reconstruction ROI_Analysis ROI Analysis Reconstruction->ROI_Analysis Quantification Quantification (SUV, Ratios) ROI_Analysis->Quantification signaling_pathway cluster_cell Activated Microglia cluster_mito Mitochondrion TSPO TSPO PET_Signal PET Signal Detection TSPO->PET_Signal Radioactive Decay DPA714 [18F]DPA-714 DPA714->TSPO Binding

References

Addressing non-specific binding of [18F]DPA-714 in brain imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [18F]DPA-714 brain imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to non-specific binding of [18F]DPA-714.

Frequently Asked Questions (FAQs)

Q1: What is [18F]DPA-714 and why is non-specific binding a concern?

[18F]DPA-714 is a second-generation radioligand that targets the 18-kDa translocator protein (TSPO), a marker of neuroinflammation.[1][2][3] While it offers improved imaging properties over older tracers like [11C]-(R)-PK11195, such as a better signal-to-noise ratio and lower non-specific binding, accurately quantifying the specific signal can still be challenging.[1][4][5][6][7] High non-specific binding can obscure the true TSPO signal, making it difficult to detect subtle changes in neuroinflammation and complicating the interpretation of results.[1]

Q2: How does [18F]DPA-714 compare to other TSPO tracers in terms of non-specific binding?

Studies have shown that [18F]DPA-714 has more favorable binding characteristics than the first-generation tracer, [11C]-(R)-PK11195, which is known for its high lipophilicity and substantial non-specific binding.[4][5][8] In direct comparisons, [18F]DPA-714 demonstrates lower non-specific uptake.[4][5] When compared to other second-generation tracers like [11C]PBR28 and [18F]F-DPA, the differences are more nuanced, with factors like brain penetration, washout kinetics, and target-to-background ratios varying between the tracers.[9][10]

Q3: What are the main factors that can contribute to high non-specific binding of [18F]DPA-714?

Several factors can influence the non-specific binding of [18F]DPA-714:

  • Lipophilicity of the Tracer: Although improved, [18F]DPA-714 is still a lipophilic compound, which can lead to retention in lipid-rich tissues like the myelin in the brain.

  • Binding to other Proteins: Like other TSPO ligands, [18F]DPA-714 may bind to other proteins, such as α1-acid glycoprotein, which can contribute to the non-specific signal.[9]

  • Endothelial Cell Binding: TSPO is expressed on endothelial cells of the blood-brain barrier. This binding is considered part of the specific signal but can complicate the distinction from parenchymal binding, especially in healthy subjects.[11]

  • Subject-Specific Biological Variability: Factors such as genetic polymorphisms of the TSPO gene (high-affinity binders vs. mixed-affinity binders) can significantly affect tracer uptake and must be accounted for in data analysis.[7]

Q4: How can I assess the level of non-specific binding in my experiment?

The most common method to determine non-specific binding is through blocking studies. This involves pre-treating a subject with a high dose of a non-radiolabeled competing ligand, such as PK11195 or unlabeled DPA-714, to saturate the TSPO binding sites.[12][13][14] The remaining signal after blocking is considered to be non-specific. Displacement studies, where the unlabeled ligand is administered after the radiotracer, can also be used to assess the reversible binding of [18F]DPA-714.[6][12]

Troubleshooting Guide

Issue 1: High background signal across the entire brain image.

Possible Cause Troubleshooting Step
Suboptimal Scan Timing The kinetics of [18F]DPA-714 show a peak uptake followed by a washout period. Acquiring images too early may result in a higher background signal from tracer still in circulation. For instance, in wild-type mice, peak uptake in the whole brain was observed around 8 minutes post-injection.[9] It is crucial to determine the optimal imaging window for your specific model and experimental conditions.
Radiotracer Impurities Ensure the radiochemical purity of [18F]DPA-714 is high (>99%). Impurities may have different pharmacokinetic profiles and contribute to background noise.
Incorrect Dose Calculation Verify the injected dose and specific activity. In human studies, doses are typically around 250 MBq.[1][2]

Issue 2: Difficulty distinguishing specific binding in regions of interest from surrounding tissue.

Possible Cause Troubleshooting Step
Low Levels of TSPO Expression In conditions with subtle neuroinflammation, the TSPO signal may be low and difficult to differentiate from background. In such cases, using tracers with a higher signal-to-noise ratio, such as [18F]F-DPA, might be beneficial.[9][10]
Partial Volume Effects For small regions of interest, the signal can be underestimated due to the limited spatial resolution of PET scanners.[15] Consider applying partial volume correction algorithms during image analysis.
Inappropriate Reference Region The choice of a reference region for calculating standardized uptake value ratios (SUVR) is critical. The cerebellum is often used, but it's important to confirm that this region is devoid of specific TSPO signal in your disease model.[1][9]

Issue 3: High variability in tracer uptake between subjects.

Possible Cause Troubleshooting Step
TSPO Genetic Polymorphism The rs6971 polymorphism in the TSPO gene leads to different binding affinities. It is essential to genotype your subjects and stratify them into high-affinity binders (HABs) and mixed-affinity binders (MABs) during analysis.[7][16]
Variations in Body Composition Standardized Uptake Value (SUV) can be influenced by body weight and composition.[15] Normalizing SUV to lean body mass (SUVlbm) or body surface area (SUVbsa) can help reduce this variability.[15]

Quantitative Data Summary

Table 1: Comparison of Brain Uptake for Different TSPO PET Tracers in Wild-Type (WT) Mice.

TracerPeak Uptake (%ID/mL)Time to Peak (minutes)
[18F]F-DPA > 4.32
[18F]DPA-714 ~ 3.08
[11C]PBR28 > 4.04
Data extracted from a study on Alzheimer's disease model mice and wild-type controls.[9][10]

Table 2: In Vitro Binding Affinities (Ki) for TSPO.

CompoundKi (nM)
DPA-714 7.0 ± 0.4
DPA-713 4.7 ± 0.2
PK11195 9.3 ± 0.5
Determined using a membrane-binding assay with [3H]-PK11195 as the radioligand and rat kidney tissue.[12]

Experimental Protocols

Protocol 1: In Vivo Blocking Study to Assess Non-Specific Binding

Objective: To determine the proportion of the [18F]DPA-714 signal that is due to non-specific binding.

Methodology:

  • Animal Model: Utilize the appropriate animal model for your research question (e.g., a rat model of neuroinflammation).[5][6]

  • Subject Groups: Divide subjects into at least two groups: a baseline group and a blocking group.

  • Blocking Agent Administration: For the blocking group, administer a high dose of a non-radiolabeled TSPO ligand (e.g., 5 mg/kg of PK11195 or 1 mg/kg of unlabeled DPA-714) intravenously or intraperitoneally prior to the radiotracer injection.[6][12][13] The timing of pre-treatment should be sufficient to allow for saturation of TSPO sites.

  • Radiotracer Injection: Inject [18F]DPA-714 intravenously.

  • PET Imaging: Perform dynamic or static PET imaging at the predetermined optimal time point.

  • Data Analysis: Compare the tracer uptake (e.g., %ID/g or SUV) in the brain regions of interest between the baseline and blocked groups. The residual signal in the blocked group represents the non-specific binding.

Protocol 2: Kinetic Modeling of Dynamic [18F]DPA-714 PET Data

Objective: To obtain more accurate quantification of [18F]DPA-714 binding by accounting for its dynamic behavior in the brain.

Methodology:

  • Dynamic PET Acquisition: Following a bolus injection of [18F]DPA-714 (e.g., 250 MBq for humans), acquire a dynamic PET scan over a period of 90-150 minutes.[1][2]

  • Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time and to determine the fraction of unmetabolized parent compound.[1][2]

  • Kinetic Modeling: Fit the time-activity curves (TACs) from different brain regions to a suitable compartmental model. The reversible two-tissue compartment model (2T4k) with a blood volume parameter has been shown to be the preferred model for [18F]DPA-714.[1][2][7]

  • Outcome Measures: The model will yield parameters such as the total volume of distribution (VT), which reflects both specific and non-specific binding.

  • Reference Tissue Model: If arterial sampling is not feasible, a simplified reference tissue model (SRTM) using a region devoid of specific binding (e.g., cerebellar gray matter) can be employed to estimate the binding potential (BPND).[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis cluster_blocking Blocking Study (for NSB) Subject Research Subject (e.g., Animal Model) Injection IV Injection of [18F]DPA-714 Subject->Injection Baseline Group Blocker Pre-injection of Unlabeled Ligand Subject->Blocker Blocking Group Radiotracer [18F]DPA-714 Synthesis & QC Radiotracer->Injection PET_Scan Dynamic PET Scan (e.g., 90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (optional) Injection->Blood_Sampling Blocked_Scan PET Scan with Blocking Agent Injection->Blocked_Scan TACs Generate Time- Activity Curves PET_Scan->TACs Modeling Kinetic Modeling (e.g., 2T4k) Blood_Sampling->Modeling TACs->Modeling Quantification Quantify Binding (VT, BPND) Modeling->Quantification Blocker->Injection NSB_Analysis Compare Baseline vs. Blocked Scan Blocked_Scan->NSB_Analysis

Caption: Workflow for assessing [18F]DPA-714 binding and non-specific binding.

logical_relationship TotalSignal Total PET Signal ([18F]DPA-714 Uptake) SpecificBinding Specific Binding (TSPO in microglia/astrocytes) TotalSignal->SpecificBinding NonSpecific Non-Specific Binding TotalSignal->NonSpecific Endothelial Endothelial TSPO Binding SpecificBinding->Endothelial Plasma Free Tracer in Plasma/Tissue NonSpecific->Plasma OtherProteins Binding to Other Proteins NonSpecific->OtherProteins

Caption: Components contributing to the total [18F]DPA-714 PET signal in the brain.

References

Correcting for artifacts in [18F]DPA-714 PET image reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for artifacts encountered during [18F]DPA-714 PET image reconstruction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and provides step-by-step guidance for artifact correction.

Attenuation Correction Artifacts

Question: My reconstructed [18F]DPA-714 PET images show areas of artificially high or low uptake, particularly near the edges of the body or in the lungs. What could be the cause and how can I correct for it?

Answer: This is likely due to attenuation correction artifacts. Attenuation is the loss of photons as they travel through the body, and it's more pronounced in denser tissues.[1] In PET/CT, a CT scan is used to create an attenuation map to correct for this effect.[2] However, inaccuracies in this map can lead to artifacts.

Troubleshooting Guide:

  • Cause 1: Mismatch between CT and PET scan due to patient motion. If the patient moves between the CT and PET acquisitions, the attenuation map will not accurately represent the anatomy during the PET scan, leading to incorrect correction.[3][4]

    • Solution:

      • Motion Correction: Apply motion correction algorithms during image reconstruction.[5][6] These algorithms can register the dynamic frames of the PET data to a reference frame, reducing the impact of motion.

      • Re-acquisition: If motion is severe, the scan may need to be repeated with better patient immobilization.

  • Cause 2: Respiratory Motion. Breathing causes a mismatch between the static CT attenuation map (often acquired during a breath-hold) and the PET data acquired over several minutes of normal breathing.[2][7] This is particularly problematic in the thorax and upper abdomen.

    • Solution:

      • Respiratory Gating: Acquire the PET data in synchrony with the respiratory cycle. This allows for the reconstruction of images at specific points in the breathing cycle, reducing motion blur.

      • 4D PET/CT: This technique acquires multiple CT scans at different respiratory phases to create a 4D attenuation map that better matches the PET data.

  • Cause 3: Presence of High-Density Materials (e.g., metal implants, contrast agents). Metallic implants and oral/intravenous contrast agents have very high Hounsfield units on the CT scan, which can be incorrectly converted to high attenuation coefficients for the 511 keV photons of PET.[2][8][9] This leads to an overcorrection of the PET data, creating artificially high uptake values.[10][11]

    • Solution:

      • Metal Artifact Reduction (MAR) Algorithms: Use specialized MAR algorithms on the CT data before generating the attenuation map. These algorithms can help to reduce the streaking artifacts caused by metal.[11]

      • Modified Attenuation Maps: Manually or automatically segment the high-density material in the CT image and replace the corresponding high attenuation values with a value closer to that of tissue.[8][12]

      • Non-Contrast CT: If possible, acquire a low-dose, non-contrast CT scan for attenuation correction purposes.[8]

Motion Artifacts

Question: The anatomical structures in my [18F]DPA-714 PET images appear blurry, and the quantitative values (SUVs) are lower than expected. What is the likely cause?

Answer: This is a classic presentation of motion artifacts. Patient movement during the long PET acquisition time leads to a blurring of the signal and a smearing of the activity over a larger area, which reduces the measured maximum uptake value (SUVmax).[3][6][13]

Troubleshooting Guide:

  • Prevention is Key:

    • Patient Comfort and Immobilization: Ensure the patient is comfortable and use appropriate immobilization devices (e.g., head holders, straps) to minimize movement.

    • Clear Instructions: Clearly explain the importance of remaining still to the patient before and during the scan.

  • Correction Methods:

    • Frame-Based Motion Correction: If dynamic imaging is performed, the individual frames can be realigned to a reference frame before summing them.[6]

    • Data-Driven Gating: For periodic motion like respiration, the PET data can be retrospectively sorted into different gates based on the motion detected from the data itself.

    • Review of Dynamic Data: In cases of sudden patient movement, it may be possible to exclude the frames with motion from the final reconstruction, although this will reduce the signal-to-noise ratio.[13][14]

Scatter Artifacts

Question: I am observing "cold" or photopenic artifacts (areas of artificially low uptake) in my PET images, especially when the patient's arms are down. What could be causing this?

Answer: This is likely a scatter correction artifact. When the patient's arms are outside the field of view of the CT scan but inside the PET field of view, the scatter correction algorithm can overestimate the amount of scatter, leading to an over-subtraction of counts and creating artificial cold spots.[15][16][17]

Troubleshooting Guide:

  • Patient Positioning: Whenever possible, position the patient with their arms up to keep them within the CT field of view.

  • Extended Field of View Reconstruction: Some modern scanners offer extended field of view reconstruction for the CT, which can help to mitigate this issue.

  • Scatter Correction Algorithm Selection:

    • Scatter Limitation Correction (SLC): This is a specific algorithm designed to correct for the overestimation of scatter caused by arm motion or positioning.[5][16][17]

    • No Scatter Correction: In some cases, reconstructing the images without scatter correction can help to identify if the artifact is indeed due to scatter. However, this will compromise the quantitative accuracy of the images.[5][15]

Partial Volume Effect (PVE)

Question: The measured radioactivity in small brain structures or lesions in my [18F]DPA-714 PET images seems lower than it should be. Is this an artifact?

Answer: Yes, this is a well-known phenomenon called the Partial Volume Effect (PVE). Due to the limited spatial resolution of PET scanners, the signal from a small object of interest can "spill out" into the surrounding tissues, and the signal from surrounding tissues can "spill in" to the object.[18][19] This leads to an underestimation of the true radioactivity concentration in small structures.[20]

Troubleshooting Guide:

  • Partial Volume Correction (PVC) Methods:

    • Anatomy-Based PVC: These methods use high-resolution anatomical images (like MRI) to define the different tissue compartments.[18][20] The PET signal is then re-distributed among these compartments to correct for PVE.

    • Recovery Coefficient-Based Correction: This method uses experimentally determined recovery coefficients for objects of different sizes to correct the measured PET values.[21]

  • Consideration of Structure Size: Be aware that for structures smaller than 2-3 times the full width at half maximum (FWHM) of the PET scanner, quantitative values will be significantly affected by PVE.[20]

Quantitative Data Summary

The following tables summarize quantitative data related to the impact of artifacts and the effectiveness of correction methods.

Table 1: Impact of Intravenous Contrast on SUV [8]

Correction MethodMean Difference in SUVMaximum Difference in SUV
Conventional3.3%11.5%
New Procedure (Clipping)1.5%8.5%

Table 2: Impact of Motion Correction on Tumor SUVmean [6]

Correction MethodAverage Improvement in Tumor SUVmeanMaximum Improvement in Tumor SUVmean
SyN-seq5.35% ± 4.92%12.89%

Experimental Protocols

This section provides detailed methodologies for key experimental procedures related to artifact correction.

Protocol 1: Metal Artifact Reduction in CT-based Attenuation Correction[8]
  • Data Acquisition: Acquire both PET and CT data.

  • CT Data Pre-processing:

    • Instead of using the reconstructed clinical CT image, start with the raw CT data (sinograms).

    • Reduce the resolution of the CT sinograms to match the resolution of the PET data.

    • Rebin the CT data into a parallel hole geometry.

  • Iterative Reconstruction of Attenuation Map:

    • Apply a "projection completion" method to the reduced CT sinograms to fill in the data corrupted by metal artifacts.

    • Use a maximum-likelihood reconstruction algorithm to generate the attenuation map from the corrected sinograms.

  • PET Image Reconstruction: Use the newly generated, artifact-reduced attenuation map for the attenuation correction of the PET data.

Protocol 2: Scatter Limitation Correction (SLC) for Motion Artifacts[5]
  • Data Acquisition: Acquire PET/CT data.

  • Initial Reconstruction: Reconstruct the PET data using a standard model-based scatter correction (SC).

  • Identification of Motion Artifacts: Visually inspect the reconstructed PET images for photopenic artifacts, particularly in areas where patient motion is suspected (e.g., near the arms).

  • Re-reconstruction with SLC: Reconstruct the PET data again using the Scatter Limitation Correction (SLC) algorithm. This algorithm is designed to mitigate the overcorrection of scatter caused by misalignment between the PET and CT data.

  • Comparison: Compare the images reconstructed with standard SC and SLC to evaluate the reduction of motion-induced artifacts. For quantitative assessment, compare the SUV values in regions of interest.

Visualizations

The following diagrams illustrate key workflows and relationships in artifact correction.

cluster_0 Attenuation Correction Workflow raw_ct Raw CT Data reduce_res Reduce Resolution to PET Level raw_ct->reduce_res rebin Rebin to Parallel Geometry reduce_res->rebin iter_recon Iterative Reconstruction (e.g., ML-EM) rebin->iter_recon ac_map Artifact-Reduced Attenuation Map iter_recon->ac_map pet_recon PET Reconstruction ac_map->pet_recon pet_data Raw PET Data pet_data->pet_recon final_pet Corrected PET Image pet_recon->final_pet

Caption: Workflow for reducing attenuation correction artifacts from metal implants.

cluster_1 Motion Correction Troubleshooting start Motion Artifact Suspected check_motion Review Dynamic PET Frames start->check_motion severe_motion Severe Motion? check_motion->severe_motion reacquire Re-acquire Scan with Better Immobilization severe_motion->reacquire Yes apply_mc Apply Frame-Based Motion Correction severe_motion->apply_mc No final_image Motion-Corrected Image apply_mc->final_image

Caption: Decision-making workflow for correcting motion artifacts.

cluster_2 Partial Volume Effect Correction pet_image Original PET Image pvc_algorithm PVC Algorithm pet_image->pvc_algorithm mri_image High-Resolution Anatomical Image (MRI) segmentation Anatomical Segmentation mri_image->segmentation segmentation->pvc_algorithm corrected_pet PVE-Corrected PET Image pvc_algorithm->corrected_pet

Caption: Logical relationship for anatomy-based Partial Volume Effect Correction.

References

Strategies for reducing radiometabolite interference in [18F]DPA-714 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating radiometabolite interference in [18F]DPA-714 positron emission tomography (PET) studies.

Frequently Asked Questions (FAQs)

Q1: What are the major radiometabolites of [18F]DPA-714 and where are they found?

A1: [18F]DPA-714 undergoes extensive metabolism in vivo. In both rats and baboons, three major radiometabolites have been identified in plasma, accounting for 85% and 89% of the total radioactivity at 120 minutes post-injection, respectively.[1][2] These have been characterized as [18F]deethyl, [18F]hydroxyl, and [18F]carboxylic acid derivatives of [18F]DPA-714.[1] The carboxylic acid derivative, in particular, has been found to account for 15% of the radioactivity in the rat brain.[1][3] While the parent compound is primarily eliminated via the hepatobiliary route, its radiometabolites are mainly excreted through the urinary system.[1][3]

Q2: How significantly do radiometabolites affect the quantification of [18F]DPA-714 binding in the brain?

A2: The presence of radiometabolites can significantly impact the accuracy of PET data quantification if not properly accounted for. While the radiometabolite fraction in the brain is considered negligible in the early stages (less than 3% at 30 minutes in rats), it can increase over time.[4] One of the more polar radiometabolites, a carboxylic acid compound, was found to represent 15% of the total radioactivity in the rat brain at 2 hours post-injection.[3] Therefore, for accurate kinetic modeling, a metabolite-corrected arterial plasma input function is crucial.[4] Failure to correct for individual metabolism rates can lead to a bias of about 30% in the total volume of distribution (VT) values.[5]

Q3: What are the recommended methods for analyzing [18F]DPA-714 radiometabolites in plasma?

A3: The two primary methods for analyzing [18F]DPA-714 radiometabolites in plasma are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).[1][2] Radio-HPLC is the gold standard for separating and quantifying the parent tracer from its radiometabolites.[6] However, a rapid, easy, and accurate SPE method has also been developed and validated, which is particularly useful for quantitative clinical studies.[1][2]

Q4: Is it necessary to perform radiometabolite analysis for both plasma and brain tissue?

A4: Yes, for the most accurate quantification, it is recommended to analyze both plasma and brain tissue. While the radiometabolite fraction in the brain may be low in the initial phase of the scan, it can increase over time and vary between species.[3][4] Analysis of brain homogenates helps to determine the extent to which radiometabolites cross the blood-brain barrier and contribute to the measured PET signal.[4]

Q5: What factors can influence the rate of [18F]DPA-714 metabolism?

A5: The metabolism of [18F]DPA-714 can be influenced by several factors, including the species being studied, age, sex, and Body Mass Index (BMI).[5][7] For instance, metabolism is slower in mice compared to rats.[7] In humans, metabolism has been observed to decrease with age and BMI and is significantly faster in females than in males.[5] Co-medications that are inhibitors or inducers of CYP3A4, a key enzyme in [18F]DPA-714 metabolism, can also significantly alter the rate of metabolism.[1][5]

Troubleshooting Guides

Issue 1: High variability in plasma radiometabolite measurements.
  • Question: I am observing high inter-subject variability in the percentage of intact [18F]DPA-714 in plasma. What could be the cause and how can I address it?

  • Answer:

    • Check for Co-medications: Concomitant medications, particularly those that inhibit or induce CYP3A4 enzymes, can significantly alter the metabolism of [18F]DPA-714.[5] Review the medication history of your subjects.

    • Standardize Blood Sampling and Processing: Ensure a consistent protocol for blood collection, handling, and the time between sampling and analysis. Delays can lead to ex vivo degradation of the tracer.

    • Validate Analytical Method: Verify the accuracy and reproducibility of your HPLC or SPE method. This includes checking column performance, mobile phase composition, and extraction efficiency.

    • Consider Subject Demographics: Factors such as age, sex, and BMI can influence metabolism.[5] Stratifying your data by these variables may help to explain some of the variability.

Issue 2: Discrepancy between plasma and brain radiometabolite levels.
  • Question: My plasma analysis shows a significant fraction of radiometabolites, but my brain PET signal is still high at later time points. How do I interpret this?

  • Answer:

    • Assess Blood-Brain Barrier Penetration of Metabolites: Not all radiometabolites are excluded from the brain. As mentioned, a carboxylic acid derivative of [18F]DPA-714 has been shown to enter the rat brain.[1][3] It is crucial to perform radiometabolite analysis on brain tissue samples to quantify the brain-penetrant fraction.

    • Implement Appropriate Kinetic Modeling: Use a kinetic model that can account for the presence of radiometabolites in the brain. A reversible two-tissue compartment model is often the best fit for [18F]DPA-714 brain kinetics.[4][8] This model can help to distinguish between specific binding of the parent tracer and the non-specific signal from radiometabolites.

    • Evaluate Scan Duration: For models like the Simplified Reference Tissue Model (SRTM), a scan duration of at least 90 minutes is recommended to achieve stable binding potential estimates.[4]

Quantitative Data Summary

Table 1: Percentage of Intact [18F]DPA-714 in Plasma Over Time

Species10 min20 min40 min60 min120 min180 min
Rat92 ± 4%[4]75%[3]75 ± 8%[4]14%[3]-52 ± 6%[4]
Baboon-~60%[3]~40%[3]30-40%[3]--
Mouse---52.3 ± 18.4%[7]--

Table 2: Percentage of Intact [18F]DPA-714 in Brain Tissue

SpeciesTime PointPercentage of Intact Tracer
Rat30 min>97%[4]
Rat60 minOnly native radioligand detected[3]
Rat120 min85% (15% as carboxylic acid derivative)[1][3]
Mouse60 min97.3 ± 1.7%[7]

Experimental Protocols

Protocol 1: Plasma Radiometabolite Analysis using Solid-Phase Extraction (SPE)

This protocol is a rapid and accurate method for quantifying the parent [18F]DPA-714 in plasma.

  • Sample Preparation:

    • Collect arterial or venous blood samples at various time points post-injection.

    • Centrifuge the blood samples to separate the plasma.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., C18).

    • Condition the cartridge by washing with ethanol followed by water.

  • Sample Loading:

    • Load a known volume of the plasma sample onto the conditioned SPE cartridge.

  • Elution of Radiometabolites:

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to elute the more polar radiometabolites.

  • Elution of Parent Tracer:

    • Elute the parent [18F]DPA-714 from the cartridge using a less polar solvent (e.g., acetonitrile or methanol).

  • Quantification:

    • Measure the radioactivity in both the radiometabolite and parent tracer fractions using a gamma counter.

    • Calculate the percentage of intact [18F]DPA-714 relative to the total radioactivity in the initial plasma sample.

Protocol 2: Brain Tissue Radiometabolite Analysis using HPLC

This protocol allows for the precise quantification of parent tracer and radiometabolites that have crossed the blood-brain barrier.

  • Tissue Homogenization:

    • At a predetermined time point post-injection, euthanize the animal and rapidly excise the brain.

    • Homogenize the brain tissue in a suitable buffer (e.g., acetonitrile/water).

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate to pellet the precipitated proteins.

    • Collect the supernatant containing the radiolabeled compounds.

  • HPLC Analysis:

    • Inject the supernatant into a radio-HPLC system equipped with a suitable column (e.g., reverse-phase C18).

    • Use a mobile phase gradient that effectively separates the parent [18F]DPA-714 from its radiometabolites.

    • Monitor the eluate with a radioactivity detector.

  • Data Analysis:

    • Identify the peaks corresponding to the parent tracer and its metabolites based on their retention times (previously determined using standards).

    • Integrate the peak areas to determine the relative percentage of each compound.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_plasma_processing Plasma Analysis cluster_brain_processing Brain Tissue Analysis cluster_data_analysis Data Analysis & Modeling blood_sample Blood Sampling (Arterial/Venous) centrifugation Centrifugation blood_sample->centrifugation brain_extraction Brain Tissue Extraction homogenization Homogenization brain_extraction->homogenization plasma_separation Plasma Separation centrifugation->plasma_separation spe Solid-Phase Extraction (SPE) plasma_separation->spe Rapid Method hplc_plasma HPLC Analysis plasma_separation->hplc_plasma Gold Standard metabolite_correction Metabolite Correction of Input Function spe->metabolite_correction hplc_plasma->metabolite_correction extraction Extraction homogenization->extraction hplc_brain HPLC Analysis extraction->hplc_brain kinetic_modeling Kinetic Modeling (e.g., 2-TC Model) hplc_brain->kinetic_modeling metabolite_correction->kinetic_modeling quantification Quantitative PET Image Analysis kinetic_modeling->quantification

Caption: Workflow for [18F]DPA-714 radiometabolite analysis and data correction.

signaling_pathway cluster_injection Administration cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver) cluster_brain Brain dpa714_injected [18F]DPA-714 (Injected) dpa714_plasma Parent [18F]DPA-714 in Plasma dpa714_injected->dpa714_plasma cyp3a4 CYP3A4/2D6 dpa714_plasma->cyp3a4 Metabolized by dpa714_brain Parent [18F]DPA-714 (Crosses BBB) dpa714_plasma->dpa714_brain metabolites_plasma Radiometabolites in Plasma metabolites_brain Radiometabolites (Limited BBB Penetration) metabolites_plasma->metabolites_brain e.g., Carboxylic Acid Derivative deethyl [18F]Deethyl-DPA-714 cyp3a4->deethyl hydroxyl [18F]Hydroxyl-DPA-714 cyp3a4->hydroxyl carboxylic [18F]Carboxylic Acid-DPA-714 cyp3a4->carboxylic deethyl->metabolites_plasma hydroxyl->metabolites_plasma carboxylic->metabolites_plasma tspo_binding Binding to TSPO dpa714_brain->tspo_binding

Caption: Metabolic pathway of [18F]DPA-714 and its distribution.

References

Technical Support Center: [18F]DPA-714 PET Imaging and TSPO Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of the translocator protein (TSPO) polymorphism (rs6971) on [18F]DPA-714 binding and quantification. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the TSPO polymorphism (rs6971) and why is it critical for [18F]DPA-714 PET studies?

The rs6971 single nucleotide polymorphism is a genetic variation in the TSPO gene, which encodes the translocator protein. This polymorphism leads to an amino acid substitution (alanine to threonine at position 147) that alters the binding affinity of second-generation TSPO radioligands like [18F]DPA-714.[1] Consequently, the population is divided into three groups based on their genotype:

  • High-Affinity Binders (HABs): Individuals homozygous for the alanine allele (Ala/Ala).

  • Mixed-Affinity Binders (MABs): Heterozygous individuals (Ala/Thr).[2]

  • Low-Affinity Binders (LABs): Individuals homozygous for the threonine allele (Thr/Thr).[2]

Failure to account for these genetic variations can lead to significant variability and misinterpretation of [18F]DPA-714 PET imaging data. Therefore, genotyping all subjects is a prerequisite for reliable quantification.[3]

Q2: How does the TSPO polymorphism affect the quantification of [18F]DPA-714 binding?

The TSPO polymorphism significantly impacts quantitative measures of [18F]DPA-714 binding, such as the total distribution volume (VT). Studies have consistently shown that VT values are substantially higher in HABs compared to MABs. For instance, one study reported that the VT for [18F]DPA-714 was approximately 47.6% ± 6.3% higher in HABs than in MABs across various brain regions.[3] LABs exhibit very low specific binding, making quantification in this group challenging.[4]

Q3: My [18F]DPA-714 PET data shows high inter-subject variability. What could be the cause and how can I address it?

High inter-subject variability is a common challenge in [18F]DPA-714 studies and is often attributed to the underlying TSPO polymorphism.[5]

Troubleshooting Steps:

  • Confirm Genotyping: Ensure all subjects have been genotyped for the rs6971 polymorphism.

  • Stratify Data Analysis: Analyze the data separately for each binder group (HABs and MABs). It is often recommended to exclude LABs from studies using second-generation tracers due to their low binding affinity.[1]

  • Investigate Other Factors: While TSPO genotype is a major contributor, other factors can also influence variability. A recent study found that age, BMI, and sex can affect the metabolism of [18F]DPA-714, while the TSPO polymorphism itself does not influence the radiotracer's metabolism.[6] Co-medications, particularly those that are inhibitors or inducers of CYP3A4, can also significantly alter [18F]DPA-714 metabolism and should be documented.[6]

Q4: What is the recommended kinetic model for quantifying [18F]DPA-714 PET data?

The reversible two-tissue compartment model (2-TCM) with a blood volume parameter is the preferred and most accurate method for quantifying [18F]DPA-714 kinetics in the human brain for both HAB and MAB individuals.[3][7] The Logan plot analysis has also been shown to provide highly correlated VT estimates.[3] For studies where arterial sampling is not feasible, simplified methods like the simplified reference tissue model (SRTM) using the cerebellar gray matter as a reference region can be employed, as its derived binding potential (BPND) correlates well with plasma input-based distribution volume ratio (DVR).[7][8]

Q5: Are there alternative PET tracers that are not affected by the TSPO polymorphism?

Yes, the challenges posed by the rs6971 polymorphism have spurred the development of third-generation TSPO ligands that are insensitive to this genetic variation.[9] Researchers are actively developing and validating novel tracers designed to image TSPO in patients of all genotypes, which could offer substantial improvements over existing imaging tools.[10]

Quantitative Data Summary

The following tables summarize key quantitative data on the impact of TSPO polymorphism on [18F]DPA-714 and other TSPO ligands.

Table 1: Impact of TSPO Polymorphism on [18F]DPA-714 Total Distribution Volume (VT)

Brain RegionVT in HABs (mL/cm³)VT in MABs (mL/cm³)% Difference (HABs vs. MABs)Reference
Thalamus6.8 ± 1.44.6 ± 0.8~48%[3]
Cerebellum3.2 ± 0.62.2 ± 0.4~45%[3]
Across Regions--47.6% ± 6.3%[3]

Table 2: Comparative Binding of Different TSPO Radiotracers by Genotype

RadiotracerGenotypeBinding Metric (example)ValueReference
[11C]PBR28HH (HAB)Specific Binding (fmol/mg)1047 ± 237[1]
[11C]PBR28HL (MAB)Specific Binding (fmol/mg)582 ± 101[1]
[11C]PBR28LL (LAB)Specific Binding (fmol/mg)111 ± 38[1]
[11C]DPA-713HABAverage VT4.5[4]
[11C]DPA-713MABAverage VT2.4[4]
[11C]DPA-713LABAverage VT1.4[4]

Experimental Protocols

1. [18F]DPA-714 PET Imaging Protocol

This protocol is a general guideline and may require optimization based on the specific scanner and research question.

  • Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan. A negative pregnancy test is required for females of childbearing potential.[11]

  • Radiotracer Injection: A bolus of [18F]DPA-714 (typically 185-250 MBq) is injected intravenously.[2][7]

  • Dynamic PET Acquisition: Dynamic PET imaging is initiated simultaneously with the injection and continues for 90-150 minutes.[2][7]

  • Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function and radiotracer metabolism.[3][7]

  • Image Reconstruction and Correction: PET images should be reconstructed using an appropriate algorithm (e.g., OSEM) and corrected for attenuation, scatter, and randoms.

2. TSPO rs6971 Genotyping Protocol

  • Sample Collection: Genomic DNA is typically extracted from a whole blood sample.[2]

  • Genotyping Method: The rs6971 single nucleotide polymorphism can be genotyped using standard methods such as TaqMan SNP genotyping assays or direct sequencing of the PCR product of exon 4 of the TSPO gene.[1]

Visualizations

experimental_workflow cluster_pre_imaging Pre-Imaging cluster_imaging PET Imaging cluster_analysis Data Analysis subject_recruitment Subject Recruitment informed_consent Informed Consent subject_recruitment->informed_consent genotyping TSPO Genotyping (rs6971) informed_consent->genotyping tracer_injection [18F]DPA-714 Injection genotyping->tracer_injection Subject Selection (HABs, MABs) pet_scan Dynamic PET Scan (90 min) tracer_injection->pet_scan blood_sampling Arterial Blood Sampling pet_scan->blood_sampling kinetic_modeling Kinetic Modeling (e.g., 2-TCM) blood_sampling->kinetic_modeling image_recon Image Reconstruction image_recon->kinetic_modeling data_stratification Data Stratification by Genotype kinetic_modeling->data_stratification statistical_analysis Statistical Analysis data_stratification->statistical_analysis

Caption: Experimental workflow for a typical [18F]DPA-714 PET study.

tspo_polymorphism_impact hab High-Affinity Binder (HAB) Ala/Ala high_binding High hab->high_binding mab Mixed-Affinity Binder (MAB) Ala/Thr medium_binding Medium mab->medium_binding lab Low-Affinity Binder (LAB) Thr/Thr low_binding Low / Negligible lab->low_binding high_vt High V T high_binding->high_vt medium_vt Medium V T medium_binding->medium_vt low_vt Low V T low_binding->low_vt

Caption: Logical relationship between TSPO genotype and [18F]DPA-714 quantification.

References

Validation & Comparative

A Head-to-Head Comparison of [18F]DPA-714 and [11C]PK11195 for TSPO Imaging in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vivo quantification of neuroinflammation is critical. The 18 kDa translocator protein (TSPO) is a key biomarker for activated microglia and astrocytes, making it a valuable target for positron emission tomography (PET) imaging. For years, [11C]PK11195 has been the reference radioligand for TSPO PET. However, the emergence of second-generation tracers, such as [18F]DPA-714, offers potential advantages. This guide provides an objective, data-driven comparison of these two radiotracers.

[11C]PK11195, while pioneering, is hampered by several limitations, including high non-specific binding and a low signal-to-noise ratio, which can complicate the detection of subtle neuroinflammatory changes.[1] Furthermore, its labeling with the short-lived carbon-11 isotope (half-life of ~20.4 minutes) restricts its use to facilities with an on-site cyclotron.[2] In contrast, [18F]DPA-714, labeled with fluorine-18 (half-life of ~109.7 minutes), allows for longer imaging protocols and centralized production and distribution.[3]

Quantitative Performance Metrics: A Direct Comparison

Multiple preclinical studies have directly compared the performance of [18F]DPA-714 and [11C]PK11195 in various models of neuroinflammation. The data consistently demonstrates the superior performance of [18F]DPA-714 in terms of signal-to-noise ratio and specific binding.

Performance Metric[18F]DPA-714[11C]PK11195Animal ModelKey FindingsReference
Signal-to-Noise Ratio (Core/Contralateral Ratio) 4.66 ± 2.503.35 ± 1.21Rat Model of Cerebral Ischemia[18F]DPA-714 showed a significantly better signal-to-noise ratio, approximately 1.6-fold higher than [11C]PK11195.[4][5][6][4]
Binding Potential (BP) 3.08 ± 0.671.07 ± 0.21Rat Model of Acute NeuroinflammationThe binding potential of [18F]DPA-714 was significantly higher than that of [11C]PK11195.[2][7][2]
Ipsilateral to Contralateral Uptake Ratio 4.30 ± 0.302.27 ± 0.08Rat Model of Acute Neuroinflammation[18F]DPA-714 demonstrated a higher ratio of uptake in the inflamed region compared to the healthy contralateral region.[2][2]
Binding Affinity (Ki) 7.0 ± 0.4 nM9.4 ± 0.5 nMIn vitro binding assayBoth tracers show comparable high affinity for TSPO.[8][8]
Non-Specific Binding LowerHigherRat Model of Herpes Encephalitis[18F]DPA-714 exhibited lower non-specific binding in most brain regions compared to [11C]PK11195.[1][1]

Visualizing the Process: From Tracer to Analysis

The following diagram illustrates the typical workflow for a comparative PET imaging study of [18F]DPA-714 and [11C]PK11195 in a preclinical model of neuroinflammation.

G cluster_0 Pre-Imaging cluster_1 PET Imaging cluster_2 Data Analysis cluster_3 Comparison A Animal Model of Neuroinflammation (e.g., MCAO, AMPA lesion) C Tracer Administration (Intravenous Injection) A->C B Radiosynthesis of Tracers ([18F]DPA-714 and [11C]PK11195) B->C D Dynamic PET Scan (e.g., 60-90 minutes) C->D E Image Reconstruction and Co-registration with MRI D->E F Kinetic Modeling (e.g., Simplified Reference Tissue Model) E->F G Quantification of Binding (BP, SUVR, Uptake Ratios) F->G H Statistical Comparison of Quantitative Metrics G->H I Conclusion on Tracer Performance H->I

Figure 1. Experimental workflow for comparing TSPO PET tracers.

The Target: TSPO Signaling in Neuroinflammation

The translocator protein (TSPO) is located on the outer mitochondrial membrane of activated microglia and astrocytes. Its upregulation is a hallmark of neuroinflammation. While the precise signaling cascade initiated by TSPO ligand binding is still under investigation, it is known to be involved in cholesterol transport and steroidogenesis, which play roles in cellular repair and immune modulation.

G cluster_0 Mitochondrion TSPO TSPO PBR_complex PBR Complex TSPO->PBR_complex VDAC VDAC VDAC->PBR_complex ANT ANT ANT->PBR_complex Cholesterol Cholesterol PBR_complex->Cholesterol Translocates Ligand [18F]DPA-714 or [11C]PK11195 Ligand->TSPO Binds Steroid Neurosteroids Cholesterol->Steroid Converted Response Cellular Response (e.g., reduced inflammation, repair) Steroid->Response

Figure 2. Simplified TSPO signaling pathway in neuroinflammation.

Experimental Methodologies

The following provides a generalized overview of the experimental protocols employed in the comparative studies cited.

Animal Models of Neuroinflammation
  • Middle Cerebral Artery Occlusion (MCAO): A filament is used to occlude the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion. This induces cerebral ischemia and subsequent neuroinflammation.[4][9] PET scans are typically performed several days post-occlusion.[4][9]

  • Excitotoxic Lesion: A neurotoxin, such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or quinolinic acid, is stereotactically injected into a specific brain region (e.g., the striatum).[2][7] This leads to localized neuronal death and a robust inflammatory response. PET imaging is usually conducted 7 days after the injection.[2][10]

Radiosynthesis
  • [11C]PK11195: Typically synthesized by the methylation of the corresponding desmethyl precursor with [11C]methyl iodide or [11C]methyl triflate.

  • [18F]DPA-714: Generally produced by the nucleophilic substitution of a tosylated precursor with [18F]fluoride.

PET Imaging Protocol
  • Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and a tail vein is cannulated for tracer injection.

  • Tracer Injection: A bolus of the radiotracer is injected intravenously.

  • Dynamic PET Scan: A dynamic PET scan is acquired over 60 to 90 minutes.[4][9]

  • Image Reconstruction: PET data is reconstructed using standard algorithms (e.g., 2D or 3D filtered back-projection).

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the PET images, often guided by co-registered magnetic resonance imaging (MRI) scans. ROIs are typically placed in the core of the lesion and in a contralateral, healthy reference region.

    • Time-activity curves are generated for each ROI.

    • Kinetic modeling, such as the simplified reference tissue model (SRTM), is applied to the time-activity curves to estimate binding parameters like the binding potential (BP).[2]

Conclusion

The available data strongly suggests that [18F]DPA-714 is a superior radiotracer to [11C]PK11195 for imaging TSPO in the context of neuroinflammation.[2][4][7] Its improved signal-to-noise ratio, higher binding potential, and lower non-specific binding allow for a more sensitive and reliable quantification of TSPO expression.[1][2][5] The practical advantages conferred by the longer half-life of fluorine-18 further solidify its position as a preferred alternative for both preclinical and clinical research.[2][7] While [11C]PK11195 remains a historically important tool, [18F]DPA-714 offers a more robust and versatile option for advancing our understanding of neuroinflammatory processes.

References

A Head-to-Head Comparison of [18F]DPA-714 and Other Second-Generation TSPO Ligands for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 18-kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes. Positron Emission Tomography (PET) imaging with TSPO-targeted radioligands offers a non-invasive method to visualize and quantify these inflammatory processes in the brain. While first-generation ligands like [11C]-(R)-PK11195 paved the way, their utility was hampered by high non-specific binding and a low signal-to-noise ratio. This spurred the development of second-generation ligands, including the widely studied [18F]DPA-714, which demonstrate improved imaging characteristics.

This guide provides an objective, data-driven comparison of [18F]DPA-714 with other prominent second-generation TSPO radioligands, focusing on their performance based on experimental data.

Quantitative Comparison of Second-Generation TSPO Ligands

The selection of an appropriate radioligand is critical for the successful imaging and quantification of TSPO. Key performance indicators include binding affinity (Ki), in vivo binding potential (BPND), and metabolic stability. The following tables summarize these quantitative parameters for [18F]DPA-714 and other notable second-generation TSPO radioligands.

Table 1: In Vitro Binding Affinity (Ki) of Second-Generation TSPO Ligands

RadioligandBinding Affinity (Ki) [nM]Species/TissueComments
[18F]DPA-714 7.0 ± 0.4[1]Rat BrainHigh affinity.
10.9[2]-
[11C]PBR280.68 / 0.94 / 2.5[3]Rat / Monkey / HumanHigh affinity, but highly sensitive to rs6971 polymorphism.[4][5]
[11C]DPA-713~4[5]-DPA compound family.
4.7[6]-
[11C]DAA11060.043 / 0.188[4]Rat / Monkey BrainHigh affinity.[4]
[18F]FEPPA--Known to be very sensitive to the rs6971 polymorphism.[4]
[18F]GE-180--A third-generation ligand known for good kinetics and image contrast.[7]
[11C]-(R)-PK111959.3[3][6]HumanFirst-generation reference compound.[3]

Note: Binding affinity can vary depending on the experimental conditions and, for human studies, the specific TSPO genotype (rs6971 polymorphism), which results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5]

Table 2: In Vivo Performance of Second-Generation TSPO Ligands

RadioligandKey In Vivo Performance MetricsAnimal Model/Clinical SettingKey Characteristics
[18F]DPA-714 Higher binding potential (BP) and lower non-specific uptake compared to [11C]PK11195.[1]Rat model of acute neuroinflammationImproved signal-to-noise ratio over first-generation ligands.
Higher uptake in TG mice starting at 20-40 min post-injection.[8][9]Alzheimer's disease mouse model (APP/PS1-21)Slower clearance compared to [18F]F-DPA.[8][9]
Peak brain uptake of just over 3% ID/mL.[8][9][10]Wild-type mice
[11C]PBR28Uptake becomes significant at 10-20 min post-injection in TG mice.[8][9]Alzheimer's disease mouse model (APP/PS1-21)Faster kinetics than [18F]DPA-714 in this model.
Peak brain uptake over 4% ID/mL in some regions.[8][9][10]Wild-type mice
[11C]DPA-713Comparable uptake to [11C]-(R)-PK11195 in infected areas but lower non-specific binding.[11]Rat model of herpes encephalitisPotentially better for visualizing mild inflammation.[11]
[18F]GE-180Superior tumor-to-background ratio (TBR) compared to amino-acid PET in glioma.[7]High-grade glioma patientsExcellent kinetics and image contrast.[7]
[18F]F-DPAHigher peak brain uptake (>4.3% ID/mL) and faster clearance than [18F]DPA-714 and [11C]PBR28.[8][9][10]Alzheimer's disease mouse model (APP/PS1-21) and wild-type miceMay be useful for detecting low levels of inflammation and allows for shorter scan times.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of typical experimental protocols used in the evaluation of second-generation TSPO ligands.

In Vitro Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target.

  • Tissue Preparation: Brain tissue (or cells expressing TSPO) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the mitochondrial fraction, where TSPO is predominantly located.[4]

  • Incubation: A constant concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) is incubated with the mitochondrial preparation in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., DPA-714).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol

This protocol outlines the typical steps for performing a PET scan in animal models or human subjects to assess the in vivo performance of a TSPO radioligand.

  • Subject Preparation: Subjects are positioned in the PET scanner. For animal studies, anesthesia is administered. For human studies, a cannula is inserted for radiotracer injection and, if required, arterial blood sampling.[12][13]

  • Radiotracer Administration: A bolus of the radiolabeled TSPO ligand (e.g., [18F]DPA-714, typically 195.3 ± 19.7 MBq for humans) is injected intravenously.[12]

  • Dynamic Image Acquisition: A dynamic PET scan is acquired for a duration of 60-150 minutes immediately following the injection.[12][13][14]

  • Image Reconstruction and Correction: The acquired data is reconstructed into a series of images over time. Corrections for attenuation, scatter, and random coincidences are applied.[12]

  • Data Analysis:

    • Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the images (e.g., specific brain regions), and the average radioactivity concentration in each ROI is plotted against time to generate TACs.[15]

    • Kinetic Modeling: The TACs are analyzed using pharmacokinetic models to estimate parameters such as the total volume of distribution (VT), which is proportional to the density of available TSPO sites. A reversible two-tissue compartment model is often the preferred model for [18F]DPA-714.[13][16]

    • Standardized Uptake Value (SUV): In some cases, a simpler semi-quantitative measure, the SUV, is calculated by normalizing the radioactivity concentration in a region to the injected dose and the subject's body weight. Ratios of SUV in a target region to a reference region (SUVR) are often used.

Visualizations

TSPO Signaling and Function

The following diagram illustrates the localization of TSPO on the outer mitochondrial membrane and its proposed role in neuroinflammation and steroidogenesis.

TSPO_Signaling TSPO Localization and Function cluster_Mitochondrion Mitochondrion cluster_Cell Cell Cytoplasm OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC interacts PKA PKA-R TSPO->PKA interacts Pregnenolone Pregnenolone TSPO->Pregnenolone synthesis via cholesterol import ROS ROS Production TSPO->ROS Apoptosis Apoptosis Regulation TSPO->Apoptosis ANT ANT VDAC->ANT interacts Cholesterol Cholesterol Cholesterol->TSPO transport Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Ligand TSPO Ligand (e.g., [18F]DPA-714) Ligand->TSPO binds Activated_Microglia Activated Microglia/ Astrocyte Activated_Microglia->TSPO Upregulation

Caption: TSPO localization at the outer mitochondrial membrane and its functions.

Experimental Workflow for TSPO Ligand Evaluation

This diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel TSPO PET radioligand.

Ligand_Evaluation_Workflow Workflow for TSPO PET Ligand Evaluation cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation A1 In Vitro Binding Assays (Affinity & Specificity) A2 Radiosynthesis & QC A1->A2 A3 In Vivo Animal PET Imaging (Biodistribution, Kinetics) A2->A3 A4 Metabolite Analysis A3->A4 A5 Autoradiography & Histology A3->A5 B1 Dosimetry & Safety Studies (Healthy Volunteers) A5->B1 B2 Test-Retest Reproducibility B1->B2 B3 Kinetic Modeling & Quantification B2->B3 B4 Patient Studies (Disease Models) B3->B4

Caption: A typical workflow for evaluating new TSPO PET ligands.

Comparison of Key Ligand Features

This diagram provides a logical comparison of the key features of [18F]DPA-714 against other second-generation TSPO ligands.

Ligand_Comparison Feature Comparison of Second-Generation TSPO Ligands cluster_DPA714 [18F]DPA-714 cluster_PBR28 [11C]PBR28 cluster_GE180 [18F]GE-180 (Third-Gen) Ligands Second-Generation TSPO Ligands cluster_DPA714 cluster_DPA714 cluster_PBR28 cluster_PBR28 cluster_GE180 cluster_GE180 DPA_Pros Pros: - High Affinity - Good Signal-to-Noise - Lower non-specific binding than PK11195 DPA_Cons Cons: - Sensitive to rs6971 polymorphism - Slower clearance than some newer ligands PBR_Pros Pros: - High Affinity - Faster kinetics in some models PBR_Cons Cons: - Highly sensitive to rs6971 polymorphism - Shorter half-life of 11C GE_Pros Pros: - Excellent kinetics & image contrast - High TBR in glioma GE_Cons Cons: - Still sensitive to rs6971 polymorphism

Caption: A comparison of key features of prominent TSPO ligands.

References

A Head-to-Head Battle in Neuroinflammation Imaging: [18F]DPA-714 vs. [18F]GE180

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

The accurate in vivo imaging of neuroinflammation is critical for understanding the pathophysiology of a wide range of neurological disorders and for the development of novel therapeutic interventions. The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane of activated microglia and astrocytes, has emerged as a key biomarker for neuroinflammation. Consequently, several positron emission tomography (PET) radiotracers targeting TSPO have been developed. Among the most promising second and third-generation tracers are [18F]DPA-714 and [18F]GE180. This guide provides an objective, data-driven comparison of these two radioligands to aid researchers in selecting the optimal tool for their specific preclinical and clinical imaging needs.

Performance Characteristics at a Glance

Both [18F]DPA-714 and [18F]GE180 have demonstrated high affinity for TSPO and have been successfully employed in various models of neuroinflammation. The following table summarizes key quantitative data extracted from preclinical and clinical studies to facilitate a direct comparison of their performance.

Parameter[18F]DPA-714[18F]GE180Key Findings and References
Binding Affinity (Ki) ~7 nMHigh Affinity (specific Ki values vary across studies but are generally in the low nanomolar range)[18F]DPA-714 exhibits a high affinity for TSPO.[1] [18F]GE180 is also characterized by its high affinity for TSPO.[1]
In Vivo Performance (Preclinical)
Stroke Models (Rodent)Displayed a higher ipsilateral-to-contralateral uptake ratio compared to first-generation tracers.[2]Showed increased ipsilateral-to-contralateral ratios compared to first-generation tracers.[3] A direct comparison in a mouse stroke model showed both tracers could detect acute and chronic neuroinflammation.[3]In a mouse model of ischemic stroke, both tracers enabled the detection of neuroinflammation at acute and chronic time points.[3]
Alzheimer's Disease Models (Rodent)Demonstrated increased uptake in transgenic models with disease progression, correlating with microglial activation.[4][5][6][7]Showed significantly enhanced uptake in AD transgenic mice compared to wild-type, correlating with age and pathology.[1][8]Both tracers have shown efficacy in detecting neuroinflammation in preclinical AD models.[1][4][5][6][7][8]
Human Studies Has been used to quantify neuroinflammation in various conditions including Alzheimer's disease, multiple sclerosis, and stroke.[9][10]Has been utilized in clinical research for multiple sclerosis and brain tumors to detect focal neuroinflammation.Both tracers have been translated to human studies for imaging neuroinflammation in a range of neurological disorders.
Target-to-Background Ratio Generally exhibits a good target-to-background ratio, allowing for clear visualization of inflamed regions.[11]Also demonstrates a favorable target-to-background ratio, which is a primary goal for clinical utility.[12]Both tracers have been developed to improve upon the lower signal-to-noise ratio of first-generation TSPO ligands.

Delving into the Mechanisms: The TSPO Signaling Pathway

Both [18F]DPA-714 and [18F]GE180 exert their imaging capabilities by binding to TSPO. The upregulation of TSPO in activated microglia is a hallmark of the neuroinflammatory response. The binding of these radiotracers allows for the non-invasive visualization and quantification of this cellular process. The diagram below illustrates the central role of TSPO in the context of neuroinflammation.

TSPO_Pathway cluster_stimulus Neuroinflammatory Stimuli cluster_microglia Microglial Activation cluster_mitochondria Mitochondrial Response cluster_pet PET Imaging Injury Injury Resting Microglia Resting Microglia Injury->Resting Microglia Ischemia Ischemia Ischemia->Resting Microglia Pathogen Pathogen Pathogen->Resting Microglia Protein Aggregates Protein Aggregates Protein Aggregates->Resting Microglia Activated Microglia Activated Microglia Resting Microglia->Activated Microglia Activation TSPO Upregulation TSPO Upregulation Activated Microglia->TSPO Upregulation ROS Production ROS Production TSPO Upregulation->ROS Production Inflammatory Mediators Inflammatory Mediators TSPO Upregulation->Inflammatory Mediators PET Signal PET Signal TSPO Upregulation->PET Signal [18F]DPA-714 [18F]DPA-714 [18F]DPA-714->TSPO Upregulation Binds to [18F]GE180 [18F]GE180 [18F]GE180->TSPO Upregulation Binds to

Caption: TSPO signaling in neuroinflammation and PET tracer binding.

Experimental Corner: Protocols for Preclinical Imaging

Reproducibility and comparability of data heavily rely on standardized experimental protocols. Below are representative methodologies for conducting preclinical PET imaging studies with [18F]DPA-714 and [18F]GE180 in rodent models of neuroinflammation.

[18F]DPA-714 PET Imaging Protocol in a Rodent Model

This protocol outlines a typical workflow for a dynamic PET scan in a rat model of neuroinflammation.

DPA714_Workflow cluster_details Animal Preparation 1. Anesthetize rat (e.g., isoflurane) 2. Place in scanner Tracer Administration Intravenous injection of [18F]DPA-714 (e.g., 3.7-5.5 MBq) Animal Preparation->Tracer Administration Dynamic PET Scan Acquire data for 60-90 minutes Tracer Administration->Dynamic PET Scan Data Reconstruction Reconstruct dynamic images (e.g., OSEM3D) Dynamic PET Scan->Data Reconstruction Image Analysis 1. Co-register with MRI 2. Define ROIs 3. Generate time-activity curves 4. Calculate uptake values (%ID/g or SUVR) Data Reconstruction->Image Analysis

Caption: Experimental workflow for [18F]DPA-714 PET imaging in rodents.

A study using a rat model of chronic hepatic encephalopathy performed dynamic [18F]DPA-714 PET for one hour after intravenous injection.[13] Another study in an APP/PS1 mouse model of Alzheimer's disease conducted 60-minute dynamic scans after injecting 3.7–5.5 MBq of [18F]DPA714.[14]

[18F]GE180 PET Imaging Protocol in a Rodent Model

This protocol provides a representative workflow for a static PET scan in a mouse model of neuroinflammation.

GE180_Workflow cluster_details Animal Preparation 1. Anesthetize mouse (e.g., isoflurane) 2. Place in scanner Tracer Administration Intravenous injection of [18F]GE180 (e.g., 15-18 MBq) Animal Preparation->Tracer Administration Uptake Period Allow for tracer distribution (e.g., 40-60 minutes) Tracer Administration->Uptake Period Static PET Scan Acquire data for 20-30 minutes Uptake Period->Static PET Scan Image Analysis 1. Co-register with anatomical image (MRI/CT) 2. Define ROIs 3. Calculate uptake values (SUVR) Static PET Scan->Image Analysis

Caption: Experimental workflow for [18F]GE180 PET imaging in rodents.

In a study on morphine withdrawal in rats, static PET/CT imaging was performed for 20 minutes starting at 40 minutes after the intravenous injection of [18F]GE180.[15] Another study in a mouse model of high-fat-diet-induced neuroinflammation conducted a 60-minute PET scan starting simultaneously with the injection of approximately 15.8 MBq of [18F]GE-180.[16]

Concluding Remarks

Both [18F]DPA-714 and [18F]GE180 are potent and valuable radiotracers for the in vivo imaging of neuroinflammation via their interaction with TSPO. The choice between these two ligands may depend on several factors, including the specific research question, the animal model being used, and the available imaging infrastructure and analysis capabilities.

  • [18F]DPA-714 has been extensively characterized and validated in a wide array of preclinical models and human conditions, with a strong body of literature supporting its use.

  • [18F]GE180 , a third-generation tracer, also shows excellent promise with high affinity and favorable imaging characteristics.

Direct comparison studies, such as those in stroke models, suggest that both tracers can effectively detect neuroinflammatory changes.[3] Ultimately, a thorough review of the existing literature in the specific disease context of interest is recommended to make the most informed decision. This guide serves as a foundational resource to facilitate that process, providing a clear and concise overview of the key comparative data and methodologies.

References

[18F]DPA-714: A Superior Biomarker for Imaging Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of [18F]DPA-714, comparing its performance against other prominent PET tracers for the translocator protein (TSPO).

The visualization of microglial activation is crucial for understanding the pathophysiology of various neurological disorders and for the development of novel therapeutic strategies. Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO), which is overexpressed in activated microglia, has emerged as a key in vivo biomarker for neuroinflammation. [18F]DPA-714, a second-generation TSPO PET tracer, has demonstrated significant advantages over its predecessors, offering higher specificity and a better signal-to-noise ratio. This guide provides a detailed comparison of [18F]DPA-714 with other TSPO ligands, supported by experimental data and protocols.

Performance Comparison of TSPO PET Tracers

[18F]DPA-714 has been rigorously evaluated against the first-generation tracer [11C]-(R)-PK11195 and other second-generation tracers. Preclinical and clinical studies have consistently highlighted its improved imaging characteristics.

One of the primary advantages of [18F]DPA-714 is its lower non-specific binding compared to [11C]-(R)-PK11195.[1][2] This results in a higher signal-to-noise ratio, enabling more sensitive detection of microglial activation, even in cases of mild inflammation.[1][2] In a rat model of herpes encephalitis, while the specific uptake of [18F]DPA-714 was comparable to that of [11C]-(R)-PK11195, its non-specific uptake was significantly lower.[1][2] Similarly, in a rat model of cerebral ischemia, [18F]DPA-714 demonstrated a significantly higher core/contralateral uptake ratio than [11C]PK11195, indicating a better signal-to-noise ratio.[3][4]

Furthermore, the fluorine-18 label of [18F]DPA-714 offers a longer half-life (110 minutes) compared to carbon-11 (20 minutes), which facilitates more flexible and widespread clinical use.[5]

TracerBinding Affinity (Ki, nM)Signal-to-Noise RatioKey AdvantagesKey Disadvantages
[18F]DPA-714 High (not specified in results)High[3][4][5]Low non-specific binding[1][2][6], high binding potential[5][7], longer half-life of 18F[5]Binding influenced by TSPO genotype[8]
[11C]-(R)-PK11195 High (not specified in results)Low to ModerateFirst-generation benchmarkHigh non-specific binding[9][10], poor signal-to-noise ratio[1][2], short half-life of 11C
[11C]DPA-713 High (not specified in results)Moderate to HighLower non-specific binding than [11C]-(R)-PK11195[1][2]Short half-life of 11C
[11C]PBR28 High (not specified in results)HighHigh brain penetrationBinding highly sensitive to TSPO genotype

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of [18F]DPA-714.

Animal Models of Neuroinflammation
  • Herpes Encephalitis Rat Model: Male Wistar rats are intranasally inoculated with Herpes Simplex Virus type 1 (HSV-1) to induce neuroinflammation.[1][2] PET scans are typically performed 6 to 7 days post-inoculation.[1][2]

  • Cerebral Ischemia Rat Model: Transient focal cerebral ischemia is induced in adult rats by occluding the middle cerebral artery (MCAO) for 60 minutes using the filament model.[3] PET imaging is performed at various time points post-ischemia to assess the progression of neuroinflammation.[11]

  • Kainic Acid-Induced Epilepsy Model: Rats are treated with kainic acid to induce status epilepticus and subsequent neuroinflammation.[12] PET imaging is conducted at different time points after the initial insult to monitor microglial activation.[12]

  • Glioma Rat Model: 9L rat glioma cells are implanted into the brains of different rat strains (Fischer, Wistar, Sprague Dawley) to study TSPO expression in the tumor and surrounding activated microglia.[13]

[18F]DPA-714 Radiosynthesis and Quality Control

[18F]DPA-714 is synthesized via a nucleophilic substitution reaction.[8] The precursor, a tosyloxy-derivative of DPA-714, is reacted with [18F]fluoride.[14] The final product is purified using high-performance liquid chromatography (HPLC). Quality control is performed according to USP <823> guidelines, including tests for radiochemical purity, specific activity, and sterility.[14] Validation runs have demonstrated a radiochemical yield of 13.5 ± 3.04% and a molar activity of 3.7 ± 1.4 Ci/μmol, with a synthesis time of approximately 90 minutes.[14]

PET Imaging Protocol
  • Animal Preparation: Animals are anesthetized, typically with isoflurane, and a tail vein is catheterized for tracer injection.[9]

  • Tracer Injection: A bolus of [18F]DPA-714 (typically 7-10 MBq for mice) is injected intravenously.[6]

  • Image Acquisition: Dynamic or static PET scans are acquired. Dynamic scans typically last for 60-120 minutes, while static images are often acquired at a later time point (e.g., 60 minutes post-injection).[2][9] For human studies, a typical injected dose is around 250 MBq, with dynamic scans acquired over 90-150 minutes.[15]

  • Data Analysis: Time-activity curves are generated for various brain regions.[6] Kinetic modeling (e.g., two-tissue compartment model) or simpler methods like standardized uptake value (SUV) or uptake ratios relative to a reference region (like the cerebellum) are used to quantify tracer binding.[16]

Visualizing the Validation Process

To better understand the workflow and underlying biological principles, the following diagrams illustrate the experimental process and the role of TSPO in neuroinflammation.

experimental_workflow Experimental Workflow for [18F]DPA-714 Validation cluster_preclinical Preclinical Validation cluster_clinical Clinical Translation animal_model Induction of Neuroinflammation (e.g., Stroke, Epilepsy) pet_imaging In Vivo PET Imaging animal_model->pet_imaging tracer_synthesis [18F]DPA-714 Radiosynthesis & QC tracer_synthesis->pet_imaging data_analysis Quantitative Analysis (SUV, BP, Ratios) pet_imaging->data_analysis histology Post-mortem Immunohistochemistry (Iba1, TSPO) pet_imaging->histology correlation Correlation Analysis data_analysis->correlation histology->correlation human_studies Human PET Studies (e.g., AD, Epilepsy) correlation->human_studies clinical_correlation Correlation with Clinical Parameters human_studies->clinical_correlation

Caption: Workflow for validating [18F]DPA-714 as a microglial activation biomarker.

neuroinflammation_pathway Role of TSPO in Neuroinflammation cluster_cell Microglia resting_microglia Resting Microglia activated_microglia Activated Microglia resting_microglia->activated_microglia tspo TSPO Upregulation (Outer Mitochondrial Membrane) activated_microglia->tspo proinflammatory Release of Pro-inflammatory Cytokines activated_microglia->proinflammatory pet_tracer [18F]DPA-714 Binding tspo->pet_tracer Target for PET Imaging stimulus Pathological Stimulus (e.g., Injury, Infection) stimulus->resting_microglia Activation neurotoxicity Neurotoxicity proinflammatory->neurotoxicity neuronal_damage Neuronal Damage neurotoxicity->neuronal_damage

Caption: TSPO upregulation in activated microglia as a target for PET imaging.

Conclusion

The evidence strongly supports the validation of [18F]DPA-714 as a reliable and sensitive biomarker for microglial activation. Its superior imaging characteristics, including lower non-specific binding and a higher signal-to-noise ratio compared to [11C]-(R)-PK11195, make it an attractive tool for both preclinical and clinical research.[5] The longer half-life of fluorine-18 further enhances its utility for multi-center clinical trials.[5] While the influence of TSPO genotype on tracer binding requires consideration in data analysis, [18F]DPA-714 stands out as a valuable instrument for investigating the role of neuroinflammation in a wide range of neurological disorders and for evaluating the efficacy of novel anti-inflammatory therapies.

References

Correlation of [18F]DPA-714 PET Signal with Immunohistochemistry for TSPO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the positron emission tomography (PET) tracer, [18F]DPA-714, in quantifying the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. The guide synthesizes experimental data from multiple studies, correlating in vivo [18F]DPA-714 PET imaging with ex vivo TSPO immunohistochemistry (IHC) and comparing its performance with other TSPO tracers.

Data Presentation: Quantitative Correlation

Numerous studies have established a strong positive correlation between the [18F]DPA-714 PET signal and the extent of TSPO expression determined by immunohistochemistry across various preclinical models of neuroinflammation. While direct quantitative correlation coefficients between PET signal and IHC are not always reported, the consistent qualitative findings are supported by quantitative correlations with other markers of inflammation.

Animal ModelPathologyKey FindingsQuantitative Data (if available)
Non-human Primate Excitotoxic Lesion (Quinolinic Acid)[18F]DPA-714 binding colocalized with TSPO-immunopositive areas, showing a stronger association with microglial marker CD68 than with astrocytic marker GFAP.[1]Not explicitly provided.
Rat Status Epilepticus (Kainic Acid)Accumulation of [18F]DPA-714 in epileptogenic regions correlated with the presence of activated microglia as confirmed by IHC.[2]Not explicitly provided.
Rat Focal Cerebral IschemiaIncreased [18F]DPA-714 uptake peaked at the same time as the maximal expression of TSPO in microglia/macrophages, as determined by IHC.[3]Not explicitly provided.
Mouse (SOD1-G93A) Amyotrophic Lateral Sclerosis (ALS)A progressive and significant increase in [18F]DPA-714 uptake in skeletal muscle was confirmed by increased TSPO expression in degenerating muscle fibers and infiltrating macrophages via IHC.[4][5][6]Not explicitly provided.

Comparison with Alternative TSPO PET Tracers

[18F]DPA-714 is a second-generation TSPO tracer developed to overcome some of the limitations of the first-generation tracer, [11C]PK11195, such as a high signal-to-noise ratio.

TracerAnimal ModelKey Comparison Findings
[11C]PK11195 Rat (Chronic Hepatic Encephalopathy)[18F]DPA-714 demonstrated a better signal-to-noise ratio for imaging neuroinflammation compared to [11C]PK11195.
[18F]PBR146 Rat (Chronic Hepatic Encephalopathy)Both [18F]DPA-714 and [18F]PBR146 were found to be useful for neuroinflammation imaging in this model.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized experimental protocols from the cited studies.

[18F]DPA-714 PET Imaging Protocol (Rodent Model)
  • Animal Preparation: Anesthesia is induced with isoflurane (e.g., 3% for induction, 2-2.5% for maintenance) in oxygen.

  • Radiotracer Injection: [18F]DPA-714 is injected intravenously via the tail vein. The injected dose can vary between studies (e.g., 5.55–7.00 MBq).

  • PET Scan Acquisition: Dynamic or static scans are acquired using a small-animal PET scanner.

    • Dynamic Acquisition: Can last for 60 minutes or more post-injection.

    • Static Acquisition: A shorter scan (e.g., 10 minutes) can be performed at a later time point (e.g., 2 hours post-injection).

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed PET images.

    • Uptake is often quantified as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

    • For semi-quantitative analysis, uptake ratios are calculated using a reference region with low TSPO expression (e.g., cerebellum).

Immunohistochemistry Protocol for TSPO
  • Tissue Preparation:

    • Following the final PET scan, animals are euthanized.

    • Brains or other tissues of interest are collected, fixed (e.g., in 4% paraformaldehyde), and processed for sectioning (e.g., paraffin-embedding or cryosectioning).

  • Immunostaining:

    • Tissue sections are incubated with a primary antibody targeting TSPO.

    • A secondary antibody conjugated to a detectable label (e.g., a fluorescent molecule or an enzyme for colorimetric detection) is then applied.

    • For cellular localization, double-labeling with cell-specific markers is performed (e.g., Iba1 or CD68 for microglia/macrophages, GFAP for astrocytes).

  • Microscopy and Analysis:

    • Stained sections are imaged using light or fluorescence microscopy.

    • The intensity and distribution of the TSPO signal are qualitatively and quantitatively analyzed and correlated with the PET imaging findings.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_pet [18F]DPA-714 PET Imaging cluster_ihc Immunohistochemistry cluster_correlation Correlation Analysis animal_prep Animal Preparation tracer_inj Radiotracer Injection animal_prep->tracer_inj pet_scan PET Scan Acquisition tracer_inj->pet_scan image_analysis Image Analysis pet_scan->image_analysis euthanasia Euthanasia & Tissue Collection correlation Correlate PET Signal with IHC Staining image_analysis->correlation tissue_proc Tissue Processing & Sectioning euthanasia->tissue_proc immunostaining Immunostaining for TSPO tissue_proc->immunostaining microscopy Microscopy & Analysis immunostaining->microscopy microscopy->correlation

Caption: Experimental workflow from in vivo PET imaging to ex vivo immunohistochemical validation.

Signaling Pathway Context

tspo_neuroinflammation cluster_stimulus Pathological Stimulus cluster_cellular Cellular Response cluster_tspo TSPO Upregulation cluster_detection Detection Method stimulus e.g., Ischemia, Excitotoxicity, Protein Aggregates microglia Microglial Activation stimulus->microglia astrocytes Astrocyte Activation stimulus->astrocytes tspo Increased TSPO Expression (Outer Mitochondrial Membrane) microglia->tspo astrocytes->tspo pet [18F]DPA-714 PET Signal tspo->pet in vivo ihc TSPO Immunohistochemistry tspo->ihc ex vivo

Caption: Upregulation of TSPO in neuroinflammation and its detection by PET and IHC.

References

[18F]DPA-714 PET Imaging: A Comparative Guide to Reproducibility and Test-Retest Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of [18F]DPA-714, a second-generation radioligand for the 18-kDa translocator protein (TSPO), with alternative PET tracers. The focus is on the critical aspects of reproducibility and test-retest reliability, supported by experimental data, to inform the selection of the most suitable imaging agent for clinical and preclinical research in neuroinflammation.

Data Presentation: Quantitative Comparison of TSPO PET Tracers

The following table summarizes the test-retest reliability of [18F]DPA-714 and other prominent TSPO PET tracers. Key metrics include the Intraclass Correlation Coefficient (ICC), a measure of reliability, and the Coefficient of Variation (COV) or percent variability, which indicates the degree of variation between repeated measurements.

RadiotracerPrimary Outcome MeasureTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)Study PopulationReference
[18F]DPA-714 BPND5%0.91Healthy Volunteers[1][2]
[11C]PBR28 VT7-9%-Multiple Sclerosis Patients & Healthy Controls
VT18.3 ± 12.7%0.90-0.94Healthy Volunteers
SUVR-0.13 ± 2.47%0.83Alzheimer's Disease Patients
[18F]GE-180 -Data not availableData not available--
[18F]FEPPA Asymmetry IndexData not availableData not availableNonhuman Primates

BPND: Non-displaceable binding potential; VT: Volume of distribution; SUVR: Standardized uptake value ratio. Data for [18F]GE-180 and [18F]FEPPA on these specific metrics were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and replication of research findings. Below are representative experimental protocols for [18F]DPA-714 and a key alternative, [11C]PBR28.

[18F]DPA-714 PET Imaging Protocol

This protocol is based on studies conducted in healthy human volunteers and patient populations.

  • Subject Preparation:

    • Subjects are typically required to fast for at least 4 hours prior to the scan.

    • TSPO genotyping (for the rs6971 polymorphism) is performed to classify subjects as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs), as this polymorphism affects tracer binding.[3]

    • A venous catheter is inserted for radiotracer injection. For studies requiring arterial blood sampling for kinetic modeling, an arterial line is also placed.

  • Radiotracer Administration:

    • A bolus injection of [18F]DPA-714 is administered intravenously. The injected dose is typically around 185-200 MBq.[3]

  • PET Scan Acquisition:

    • Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for 60 to 90 minutes.[3][4]

    • For test-retest studies, the second scan is performed under identical conditions after a specified interval (e.g., several weeks).

  • Arterial Blood Sampling (for kinetic modeling):

    • If arterial input function is required, arterial blood samples are collected frequently in the initial minutes after injection and less frequently thereafter for the duration of the scan.

    • Plasma is separated, and radioactivity is measured. Metabolite analysis is performed to determine the fraction of unchanged radiotracer in plasma over time.

  • Image Reconstruction and Analysis:

    • PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate outcome measures such as the total volume of distribution (VT).

    • Alternatively, simplified methods using a reference region (e.g., cerebellum) or cluster analysis to derive a pseudo-reference region can be used to estimate the non-displaceable binding potential (BPND).[1][2]

[11C]PBR28 PET Imaging Protocol

This protocol is representative of studies involving [11C]PBR28 for neuroinflammation imaging.

  • Subject Preparation:

    • Similar to [18F]DPA-714 protocols, subjects typically fast before the scan.

    • TSPO genotyping is essential due to the influence of the rs6971 polymorphism on tracer binding.

    • Intravenous and, if required, arterial lines are placed.

  • Radiotracer Administration:

    • A bolus injection of [11C]PBR28 is administered intravenously, with a typical dose of around 370 MBq.

  • PET Scan Acquisition:

    • Dynamic PET scanning commences with the injection and typically lasts for 90-120 minutes.

    • Test-retest scans are conducted under identical conditions at a predetermined interval.

  • Arterial Blood Sampling:

    • Arterial blood is sampled throughout the scan to measure parent radiotracer concentration in plasma.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed with necessary corrections.

    • Regional time-activity curves are generated.

    • Kinetic modeling, most commonly the two-tissue compartment model, is used with the arterial input function to determine the volume of distribution (VT).

    • Simplified methods, such as the standardized uptake value ratio (SUVR) with a reference region, are also utilized, although they may show higher variability.

Mandatory Visualization

TSPO Signaling in Neuroinflammation

The translocator protein (TSPO) is located on the outer mitochondrial membrane of microglia, the resident immune cells of the brain. In response to neuroinflammatory signals, microglia become activated, leading to an upregulation of TSPO expression. This makes TSPO a valuable biomarker for PET imaging of neuroinflammation. The following diagram illustrates the key aspects of TSPO's role in this process.

TSPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Microglia cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Inflammatory Stimuli Inflammatory Stimuli Signaling Cascades Signaling Cascades Inflammatory Stimuli->Signaling Cascades Activate NF-kB NF-kB Signaling Cascades->NF-kB Activate NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Signaling Cascades->NLRP3 Inflammasome Assembly Prime & Activate TSPO TSPO NF-kB->TSPO Upregulates Expression Cholesterol Droplet Cholesterol Droplet Cholesterol Droplet->TSPO Transport TSPO->NLRP3 Inflammasome Assembly Modulates VDAC VDAC TSPO->VDAC Interacts with IMM Inner Mitochondrial Membrane TSPO->IMM Cholesterol Translocation Steroidogenesis Steroidogenesis IMM->Steroidogenesis

Caption: TSPO's role in activated microglia.

Experimental Workflow for [18F]DPA-714 PET Imaging

The following diagram outlines the typical workflow for a clinical research study utilizing [18F]DPA-714 PET imaging to assess neuroinflammation.

Experimental_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan PET Scan cluster_post_scan Data Analysis Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent TSPO Genotyping TSPO Genotyping Informed Consent->TSPO Genotyping Subject Preparation (Fasting) Subject Preparation (Fasting) TSPO Genotyping->Subject Preparation (Fasting) Radiotracer Injection\n([18F]DPA-714) Radiotracer Injection ([18F]DPA-714) Subject Preparation (Fasting)->Radiotracer Injection\n([18F]DPA-714) Dynamic PET Acquisition\n(60-90 min) Dynamic PET Acquisition (60-90 min) Radiotracer Injection\n([18F]DPA-714)->Dynamic PET Acquisition\n(60-90 min) Arterial Blood Sampling\n(Optional) Arterial Blood Sampling (Optional) Radiotracer Injection\n([18F]DPA-714)->Arterial Blood Sampling\n(Optional) Image Reconstruction Image Reconstruction Dynamic PET Acquisition\n(60-90 min)->Image Reconstruction Kinetic Modeling or\nReference Region Analysis Kinetic Modeling or Reference Region Analysis Arterial Blood Sampling\n(Optional)->Kinetic Modeling or\nReference Region Analysis Image Reconstruction->Kinetic Modeling or\nReference Region Analysis Quantification of TSPO Binding\n(V\textsubscript{T} or BP\textsubscript{ND}) Quantification of TSPO Binding (Vtextsubscript{T} or BPtextsubscript{ND}) Kinetic Modeling or\nReference Region Analysis->Quantification of TSPO Binding\n(V\textsubscript{T} or BP\textsubscript{ND}) Statistical Analysis Statistical Analysis Quantification of TSPO Binding\n(V\textsubscript{T} or BP\textsubscript{ND})->Statistical Analysis

Caption: Workflow of an [18F]DPA-714 PET study.

References

A Cross-Species Comparative Guide to [18F]DPA-714 Binding and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the binding characteristics and metabolic profile of the translocator protein (TSPO) radioligand, [18F]DPA-714, across various species. The information presented is supported by experimental data to aid in the design and interpretation of preclinical and clinical imaging studies.

Comparative Binding Affinity of DPA-714

SpeciesLigandParameterValue (nM)
Not SpecifiedDPA-714Ki7.0

Cross-Species Biodistribution of [18F]DPA-714

Positron Emission Tomography (PET) studies have revealed species-specific differences in the biodistribution and uptake of [18F]DPA-714. The following tables summarize the quantitative uptake values in various organs across different species.

Table 2.1: Biodistribution in Rodents (%ID/g)
OrganMouse (%ID/g)Rat (%ID/g)Mouse-to-Rat Ratio
Heart4.4Not Reported-
Lungs7.7Not Reported-
Liver19.2Not Reported-
Spleen4.0Not Reported-
Kidneys10.1Not Reported-
Muscle7.2Not Reported-
Brain6.2Not Reported-

Data extracted from a study comparing healthy mice and rats at 45-60 minutes post-injection[1].

Table 2.2: Standardized Uptake Values (SUV) in Rodent Tumors
SpeciesTumor ModelMean SUV
MouseSubcutaneous0.27 ± 0.09
RatSubcutaneous0.71 ± 0.22

Data from a study on neoplastic lesions[1].

Table 2.3: Biodistribution in Healthy Humans

In healthy human volunteers, whole-body PET imaging has shown high uptake of [18F]DPA-714 in TSPO-rich organs.

OrganObservation
GallbladderHigh Activity
HeartHigh Activity
SpleenHigh Activity
KidneysHigh Activity

Observations from a study in healthy human volunteers[2][3][4].

Cross-Species Metabolism of [18F]DPA-714

The metabolism of [18F]DPA-714 varies significantly across species, impacting the quantification of PET data. The primary metabolic pathways involve O-deethylation, N-deethylation, and hydroxylation.

Table 3.1: Major Radiometabolites and Metabolic Profile
SpeciesKey Findings
Mouse Slower metabolism and muscle clearance compared to rats. At 60 minutes post-injection, the proportion of intact [18F]DPA-714 in muscle was 97.3 ± 1.7% and in plasma was 52.3 ± 18.4%[1].
Rat Extensive metabolism with three major radiometabolites detected in plasma, accounting for 85% of total radioactivity at 120 minutes post-injection. At 60 minutes post-injection, the proportion of intact [18F]DPA-714 in muscle was 85.3 ± 6.2% and in plasma was 16.0 ± 5.1%[1][5]. One of the plasma radiometabolites, a carboxylic acid derivative, was found to account for 15% of the radioactivity in the brain[5][6].
Baboon Extensive metabolism with three major radiometabolites in plasma, making up 89% of the total radioactivity at 120 minutes post-injection[5][6]. The main route of excretion for the unchanged radioligand is hepatobiliary, while radiometabolites are excreted via the urinary system[5].
Human Good in vivo stability with only 20% of blood radioactivity attributed to metabolites at 20 minutes post-injection[2][3][4]. Human CYP3A4 and CYP2D6 are involved in the oxidation of the radioligand[5][6].

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of key experimental protocols for the study of [18F]DPA-714.

Radiosynthesis of [18F]DPA-714

The radiosynthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic substitution reaction.

Protocol Summary:

  • Precursor: Tosyl-functionalized DPA-714 (N,N-diethyl-2-(2-(4-(2-toluenesulfonyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide).

  • Radiolabeling: Reaction of the precursor with [18F]fluoride, often facilitated by a phase transfer catalyst such as Kryptofix® 222 or a tetralkylammonium salt.

  • Reaction Conditions: The reaction is typically carried out in an automated synthesis module (e.g., IBA Synthera®, GE TRACERLab FX-FN) at elevated temperatures (e.g., 165°C) for a short duration (e.g., 5-10 minutes)[5][7][8].

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC)[5].

  • Formulation: The purified [18F]DPA-714 is formulated in a physiologically compatible solution, such as saline with a small percentage of ethanol.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and absence of chemical and radiochemical impurities.

In Vitro TSPO Binding Assay

While a specific, detailed protocol for [18F]DPA-714 was not found in the provided search results, a general protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) is as follows:

General Protocol:

  • Tissue Preparation: Brain tissue from the species of interest is homogenized in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Aliquots of the brain homogenate are incubated with a known concentration of [18F]DPA-714 and varying concentrations of a competing non-radiolabeled ligand (e.g., unlabeled DPA-714 or PK11195).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging

Protocol Summary for Rodents:

  • Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and positioned in the PET scanner.

  • Radiotracer Injection: A bolus of [18F]DPA-714 is injected intravenously (e.g., via the tail vein)[9].

  • Image Acquisition: Dynamic or static PET scans are acquired for a specified duration (e.g., 60-90 minutes)[9].

  • Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images to obtain time-activity curves for different organs. Uptake is often expressed as %ID/g or SUV.

Protocol Summary for Humans:

  • Subject Preparation: Subjects are positioned in the PET scanner.

  • Radiotracer Injection: A bolus of [18F]DPA-714 (e.g., 250 ± 10 MBq) is injected intravenously[10][11].

  • Image Acquisition: A dynamic PET scan is performed for an extended period (e.g., 90-150 minutes)[10][11].

  • Blood Sampling: Arterial blood samples may be collected to generate a metabolite-corrected arterial plasma input function for kinetic modeling[10][11].

  • Image Analysis: Regional time-activity curves are generated and various kinetic models (e.g., two-tissue compartment model) can be applied to estimate binding parameters[10][11][12].

Radiometabolite Analysis

Protocol Summary:

  • Sample Collection: Blood samples are collected at various time points after [18F]DPA-714 injection. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile).

  • HPLC Analysis: The supernatant is injected onto a reverse-phase HPLC system equipped with a radioactivity detector[6].

  • Data Analysis: The chromatogram is analyzed to determine the percentage of radioactivity corresponding to the parent [18F]DPA-714 and its various radiometabolites.

Visualizations

TSPO Signaling Pathway

The translocator protein (TSPO) is located on the outer mitochondrial membrane and plays a crucial role in several cellular processes. It forms a complex with other mitochondrial proteins, including the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT). This complex is involved in the transport of cholesterol into the mitochondria, a key step in steroidogenesis. Furthermore, TSPO is implicated in the regulation of reactive oxygen species (ROS) production and the initiation of apoptosis.

TSPO_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Interaction P450scc P450scc TSPO->P450scc Cholesterol Delivery ROS ROS Production TSPO->ROS ANT ANT VDAC->ANT Interaction Pregnenolone Pregnenolone (Steroid Synthesis) P450scc->Pregnenolone Conversion Cholesterol Cholesterol Cholesterol->TSPO Transport Apoptosis Apoptosis ROS->Apoptosis

Caption: TSPO's role in mitochondrial function and signaling.

Experimental Workflow for [18F]DPA-714 PET Imaging Study

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [18F]DPA-714.

PET_Workflow cluster_synthesis Radiotracer Production cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis [18F]DPA-714 Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification QC Quality Control Purification->QC SubjectPrep Subject Preparation QC->SubjectPrep Injection Radiotracer Injection SubjectPrep->Injection PETScan PET Scan Acquisition Injection->PETScan BloodAnalysis Blood/Plasma Metabolite Analysis Injection->BloodAnalysis ImageRecon Image Reconstruction PETScan->ImageRecon KineticModeling Kinetic Modeling & ROI Analysis ImageRecon->KineticModeling BloodAnalysis->KineticModeling Results Quantitative Results KineticModeling->Results

Caption: Workflow for an [18F]DPA-714 PET imaging study.

References

[18F]DPA-714: A Superior Second-Generation Radiotracer for TSPO PET Imaging in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of precise and reliable in vivo imaging of neuroinflammation is critical. The 18 kDa translocator protein (TSPO) has emerged as a key biomarker for activated microglia and astrocytes, cellular hallmarks of neuroinflammatory processes. While first-generation TSPO radiotracers like [11C]PK11195 paved the way for in vivo TSPO imaging, they are hampered by significant limitations. The second-generation radiotracer, [18F]DPA-714, offers substantial advantages, providing a more sensitive and reliable tool for investigating neuroinflammation in a variety of neurological disorders.

This guide provides an objective comparison of [18F]DPA-714 and first-generation TSPO radiotracers, supported by experimental data, to inform the selection of the optimal imaging agent for preclinical and clinical research.

Key Performance Advantages of [18F]DPA-714

[18F]DPA-714 demonstrates significant improvements over the prototypical first-generation tracer, [11C]PK11195, in several key performance metrics. These advantages translate to a higher signal-to-noise ratio, improved image quality, and greater quantitative accuracy.

One of the primary drawbacks of [11C]PK11195 is its high non-specific binding and low brain penetration, which results in a poor signal-to-noise ratio.[1] In contrast, [18F]DPA-714 exhibits lower nonspecific binding and increased bioavailability in brain tissue.[2] This leads to a superior signal-to-noise ratio, enabling clearer delineation of areas of neuroinflammation.[3]

Furthermore, the use of Fluorine-18 as the radioisotope for [18F]DPA-714 offers a significant logistical advantage over Carbon-11. The longer half-life of 18F (approximately 110 minutes) compared to 11C (approximately 20 minutes) allows for more flexible experimental designs, centralized production, and distribution to imaging centers without an on-site cyclotron.[3][4]

However, a crucial consideration for [18F]DPA-714 and other second-generation tracers is their sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971).[5][6] This genetic variation results in different binding affinities, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[6] Genotyping of subjects is therefore essential for accurate quantification of TSPO expression with [18F]DPA-714.[7] First-generation tracers like [11C]PK11195 are less affected by this polymorphism.[5]

Quantitative Data Comparison

The following tables summarize the quantitative advantages of [18F]DPA-714 over first-generation TSPO radiotracers based on published experimental data.

RadiotracerBinding Affinity (Ki, nM)Signal-to-Noise Ratio (Core/Contralateral)Binding Potential (BP)
[18F]DPA-714 7.0[8][9]4.66 ± 2.50[3]3.08 ± 0.67[2]
[11C]PK11195 9.3[8][9]3.35 ± 1.21[3]1.07 ± 0.21[2]
[11C]DPA-713 (Second Gen) 4.7[8][9]N/A2.19 ± 0.65[2]

Table 1: Comparison of Binding Affinity, Signal-to-Noise Ratio, and Binding Potential. Data are presented as mean ± standard deviation where applicable.

RadiotracerPeak Brain Uptake (%ID/mL)Peak/60-min Uptake Ratio
[18F]DPA-714 > 3.0[1][10]Lower than [18F]F-DPA[1]
[11C]PBR28 (Second Gen) > 4.0[1][10]Lower than [18F]F-DPA[1]
[18F]F-DPA (Newer Gen) > 4.3[1][10]Significantly higher than [18F]DPA-714 and [11C]PBR28[1]

Table 2: Comparison of Brain Uptake and Clearance with Other Second-Generation and Newer Tracers in a Mouse Model of Alzheimer's Disease.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the comparative evaluation of TSPO radiotracers.

In Vivo Small Animal PET Imaging in a Rat Model of Neuroinflammation

This protocol is designed to compare the in vivo performance of different TSPO radiotracers in a controlled disease model.

  • Animal Model: Acute neuroinflammation is induced in rats via intrastriatal injection of a neurotoxin (e.g., AMPA).[2]

  • Radiotracer Administration: A bolus of the radiotracer ([18F]DPA-714 or [11C]PK11195) is injected intravenously.[2][11]

  • PET Scan Acquisition: Dynamic PET scans are acquired over a period of 60-90 minutes to measure the tracer's distribution and kinetics in the brain.[4][11]

  • Image Analysis: Time-activity curves are generated for specific brain regions, including the inflamed lesion (ipsilateral) and a reference region (contralateral).[2]

  • Outcome Measures: Key metrics for comparison include the ratio of tracer uptake in the ipsilateral versus contralateral regions (signal-to-noise ratio) and the binding potential (BP), which reflects the density of available TSPO sites.[2][3]

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a radiotracer for the TSPO.

  • Tissue Preparation: Membranes are prepared from tissues known to express TSPO (e.g., brain tissue from animal models of neuroinflammation or cells transfected with the TSPO gene).[12]

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]PK11195) and varying concentrations of the competitor ligand ([18F]DPA-714 or unlabeled PK11195).

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Advantage: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

G Figure 1: PET Imaging Workflow for Neuroinflammation cluster_preclinical Preclinical Model cluster_imaging PET Imaging & Analysis cluster_outcomes Comparative Outcomes Animal_Model Induce Neuroinflammation (e.g., AMPA injection in rats) Radiotracer_Admin Intravenous Injection of TSPO Radiotracer Animal_Model->Radiotracer_Admin PET_Scan Dynamic PET Scan (60-90 min) Radiotracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Kinetic Modeling & ROI Analysis Image_Recon->Data_Analysis SNR Signal-to-Noise Ratio (Lesion vs. Contralateral) Data_Analysis->SNR BP Binding Potential (TSPO Density) Data_Analysis->BP

Figure 1: PET Imaging Workflow for Neuroinflammation

G Figure 2: Superior Properties of [18F]DPA-714 cluster_advantages Key Advantages cluster_outcomes Resulting Benefits for Researchers DPA714 [18F]DPA-714 Higher_Affinity Higher Binding Affinity DPA714->Higher_Affinity Improved_SNR Improved Signal-to-Noise Ratio DPA714->Improved_SNR Lower_Nonspecific Lower Nonspecific Binding DPA714->Lower_Nonspecific Longer_Halflife Longer Half-life (18F vs. 11C) DPA714->Longer_Halflife Clearer_Images Clearer Visualization of Neuroinflammation Higher_Affinity->Clearer_Images Improved_SNR->Clearer_Images Accurate_Quant More Accurate Quantification Lower_Nonspecific->Accurate_Quant Flexible_Protocols More Flexible Experimental Protocols Longer_Halflife->Flexible_Protocols Wider_Availability Wider Accessibility Longer_Halflife->Wider_Availability

Figure 2: Superior Properties of [18F]DPA-714

Conclusion

[18F]DPA-714 represents a significant advancement over first-generation TSPO radiotracers for the in vivo imaging of neuroinflammation. Its superior pharmacokinetic and binding properties, including higher binding affinity, lower non-specific binding, and a consequently improved signal-to-noise ratio, make it an attractive alternative to [11C]PK11195.[2] The practical benefits of its 18F-label further enhance its utility in both preclinical and clinical research settings. While the influence of the rs6971 TSPO polymorphism necessitates genotyping, the increased sensitivity and quantitative accuracy afforded by [18F]DPA-714 provide researchers with a powerful tool to investigate the role of neuroinflammation in a wide range of neurological and psychiatric disorders.

References

A Comparative Review of PBR28 and DPA-714 for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The 18 kDa translocator protein (TSPO) has emerged as a critical biomarker for neuroinflammation, offering a window into the dynamic processes of microglial and astrocyte activation in a range of neurological disorders. Positron Emission Tomography (PET) imaging, armed with high-affinity radioligands for TSPO, provides an invaluable non-invasive tool to visualize and quantify these inflammatory changes in the living brain. Among the second-generation TSPO PET ligands, [¹¹C]PBR28 and [¹⁸F]DPA-714 have been extensively studied and utilized in both preclinical and clinical research. This guide presents an objective, data-driven comparison of these two prominent radiotracers to aid researchers in selecting the optimal tool for their neuroinflammation studies.

Executive Summary

Both PBR28 and DPA-714 are high-affinity antagonists for TSPO, offering significant improvements over the first-generation ligand, [¹¹C]PK11195, in terms of signal-to-noise ratio and specific binding. A crucial consideration for both ligands is their sensitivity to a common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which results in three distinct genetic populations with differing binding affinities: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Notably, PBR28 exhibits a more substantial variation in binding affinity between these genotypes compared to DPA-714. This guide provides a detailed comparison of their binding characteristics, in vivo performance, and the experimental protocols utilized for their evaluation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for PBR28 and DPA-714, providing a clear comparison of their performance characteristics.

Table 1: Comparative In Vitro Binding Affinities (Ki) for Human TSPO

LigandGenotypeBinding Affinity (Ki) [nM]Fold Difference (HAB vs. LAB)
PBR28 High-Affinity Binder (HAB)~2.9 - 4.0[1]~50-fold[1]
Mixed-Affinity Binder (MAB)Two sites: ~3.6 nM and ~1409 nM[1]
Low-Affinity Binder (LAB)~237 nM[1]
DPA-714 (data for DPA-713, a close analog) High-Affinity Binder (HAB)Not explicitly found for DPA-714~4-fold[1]
Mixed-Affinity Binder (MAB)Not explicitly found for DPA-714
Low-Affinity Binder (LAB)Not explicitly found for DPA-714

Note: Ki values can vary depending on the experimental conditions and tissue source.

Table 2: Comparative In Vivo Performance in Animal Models (Alzheimer's Disease Mice)

Parameter[¹¹C]PBR28[¹⁸F]DPA-714Reference
Peak Uptake (%ID/mL) in WT Mice (Whole Brain) ~1.90~1.79[2]
Peak/60-min Uptake Ratio in WT Mice (Whole Brain) ~1.90~2.08[2]
Time to Significant Uptake Difference (TG vs. WT) 10-20 min[2]20-40 min[2][2]

TG: Transgenic (Alzheimer's model); WT: Wild-Type. %ID/mL: percentage of injected dose per milliliter.

Table 3: Comparative In Vivo Performance in Humans

Parameter[¹¹C]PBR28[¹⁸F]DPA-714Reference
Total Volume of Distribution (VT) Ratio (HAB/MAB) ~1.5Higher in HABs than MABs (ratio not specified)[3]
Binding Potential (BPND) Ratio (HAB/MAB) ~2.45Not explicitly found[3]
Standardized Uptake Value (SUV) Difference ~30% lower in MABs vs. HABsAffected by genotype (specifics not detailed)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the comparison of PBR28 and DPA-714.

Radioligand Competitive Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of PBR28 and DPA-714 for TSPO.

Materials:

  • Tissue Source: Human brain tissue homogenates or platelet membranes from genotyped individuals (HAB, MAB, LAB).

  • Radioligand: [³H]PK11195 or another suitable high-affinity TSPO radioligand.

  • Competitors: Unlabeled PBR28 and DPA-714 at a range of concentrations.

  • Assay Buffer: e.g., Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or platelets in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in fresh assay buffer.

  • Assay Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (PBR28 or DPA-714). Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a saturating TSPO ligand like unlabeled PK11195).

  • Equilibrium: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging in Humans

Objective: To quantify the in vivo binding of [¹¹C]PBR28 or [¹⁸F]DPA-714 to TSPO in the human brain.

Procedure:

  • Subject Selection and Genotyping: Recruit subjects and obtain informed consent. Perform genotyping for the rs6971 SNP to classify subjects as HAB, MAB, or LAB.

  • Radiotracer Administration: Inject a bolus of the radiotracer ([¹¹C]PBR28 or [¹⁸F]DPA-714) intravenously. The typical injected dose for [¹⁸F]DPA-714 is around 260 MBq.[4]

  • PET Data Acquisition: Perform a dynamic PET scan for 60-90 minutes immediately following radiotracer injection.[4]

  • Arterial Blood Sampling (for full quantitative analysis): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites. This allows for the determination of the arterial input function.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs).

  • Kinetic Modeling: Use the time-activity curves from the ROIs and the arterial input function to fit a kinetic model (e.g., a two-tissue compartment model) to estimate the total volume of distribution (VT).

  • Calculation of Binding Potential (BPND): If a region devoid of specific binding can be identified (a pseudo-reference region) or through blocking studies, the non-displaceable binding potential (BPND) can be calculated as BPND = VT / VND - 1, where VND is the volume of distribution of the non-displaceable compartment.

  • Semi-quantitative Analysis (without arterial sampling): Calculate the Standardized Uptake Value (SUV) for each ROI at a specific time point or averaged over a time interval post-injection. SUV is calculated as the radioactivity concentration in the ROI normalized by the injected dose and the subject's body weight.

Mandatory Visualizations

TSPO Signaling in Neuroinflammation

TSPO_Signaling cluster_microglia Activated Microglia/Astrocyte cluster_cellular_effects Cellular Effects TSPO TSPO P450scc P450scc (Inner Mitochondrial Membrane) TSPO->P450scc Delivers Cholesterol Apoptosis Regulation of Apoptosis TSPO->Apoptosis Pro-apoptotic signaling ROS ROS Production TSPO->ROS Influences Cholesterol Cholesterol Cholesterol->TSPO Transport Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Inflammation Modulation of Inflammation Neurosteroids->Inflammation Anti-inflammatory effects PBR28_DPA714 PBR28 / DPA-714 (PET Ligands) PBR28_DPA714->TSPO Binds to

Caption: TSPO signaling pathway in glial cells during neuroinflammation.

Experimental Workflow for In Vivo PET Imaging

PET_Workflow cluster_prep Subject Preparation cluster_imaging PET Imaging Session cluster_analysis Data Analysis cluster_output Outcome Subject Recruit Subject Informed_Consent Informed Consent Subject->Informed_Consent Genotyping TSPO Genotyping (rs6971) Radiotracer_Injection IV Injection of [11C]PBR28 or [18F]DPA-714 Genotyping->Radiotracer_Injection Informed_Consent->Genotyping PET_Scan Dynamic PET Scan (60-90 min) Radiotracer_Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling (Optional) PET_Scan->Arterial_Sampling Image_Reconstruction Image Reconstruction & Co-registration with MRI PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) Arterial_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling SUV_Calculation SUV Calculation Image_Reconstruction->SUV_Calculation Quantification Quantification of VT, BPND, SUV Kinetic_Modeling->Quantification SUV_Calculation->Quantification Results Comparative Analysis of Neuroinflammation Quantification->Results

Caption: Experimental workflow for in vivo PET imaging of neuroinflammation.

Comparative Review

Binding Affinity and the Impact of TSPO Genotype

Both PBR28 and DPA-714 are potent second-generation TSPO ligands, but their utility is significantly influenced by the rs6971 polymorphism. PBR28 displays a striking ~50-fold difference in binding affinity between HABs and LABs.[1] This large dynamic range can be advantageous for clearly distinguishing between genotypes. However, it also necessitates careful genetic screening of study participants to avoid misinterpretation of PET signal changes, as a low signal in a LAB could be due to low TSPO expression or simply poor ligand binding.

In contrast, DPA-713, a structurally similar analog of DPA-714, exhibits a much smaller ~4-fold difference in affinity between HABs and LABs.[1] This suggests that DPA-714 may be less sensitive to the effects of the rs6971 polymorphism, potentially making it a more suitable tracer for studies involving genetically diverse populations where genotyping every participant may not be feasible. However, the reduced dynamic range might also make it more challenging to definitively distinguish between MABs and LABs based on binding affinity alone.

In Vivo Performance

Preclinical studies in an Alzheimer's disease mouse model provide valuable insights into the in vivo behavior of these tracers.[2] While both ligands showed increased uptake in the brains of transgenic mice compared to wild-type controls, the temporal dynamics differed. [¹¹C]PBR28 demonstrated a significantly earlier separation in uptake between the two groups (10-20 minutes post-injection) compared to [¹⁸F]DPA-714 (20-40 minutes post-injection).[2] This could be advantageous for shorter imaging protocols with [¹¹C]PBR28. However, the longer half-life of fluorine-18 (the radionuclide in [¹⁸F]DPA-714) compared to carbon-11 (in [¹¹C]PBR28) offers greater flexibility in terms of production, distribution, and imaging duration.

Human in vivo studies with [¹¹C]PBR28 have confirmed the significant impact of the TSPO genotype on the PET signal, with HABs showing approximately 1.5-fold higher VT and 2.45-fold higher BPND than MABs.[3] This underscores the critical importance of accounting for genotype in quantitative [¹¹C]PBR28 studies. While similar genotype-dependent effects are observed with [¹⁸F]DPA-714, the magnitude of these differences appears to be less pronounced, which could simplify data analysis and interpretation across mixed-genotype cohorts.

Choice of Radiotracer for Neuroinflammation Research

The selection between PBR28 and DPA-714 will ultimately depend on the specific goals and constraints of the research study.

[¹¹C]PBR28 is a strong candidate when:

  • High sensitivity to genotype is desired: The large difference in binding affinity can be leveraged to study the effects of the TSPO polymorphism itself.

  • A cyclotron is readily available: The short half-life of carbon-11 requires on-site or nearby production.

  • Shorter imaging protocols are preferred: The earlier significant uptake in preclinical models suggests the potential for reduced scan times.

[¹⁸F]DPA-714 is a compelling alternative when:

  • Reduced sensitivity to genotype is advantageous: This simplifies studies in genetically diverse populations and may reduce the need for stringent genetic pre-screening.

  • Longer imaging times or off-site radiotracer production are necessary: The longer half-life of fluorine-18 provides greater logistical flexibility.

  • A more consistent signal across different genotypes is prioritized: The smaller variation in binding affinity may lead to more uniform data across a study cohort.

Conclusion

Both PBR28 and DPA-714 represent significant advancements in the field of neuroinflammation imaging. Their high affinity and improved signal-to-noise ratio compared to first-generation ligands have enabled more sensitive and quantitative assessments of TSPO expression. The primary differentiator between these two radiotracers lies in their differential sensitivity to the rs6971 TSPO gene polymorphism. Researchers must carefully consider this factor, along with the logistical considerations of the associated radionuclide, when designing their neuroinflammation studies. By understanding the unique characteristics of each ligand, the scientific community can continue to leverage these powerful tools to unravel the complex role of neuroinflammation in health and disease.

References

A Comparative Guide to [18F]DPA-714 for Clinical Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical translation and validation of [18F]DPA-714, a second-generation radioligand for the 18-kDa translocator protein (TSPO). It offers a detailed comparison with alternative TSPO positron emission tomography (PET) tracers, supported by experimental data, to inform the selection of the most appropriate imaging agent for neuroinflammation research and clinical trials.

Introduction to [18F]DPA-714 and TSPO Imaging

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. The translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is overexpressed in response to brain injury and inflammation, making it a valuable biomarker for imaging these processes in vivo. [18F]DPA-714 has emerged as a promising PET tracer for TSPO due to its high binding affinity and improved signal-to-noise ratio compared to the first-generation ligand, [11C]PK11195.[1][2] Its labeling with fluorine-18, which has a longer half-life than carbon-11, facilitates broader clinical application.[2][3]

Comparative Performance of TSPO PET Tracers

The selection of a TSPO PET tracer is a critical decision in study design. This section compares the key characteristics of [18F]DPA-714 with its main alternatives, [11C]PK11195 and second/third-generation tracers.

Table 1: Quantitative Comparison of TSPO PET Tracers in Human and Preclinical Studies

Feature[18F]DPA-714[11C]PK11195[11C]PBR28[18F]GE-180
Binding Affinity (Ki) 7.0 nM[2]~9 nM[2]High AffinityHigh Affinity[4]
Signal-to-Noise Ratio Superior to [11C]PK11195[1][5]Low, high non-specific binding[1][3]Improved over [11C]PK11195[3]Improved over [11C]PK11195[4]
Binding Potential (BPND) in Neuroinflammation Models Higher than [11C]PK11195[2]Lower than second-gen tracers[2]Generally high[6]Higher than [11C]PK11195[7]
Influence of TSPO Polymorphism (rs6971) Binding affected by genotype (HABs > MABs)[8]Less influenced than 2nd-gen tracersBinding significantly affected by genotype[4]Less influenced by genotype (third-generation)[4]
Half-life of Radioisotope ~110 minutes (18F)[3]~20 minutes (11C)[1]~20 minutes (11C)[3]~110 minutes (18F)[4]
Typical Injected Dose (Humans) ~250 MBq[9]VariableVariableVariable
Effective Dose (Humans) 17.2 µSv/MBq[10][11]Lower than 18F tracersLower than 18F tracersVariable

HABs: High-Affinity Binders; MABs: Mixed-Affinity Binders. Data is compiled from multiple preclinical and clinical studies and may vary based on the specific study design and patient population.

Experimental Protocols

Accurate and reproducible quantification of [18F]DPA-714 uptake is crucial for its clinical validation and application. Below are detailed methodologies for key experimental procedures.

[18F]DPA-714 PET Imaging Protocol in Humans

A typical human PET imaging study with [18F]DPA-714 involves the following steps:

  • Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan. A venous catheter is inserted for radiotracer injection and, if required for kinetic modeling, an arterial line is placed for blood sampling.[9]

  • Genotyping: Due to the influence of the rs6971 polymorphism on TSPO binding affinity, subjects are genotyped to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[8]

  • Radiotracer Injection: A bolus of [18F]DPA-714 (typically around 250 MBq) is injected intravenously.[9]

  • PET Scan Acquisition: A dynamic PET scan is acquired for 90-150 minutes post-injection.[9][10]

  • Arterial Blood Sampling (for kinetic modeling): If a plasma input model is used for quantification, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[9][10]

  • Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.

Quantification Methods

Several methods can be used to quantify [18F]DPA-714 binding:

  • Two-Tissue Compartment Model (2-TCM): This is often considered the gold standard for quantifying [18F]DPA-714 kinetics, providing estimates of the total distribution volume (VT). It requires arterial blood sampling.[8][9]

  • Logan Graphical Analysis: A graphical method that can also be used with a plasma input function to estimate VT.[8][10]

  • Simplified Reference Tissue Model (SRTM): This method avoids the need for arterial blood sampling by using a reference region with negligible specific binding (e.g., cerebellum gray matter) to estimate the binding potential (BPND).[9]

  • Standardized Uptake Value (SUV): A simpler, semi-quantitative measure that is often used in clinical settings. However, it is less accurate than kinetic modeling.

Visualizing Key Concepts

The following diagrams illustrate important pathways and workflows related to [18F]DPA-714 clinical studies.

TSPO_Signaling_Pathway cluster_legend Legend cluster_cell Glial Cell (e.g., Microglia) Legend_Cell Cellular Component Legend_Process Biological Process Legend_Molecule Molecule Mitochondrion Mitochondrion Neurological_Insult Neurological Insult (e.g., Injury, Disease) Glial_Activation Glial Activation Neurological_Insult->Glial_Activation TSPO_Upregulation TSPO Upregulation Glial_Activation->TSPO_Upregulation TSPO TSPO TSPO_Upregulation->TSPO PET_Signal PET Signal Detection TSPO->PET_Signal Detection Cholesterol_Transport Cholesterol Transport & Steroidogenesis TSPO->Cholesterol_Transport 18F_DPA_714 [18F]DPA-714 18F_DPA_714->TSPO Binding Experimental_Workflow Subject_Recruitment Subject Recruitment & Genotyping (rs6971) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent PET_Scan_Preparation PET Scan Preparation (Fasting, Catheterization) Informed_Consent->PET_Scan_Preparation Radiotracer_Injection [18F]DPA-714 Injection (~250 MBq) PET_Scan_Preparation->Radiotracer_Injection Dynamic_PET_Acquisition Dynamic PET Acquisition (90-150 min) Radiotracer_Injection->Dynamic_PET_Acquisition Image_Reconstruction Image Reconstruction Dynamic_PET_Acquisition->Image_Reconstruction Arterial_Blood_Sampling Arterial Blood Sampling (Optional, for Kinetic Modeling) Data_Analysis Data Analysis (e.g., 2-TCM, SRTM) Arterial_Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis Results_Interpretation Results Interpretation Data_Analysis->Results_Interpretation

References

Safety Operating Guide

Navigating the Safe Disposal of Tosylate-DPA-714 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: Hazard Profile

A thorough understanding of the potential hazards associated with Tosylate-DPA-714 and related compounds is the first step in establishing safe handling and disposal procedures. The following table summarizes key safety considerations based on general knowledge of tosylate compounds and active pharmaceutical ingredients.

Hazard ConsiderationDescriptionRecommended Precautions
Chemical Reactivity Tosylates are derivatives of p-toluenesulfonic acid and can be reactive. They are often used as leaving groups in nucleophilic substitution reactions. Uncontrolled reactions with incompatible materials should be avoided.Segregate from strong oxidizing agents, strong bases, and reactive metals. Store in a cool, dry, well-ventilated area.
Toxicity As a potent ligand for the translocator protein (TSPO), DPA-714 is a biologically active molecule.[1][2] The toxicological properties of the tosylate form are not fully characterized, but it should be handled as a potentially hazardous substance.Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
Environmental Impact Improper disposal can lead to contamination of water and soil. As a biologically active compound, it may have unforeseen effects on ecosystems.Dispose of as hazardous chemical waste. Do not pour down the drain or discard in regular trash.
Radiolabeled Variants When labeled with radionuclides such as Fluorine-18 ([¹⁸F]DPA-714), all waste materials become radioactive and must be handled and disposed of according to institutional and national regulations for radioactive waste.[3][4][5]Handle in designated radioisotope laboratories with appropriate shielding and monitoring. Dispose of in designated radioactive waste containers.

Step-by-Step Disposal Protocol for Non-Radioactive this compound

This protocol outlines a general procedure for the safe disposal of non-radioactive this compound waste generated in a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, weighing paper), and empty containers.
  • Liquid Waste: Collect all liquid waste containing this compound, such as reaction mixtures, purification fractions, and rinsing solvents.
  • Segregation: Keep this compound waste separate from other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office. Do not mix with incompatible chemicals.

2. Waste Container Selection and Labeling:

  • Use only approved, chemically resistant, and sealable containers for waste collection.
  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").

3. Waste Accumulation and Storage:

  • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
  • Keep containers securely closed at all times, except when adding waste.
  • Ensure secondary containment is used to prevent spills.

4. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowed time per institutional guidelines, contact your institution's EHS office to arrange for pickup and disposal.
  • Provide all necessary documentation as required by your EHS office.

5. Decontamination of Glassware and Equipment:

  • Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) to remove residual this compound.
  • Collect the initial rinsate as hazardous liquid waste.
  • Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Initial Assessment cluster_2 Radioactive Waste Protocol cluster_3 Chemical Waste Protocol Generate Generate this compound Waste IsRadioactive Is the waste radioactive? Generate->IsRadioactive RadioactiveWaste Follow Institutional Radioactive Waste Disposal Protocol IsRadioactive->RadioactiveWaste Yes Segregate Segregate Solid and Liquid Waste IsRadioactive->Segregate No ContactRSO Contact Radiation Safety Officer RadioactiveWaste->ContactRSO Label Use Labeled, Approved Hazardous Waste Containers Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request Pickup by EHS Store->Request

Caption: Disposal workflow for this compound waste.

By adhering to these general yet crucial safety and disposal procedures, laboratories can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific environmental health and safety guidelines for chemical waste disposal.

References

Essential Safety and Logistics for Handling Tosylate-DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Tosylate-DPA-714 (N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide).[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on general best practices for handling solid chemical compounds of unknown toxicity in a research laboratory setting. Always consult the manufacturer-provided SDS for specific hazard information and handling instructions before use. A thorough, substance-specific risk assessment should be conducted prior to any handling activities.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to minimize exposure when handling this compound. The recommended PPE is based on standard protocols for handling potentially hazardous chemicals.[2][3]

Equipment Specification Purpose Citation
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Protects against skin contact.[2]
Eye Protection Tightly fitting safety goggles or a face shield.Protects eyes from splashes and airborne particles.[4]
Body Protection A long-sleeved, impermeable laboratory coat that closes in the back.Protects skin and clothing from contamination.[3]
Respiratory Protection Not generally required when handling the solid in a well-ventilated area or chemical fume hood. If weighing outside of a containment system where dust may be generated, a NIOSH-approved N95 respirator is recommended.Prevents inhalation of airborne particles.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for handling this compound powder, from preparation to use in solution.

2.1. Preparation and Weighing

  • Designate a Workspace: All handling of solid this compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, vials, and solvents (e.g., anhydrous acetonitrile or DMSO, as used in radiosynthesis protocols).[5][6]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing the Compound:

    • Carefully transfer the desired amount of this compound powder from the storage container to a weigh boat using a clean spatula.

    • Avoid generating dust. If any powder is spilled, clean it up immediately following the spill cleanup procedure outlined below.

    • Once weighed, securely close the primary storage container.

  • Transfer and Dissolution:

    • Transfer the weighed powder into a suitable vial for dissolution.

    • Add the appropriate solvent (e.g., anhydrous acetonitrile) to the vial.[5]

    • Cap the vial securely and mix by vortexing or sonicating until the solid is fully dissolved.

2.2. Spill Cleanup

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Contain the Spill: If the spill is a powder, gently cover it with absorbent material to prevent it from becoming airborne. For a liquid spill, dike the area with a suitable absorbent material.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water, followed by an appropriate laboratory disinfectant.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., used weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a designated, sealed hazardous liquid waste container.

    • Do not pour chemical waste down the drain.

  • Container Disposal:

    • "Empty" containers may retain product residue and should be treated as hazardous waste.[7] Do not reuse empty containers.

  • Final Disposal:

    • All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling Solid Compound cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS & Risk Assessment don_ppe Don Appropriate PPE prep_start->don_ppe prep_workspace Prepare Designated Workspace (Fume Hood) don_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh transfer Transfer Powder to Vial weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve clean_tools Clean Equipment dissolve->clean_tools dispose_waste Segregate & Dispose of Waste clean_tools->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End doff_ppe->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.